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CAS 60625-83-4 3-Aminopent-4-ynoic acid supplier data

An In-Depth Technical Guide to 3-Aminopent-4-ynoic acid (CAS 60625-83-4) for Advanced Research This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Aminopent-4-ynoic acid (CAS 60625-83-4) for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 3-Aminopent-4-ynoic acid. As a molecule of significant interest, its unique structural features—a terminal alkyne and a β-amino acid scaffold—position it as a valuable tool in neuroscience and chemical biology. This document delves into its synthesis, mechanism of action as a putative GABA aminotransferase inactivator, experimental applications, and supplier data, grounding all claims in authoritative scientific principles.

3-Aminopent-4-ynoic acid is a non-proteinogenic amino acid characterized by a five-carbon backbone, an amino group at the C-3 position (β-position), and a terminal alkyne. This structure is suggestive of high reactivity and specific biological interactions, particularly with enzymes that process amino acid substrates. Its potential as a "suicide inhibitor" and its utility as a chemical biology probe make it a compound of considerable research interest.

Table 1: Physicochemical and Supplier Data for 3-Aminopent-4-ynoic acid

PropertyValueSource / Notes
CAS Number 60625-83-4N/A
Molecular Formula C₅H₇NO₂[1]
Molecular Weight 113.11 g/mol [1]
IUPAC Name 3-aminopent-4-ynoic acidN/A
SMILES C#CC(N)CC(O)=O[1]
Purity ≥98%ChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]
Topological Polar Surface Area (TPSA) 63.32 ŲComputed[1]
LogP -0.5784Computed[1]

Rationale and Strategy for Chemical Synthesis

While a definitive, published synthesis for 3-Aminopent-4-ynoic acid is not widely documented, a logical and effective strategy can be devised based on established organic chemistry principles for constructing β-amino acids. The following represents a plausible and robust synthetic approach.

Retrosynthetic Analysis and Proposed Forward Synthesis

The core challenge is the stereoselective introduction of the amine at the β-position relative to the carboxyl group and the incorporation of the propargyl moiety. A robust method involves the conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by manipulation of the terminal alkyne.

Causality in Experimental Design: The chosen pathway prioritizes commercially available starting materials and high-yielding, well-understood reactions. The use of a chiral auxiliary or a chiral amine in the conjugate addition step would be the critical determinant for producing an enantiomerically pure final product, a common requirement in drug development to avoid off-target effects from undesired stereoisomers.

G cluster_synthesis Proposed Synthetic Workflow start Ethyl Pent-2-en-4-ynoate (Starting Material) step1 Stereoselective Michael Addition start->step1 reagent1 Chiral Amine (e.g., (R)-Benzylamine) Solvent (e.g., MeOH) reagent1->step1 intermediate1 Protected β-Amino Ester step1->intermediate1 step2 Debenzylation & Ester Hydrolysis intermediate1->step2 reagent2 1. Pd/C, H₂ 2. Acid Hydrolysis (e.g., 6N HCl) reagent2->step2 product 3-Aminopent-4-ynoic acid (Final Product) step2->product

Caption: Proposed synthetic workflow for 3-Aminopent-4-ynoic acid.

Step-by-Step Methodology
  • Michael Addition: Dissolve ethyl pent-2-en-4-ynoate in methanol. At 0°C, add a solution of a chiral amine (e.g., (R)-1-phenylethylamine) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS indicates complete consumption of the starting material. The solvent is then removed under reduced pressure.

  • Purification of Intermediate: The resulting crude protected β-amino ester is purified by silica gel column chromatography to yield the diastereomerically pure adduct.

  • Deprotection and Hydrolysis: The purified intermediate is dissolved in a suitable solvent like ethanol. Palladium on carbon (10% w/w) is added, and the mixture is subjected to hydrogenation to cleave the benzyl-type protecting group. Following filtration to remove the catalyst, the ester is hydrolyzed by refluxing with aqueous acid (e.g., 6N HCl) for 4-6 hours.

  • Final Isolation: The reaction mixture is cooled, and the solvent is removed in vacuo. The resulting solid hydrochloride salt can be purified by recrystallization or ion-exchange chromatography to yield the final zwitterionic amino acid.

Analytical Characterization (Expected)
  • ¹H NMR (500 MHz, D₂O): Expect signals corresponding to the acetylenic proton (~2.5 ppm, doublet), the methylene protons adjacent to the carboxyl group (~2.7-2.9 ppm, multiplet), the methine proton at the chiral center (~3.8-4.0 ppm, multiplet), and the methine proton adjacent to the alkyne.

  • ¹³C NMR (125 MHz, D₂O): Expect signals for the carboxylic acid carbon (~175 ppm), the alkyne carbons (~70-85 ppm), and the aliphatic carbons of the backbone.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ = 114.05.

  • IR Spectroscopy (KBr, cm⁻¹): Characteristic peaks for C≡C-H stretch (~3300), C=O stretch (~1710), and N-H bonds (~3000-3400).

Mechanism of Action: Irreversible Inhibition of GABA Aminotransferase

The primary inhibitory neurotransmitter in the central nervous system is γ-aminobutyric acid (GABA). Its levels are tightly regulated by the pyridoxal 5'-phosphate (PLP)-dependent enzyme GABA aminotransferase (GABA-T), which degrades GABA to succinic semialdehyde.[2][3] Inhibition of GABA-T is a clinically validated strategy for increasing GABA concentrations, producing anticonvulsant and anxiolytic effects.[4]

3-Aminopent-4-ynoic acid is a putative mechanism-based inactivator (or "suicide inhibitor") of GABA-T. This classification is based on its structural analogy to known inactivators like Vigabatrin (γ-vinyl-GABA) and γ-ethynyl-GABA.[5][6]

The Inactivation Pathway

The process begins with the inhibitor acting as a substrate for the enzyme.

  • Schiff Base Formation: The amino group of 3-aminopent-4-ynoic acid attacks the PLP cofactor in the GABA-T active site, forming an external aldimine (Schiff base).

  • Deprotonation and Tautomerization: A catalytic base in the active site abstracts a proton, initiating a tautomerization cascade.

  • Formation of a Reactive Intermediate: The crucial step involves the rearrangement of the alkyne moiety into a highly reactive conjugated allene intermediate.

  • Covalent Modification: This electrophilic allene is then attacked by a nucleophilic residue in the active site (e.g., a cysteine or lysine), leading to the formation of a stable, covalent bond. This permanently inactivates the enzyme.[6]

This mechanism is highly specific because the reactive warhead is only generated within the active site of the target enzyme, minimizing off-target reactivity.

G cluster_pathway Mechanism of GABA-T Inactivation GABA_T GABA-T Active Site (with PLP cofactor) Schiff_Base External Aldimine (Schiff Base) GABA_T->Schiff_Base Forms Inhibitor 3-Aminopent-4-ynoic acid Inhibitor->GABA_T Binds to Active Site Deprotonation Enzyme-catalyzed Deprotonation Schiff_Base->Deprotonation Undergoes Allene Reactive Allene Intermediate (Electrophilic 'Warhead') Deprotonation->Allene Tautomerizes to Covalent_Adduct Covalently Modified Enzyme (Inactive) Allene->Covalent_Adduct Nucleophilic Attack by Enzyme Residue

Caption: Proposed mechanism of GABA-T inactivation by 3-Aminopent-4-ynoic acid.

Experimental Protocols and Applications

The primary application for this compound is the functional inhibition of GABA-T in vitro and in cellular or in vivo models to study the downstream effects of elevated GABA levels.

In Vitro GABA-T Inhibition Assay (Spectrophotometric)

This protocol provides a robust method for quantifying the inhibitory potency (IC₅₀) of 3-Aminopent-4-ynoic acid against purified GABA-T. The assay couples the production of succinic semialdehyde to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored by the increase in absorbance at 340 nm.[7][8]

Materials:

  • Recombinant human or porcine GABA-T

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP⁺

  • 3-Aminopent-4-ynoic acid (test compound)

  • Vigabatrin (positive control inhibitor)

  • Assay Buffer: 50 mM Potassium pyrophosphate, pH 8.6

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and positive control in the assay buffer. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Reaction Mixture: Prepare a master mix containing GABA, α-ketoglutarate, PLP, NADP⁺, and SSADH in the assay buffer. Optimal concentrations should be empirically determined but can start from published values (e.g., 200 µM GABA, 5 mM α-KG, 2.5 mM NADP⁺).[8]

  • Assay Setup: To the wells of a 96-well plate, add 10 µL of each inhibitor dilution (or buffer for control).

  • Initiation: Add 180 µL of the reaction mixture to each well. Initiate the reaction by adding 10 µL of a pre-diluted GABA-T enzyme solution.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm kinetically over 30 minutes.

  • Data Analysis:

    • Calculate the rate (V₀) of the reaction for each concentration (mOD/min).

    • Normalize the rates to the uninhibited control to determine percent inhibition.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow In Vitro IC₅₀ Determination Workflow prep Prepare Reagents: - Serial Dilutions of Inhibitor - Master Mix (Substrates, Cofactors) plate Plate Setup: Add Inhibitor/Control to 96-well Plate prep->plate initiate Initiate Reaction: Add GABA-T Enzyme plate->initiate read Kinetic Read: Measure A₃₄₀ over time at 37°C initiate->read analyze Data Analysis: Calculate V₀, % Inhibition, and IC₅₀ read->analyze

Caption: Workflow for the in vitro GABA-T inhibition assay.

Comparative Potency of GABA-T Inhibitors

The potency of 3-Aminopent-4-ynoic acid must be determined experimentally. The table below provides context by listing the potencies of other well-characterized GABA-T inactivators.

Table 2: Comparative Potency of Known GABA-T Inactivators

CompoundMechanismReported Potency / EfficiencyReference
Vigabatrin Irreversible InactivatorFDA-approved anticonvulsant[2]
Gabaculine Irreversible InactivatorPotent inhibitor used in research[8]
CPP-115 Irreversible Inactivator~186x more efficient than Vigabatrin[2][9]
3-Aminopent-4-ynoic acid Putative Irreversible InactivatorTo be determined experimentally N/A

Safety, Handling, and Storage

As a novel research chemical, 3-Aminopent-4-ynoic acid should be handled with care, assuming it is a potentially hazardous substance until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound or its solutions.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (typically 2-8°C) to ensure long-term stability.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by the supplier before use.

References

  • SQUARIX. (n.d.). (+/-)-3-Aminopent-4-enoic acid hydrochloride. Retrieved from [Link]

  • ChemTreat. (2015, September 14). SAFETY DATA SHEET. Retrieved from [Link]

  • Tantishaiyakul, V., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1853. Retrieved from [Link]

  • Lee, H., et al. (2015). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction. Journal of the American Chemical Society, 137(28), 9049-9060. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. [Image]. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopent-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, H., & Silverman, R. B. (2019). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. ACS Medicinal Chemistry Letters, 10(11), 1541-1546. Retrieved from [Link]

  • Lee, H., et al. (2020). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Biochemistry, 59(26), 2421-2433. Retrieved from [Link]

  • Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 51(5), 1133-1142. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-4-alkanolides from pent-4-enoic acid. [Request PDF]. Retrieved from [Link]

  • Regulations.gov. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Covetrus. (2014, June 3). SAFETY DATA SHEET. Retrieved from [Link]

  • Her, C., et al. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS Chemical Biology, 10(9), 2037-2046. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The synthesis of amino acids by phase-transfer reactions. Tetrahedron Letters, 19(30), 2641-2644. Retrieved from [Link]

  • Wu, Y., Wang, W., & Richerson, G. B. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience, 21(8), 2630-2639. Retrieved from [Link]

  • Chen, S.-H., et al. (2012). Detection of Reduced GABA Synthesis Following Inhibition of GABA Transaminase Using in Vivo Magnetic Resonance Signal of [13C]GABA C1. Journal of Cerebral Blood Flow & Metabolism, 32(6), 966-971. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopent-4-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • UniProt. (n.d.). UGA1 - 4-aminobutyrate aminotransferase. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobutyrate transaminase. Retrieved from [Link]

Sources

Exploratory

Difference between 3-aminopent-4-ynoic acid and propargylglycine

An In-Depth Technical Guide: Differentiating 3-aminopent-4-ynoic acid and Propargylglycine: A Guide for Researchers and Drug Developers From the desk of the Senior Application Scientist, this guide delves into the nuance...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Differentiating 3-aminopent-4-ynoic acid and Propargylglycine: A Guide for Researchers and Drug Developers

From the desk of the Senior Application Scientist, this guide delves into the nuanced yet critical distinctions between two structurally related non-proteinogenic amino acids: 3-aminopent-4-ynoic acid and propargylglycine. While both molecules possess a terminal alkyne moiety, a feature that grants them significant utility in modern chemical biology, their constitutional isomerism dictates profoundly different biological activities and applications. This document provides an in-depth analysis of their structural, mechanistic, and functional differences to empower researchers in making informed decisions for experimental design and drug discovery initiatives.

Core Structural and Chemical Differentiation

At first glance, 3-aminopent-4-ynoic acid and propargylglycine (more formally known as 2-aminopent-4-ynoic acid) are simple isomers, sharing the same molecular formula (C₅H₇NO₂) and molecular weight (113.11 g/mol ).[1][2] The critical distinction lies in the locus of the amino group along the carbon backbone.

  • Propargylglycine is an α-amino acid , with the amino group attached to the alpha-carbon (C2), the carbon adjacent to the carboxyl group. This structure is analogous to the canonical amino acids used in protein synthesis.[3][4]

  • 3-Aminopent-4-ynoic acid is a β-amino acid , where the amino group is attached to the beta-carbon (C3). This shift moves the amine further from the carboxylic acid, fundamentally altering the molecule's shape, polarity, and biological recognition.

This positional isomerism is the cornerstone of their distinct identities. The α-amino acid structure of propargylglycine allows it to be recognized and processed by many enzymes that typically act on natural amino acids, a key aspect of its mechanism of action. Conversely, the β-amino acid structure of 3-aminopent-4-ynoic acid directs it toward a different set of enzymatic targets or applications as a structural motif in peptidomimetics.

Caption: Core structural difference between the α-amino acid propargylglycine and the β-amino acid 3-aminopent-4-ynoic acid.

Table 1: Comparative Chemical Properties
PropertyPropargylglycine3-Aminopent-4-ynoic acidReference(s)
IUPAC Name (2S)-2-Aminopent-4-ynoic acid (L-form)3-Aminopent-4-ynoic acid[1][2][4]
Synonyms L-Pra-OH, 2-Propynylglycineβ-Propargyl-β-alanine[1][2][5]
CAS Number 23235-01-0 (L-form); 64165-64-6 (DL-form)60625-83-4[1][2]
Molecular Formula C₅H₇NO₂C₅H₇NO₂[1][2]
Molecular Weight 113.11 g/mol 113.11 g/mol [1][2]
Chirality Chiral at the α-carbon (C2)Chiral at the β-carbon (C3)[6][7]

Mechanism of Action and Biological Targets: A Tale of Two Isomers

The functional divergence between these molecules is most apparent in their interactions with biological systems. Propargylglycine is a well-characterized enzyme inactivator, while the biological role of 3-aminopent-4-ynoic acid is less documented, though predictable based on its structure.

Propargylglycine: A Potent Mechanism-Based Inactivator

Propargylglycine functions as a "suicide" or mechanism-based inhibitor, meaning it is catalytically converted by its target enzyme into a reactive species that irreversibly inactivates the enzyme.[1] This activity is predominantly directed towards enzymes dependent on the pyridoxal 5'-phosphate (PLP) cofactor.

Primary Target: Cystathionine γ-lyase (CSE) CSE is a critical enzyme in the metabolism of sulfur-containing amino acids and the primary producer of endogenous hydrogen sulfide (H₂S), a key signaling molecule.[1][5] Propargylglycine acts as an irreversible inhibitor of CSE.[1] The catalytic cycle of CSE involves the formation of a Schiff base between the amino acid substrate and PLP. Propargylglycine mimics a natural substrate, enters the active site, and undergoes an enzyme-catalyzed rearrangement. This generates a reactive allene intermediate that covalently attaches to the PLP cofactor, permanently inactivating the enzyme.[1][8]

CSE_Inhibition cluster_workflow Mechanism of CSE Inhibition by Propargylglycine Prop Propargylglycine (Substrate Mimic) Schiff Schiff Base Formation (Propargylglycine-PLP) Prop->Schiff Enters Active Site Enzyme CSE-PLP Complex (Active Enzyme) Enzyme->Schiff Allene Reactive Allene Intermediate Formation Schiff->Allene Enzyme-catalyzed rearrangement Inactive Covalent Adduct (Inactive Enzyme) Allene->Inactive Covalent Modification

Caption: Mechanism-based inactivation of Cystathionine γ-lyase (CSE) by propargylglycine.

Other Notable Targets: Due to its nature as an α-amino acid mimic, propargylglycine inhibits other PLP-dependent enzymes, including:

  • Alanine Transaminase (ALT) : An enzyme involved in amino acid metabolism.[8][9]

  • Methionine γ-lyase (MGL) : Another enzyme in the sulfur amino acid pathway.[1]

  • Proline Dehydrogenase (PRODH) : A mitochondrial enzyme critical for cancer cell metabolism, making propargylglycine a tool for oncology research.[10][11][12]

3-Aminopent-4-ynoic acid: A Putative Neuromodulatory Agent

The biological activity of 3-aminopent-4-ynoic acid is not as extensively characterized in peer-reviewed literature. However, its β-amino acid structure provides strong rationale for its potential targets. β-Alanine and its analogs are known to interact with GABAergic systems. The most prominent enzyme in this pathway is γ-aminobutyric acid aminotransferase (GABA-AT) , a PLP-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[13]

Inhibitors of GABA-AT, such as vigabatrin, are effective anticonvulsants because they increase brain GABA levels.[14][15] Structurally, 3-aminopent-4-ynoic acid is an analog of known GABA-AT inactivators that possess a reactive group. It is plausible that it could act as a mechanism-based inactivator of GABA-AT, where the terminal alkyne serves as the latent reactive moiety, similar to the vinyl group in vigabatrin.[14] This hypothesis requires direct experimental validation but provides a strong basis for its investigation as a novel neuromodulatory agent.

Applications in Research and Drug Development

The distinct biological targets of these isomers translate into disparate applications.

Propargylglycine:

  • H₂S Research Tool: As a potent and widely used inhibitor of CSE, propargylglycine is indispensable for studying the physiological and pathophysiological roles of H₂S in vasodilation, inflammation, oxidative stress, and neuroscience.[1][5]

  • Cancer Therapeutics: Its inhibition of PRODH has positioned it as a lead compound in the development of anticancer agents that target metabolic vulnerabilities in tumors.[10][11]

  • Chemical Biology & Peptide Synthesis: The terminal alkyne serves as a versatile chemical handle. Propargylglycine can be incorporated into peptides and proteins using solid-phase synthesis.[3] The alkyne group then allows for precise modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," enabling the attachment of fluorescent probes, drug payloads, or polyethylene glycol (PEG) chains to enhance therapeutic properties.[3][16][17]

3-Aminopent-4-ynoic acid:

  • Neurological Drug Discovery: Its primary potential lies in the exploration of novel therapeutics for epilepsy, anxiety, and other neurological disorders by targeting GABA-AT.[13][14]

  • Peptidomimetic Scaffolding: β-amino acids are used to create foldamers and peptidomimetics with enhanced stability against proteolytic degradation. 3-Aminopent-4-ynoic acid could serve as a unique building block to create novel peptide structures with built-in functionality for subsequent chemical modification via its alkyne group.

  • Screening and Probe Development: It is a valuable molecule for high-throughput screening campaigns to identify novel enzyme inhibitors and as a foundational structure for developing chemical probes to study β-amino acid recognition and metabolism.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, all described protocols are designed as self-validating systems. The causality behind key experimental choices is explained to provide field-proven insights.

Protocol 1: In Vitro Alanine Racemase Inhibition Assay

This protocol provides a framework for testing the inhibitory potential of compounds like propargylglycine against a PLP-dependent enzyme. Alanine racemase, which interconverts L-alanine and D-alanine, is a crucial enzyme for bacterial cell wall synthesis and a validated antibacterial target.[18] This assay uses a coupled-enzyme system to detect D-alanine formation.

Principle: Alanine racemase converts L-alanine to D-alanine. D-amino acid oxidase (DAAO) then specifically oxidizes D-alanine, producing hydrogen peroxide (H₂O₂). Finally, horseradish peroxidase (HRP) uses H₂O₂ to oxidize a fluorogenic or chromogenic substrate (e.g., Amplex Red), generating a detectable signal. Inhibition of alanine racemase leads to a decrease in this signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 µM PLP. (Causality: The buffer maintains optimal pH for the enzymes, and supplemental PLP ensures the enzyme is fully loaded with its cofactor).

    • Enzyme Solution: Prepare a stock solution of purified alanine racemase (e.g., from E. coli) in assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of propargylglycine (or test compound) in DMSO.

    • Substrate Solution: Prepare a 100 mM solution of L-alanine in assay buffer.

    • Detection Mix: Prepare a solution in assay buffer containing 2 U/mL HRP, 0.2 U/mL DAAO, and 100 µM Amplex Red. (Causality: This mix contains the coupled enzymes and the reporter substrate required to generate a signal from the product of the primary reaction).

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of assay buffer.

    • Add 5 µL of inhibitor solution at various concentrations (e.g., serial dilutions from 1 mM to 1 µM). For control wells, add 5 µL of DMSO.

    • Add 25 µL of the alanine racemase enzyme solution.

    • Pre-incubation: Incubate the plate at 37°C for 30 minutes. (Causality: This step is critical for mechanism-based inhibitors like propargylglycine, allowing time for the inactivation reaction to occur before the substrate is introduced).

    • Reaction Initiation: Add 25 µL of the L-alanine substrate solution to each well to start the reaction.

    • Add 25 µL of the Detection Mix to each well.

    • Signal Detection: Immediately transfer the plate to a microplate reader. Measure the fluorescence (Ex/Em: 530/590 nm) or absorbance in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Normalize the rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assay_Workflow cluster_protocol Workflow: Alanine Racemase Inhibition Assay Prep 1. Reagent Preparation Plate 2. Add Buffer & Inhibitor to Plate Prep->Plate Enzyme 3. Add Alanine Racemase Plate->Enzyme Incubate 4. Pre-incubate (37°C, 30 min) Enzyme->Incubate Start 5. Initiate with L-Alanine & Add Detection Mix Incubate->Start Read 6. Kinetic Read (Plate Reader) Start->Read Analyze 7. Data Analysis (Calculate IC₅₀) Read->Analyze

Caption: A step-by-step workflow for the in vitro alanine racemase inhibition assay.

Conclusion

While 3-aminopent-4-ynoic acid and propargylglycine are simple constitutional isomers, this subtle structural variance translates into a vast functional divergence. Propargylglycine is a well-established, versatile tool in chemical biology and a potent mechanism-based inhibitor of several α-amino acid-processing enzymes, with broad applications in H₂S biology and oncology. In contrast, 3-aminopent-4-ynoic acid, as a β-amino acid, is a promising but less-explored candidate for targeting different enzyme classes, most notably GABA-AT, positioning it as a potential lead for neurological drug discovery. For the researcher and drug development professional, understanding this distinction is paramount. The choice between these molecules is not arbitrary but a strategic decision that will direct the entire course of an investigation, from target selection to the ultimate therapeutic application.

References

  • Wikipedia. Propargylglycine. [Link]

  • Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids, 53(12), 1927-1939. [Link]

  • LifeTein Peptide Blog. (2025). Unusual Amino Acids: Propargylglycine (Pra). [Link]

  • Scott, G. K., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesi. ProQuest. [Link]

  • PubChem. 3-Aminopent-4-enoic acid. [Link]

  • PubChem. L-Propargylglycine. [Link]

  • Nanjo, M., et al. (1996). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids. PubMed. [Link]

  • Likos, J. J., et al. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. PubMed. [Link]

  • Lee, H., et al. (2019). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. ACS Chemical Neuroscience, 10(11), 4586-4598. [Link]

  • Doud, E. H., et al. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. PubMed. [Link]

  • Doud, E. H., et al. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ResearchGate. [Link]

  • Hovhannisyan, A. A., et al. (2023). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances, 13(45), 31737-31748. [Link]

  • Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS One. [Link]

  • Burnett, G., et al. (1980). Mechanism-based inactivation of pig heart L-alanine transaminase by L-propargylglycine. Half-site reactivity. Journal of Biological Chemistry, 255(8), 3487-3491. [Link]

  • Lee, H., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1 S ,3 S )-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(5), 2112-2120. [Link]

  • Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]

  • Wu, R., et al. (2019). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Journal of the American Chemical Society, 141(34), 13654-13663. [Link]

  • Feng, C., et al. (2017). Selection and characterization of alanine racemase inhibitors against Aeromonas hydrophila. BMC Microbiology, 17(1), 108. [Link]

  • PubChem. DL-Propargylglycine. [Link]

  • Adevoscience. B.10 - Stereochemistry in Biomolecules. [Link]

  • Gevorgyan, A., et al. (2023). A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. Molecules, 28(20), 7114. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 27(19), 6680. [Link]

  • Chiralpedia. Part 8: Stereochemistry in Biologics and Natural Products. [Link]

  • Bycroft, B. W., et al. (1993). 2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (8), 837-842. [Link]

  • SQUARIX. (+/-)-3-Aminopent-4-enoic acid hydrochloride. [Link]

  • Ubuka, T., et al. (1990). A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,L-propargylglycine-administered rats. PubMed. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

Sources

Foundational

Beta-ethynyl-beta-alanine analogs in medicinal chemistry

This guide details the medicinal chemistry, synthesis, and pharmacological applications of -ethynyl- -alanine (systematically known as 3-amino-4-pentynoic acid ). This scaffold represents a critical structural motif in d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, synthesis, and pharmacological applications of


-ethynyl-

-alanine
(systematically known as 3-amino-4-pentynoic acid ). This scaffold represents a critical structural motif in drug design, serving both as a "suicide substrate" for pyridoxal phosphate (PLP)-dependent enzymes and as a rigidified peptidomimetic building block.

Advanced Medicinal Chemistry of -Ethynyl- -Alanine Analogs

Core Directive: The Acetylenic Warhead

In medicinal chemistry, the introduction of an ethynyl group (


) at the 

-position of a

-amino acid serves two distinct, high-value functions:
  • Mechanism-Based Inactivation (Suicide Inhibition): The ethynyl group acts as a latent electrophile. Upon enzymatic processing (typically proton abstraction), it rearranges to a highly reactive allene species that covalently modifies the enzyme active site.

  • Conformational Constraint: In peptidomimetics, the ethynyl group restricts bond rotation, locking the molecule into a bioactive conformation that mimics

    
    -turns or specific secondary structures, as seen in RGD (Arg-Gly-Asp) antagonists.
    
Structural Definition
  • Common Name:

    
    -ethynyl-
    
    
    
    -alanine
  • Systematic Name: 3-amino-4-pentynoic acid[1][2]

  • Chemical Formula:

    
    
    
  • Key Feature: A chiral center at C3 bearing both the amino group and the ethynyl moiety.

Chemical Synthesis Strategies

The synthesis of


-ethynyl-

-alanine is challenging due to the potential for racemization and the sensitivity of the terminal alkyne. Two primary routes are dominant in the literature: the Azetidinone (Chiral Pool) Route and the Enantioselective Mannich Route .
Strategy A: The Azetidinone Ring-Opening (Preferred for Scale)

This method, utilized in the synthesis of the platelet aggregation inhibitor Xemilofiban , leverages the reactivity of 4-acetoxy-2-azetidinone. The azetidinone ring serves as an activated


-amino acid equivalent.

Mechanism:

  • Nucleophilic Substitution: A lithium acetylide species attacks the 4-position of the azetidinone, displacing the acetoxy group.

  • Ring Opening: Acidic hydrolysis opens the

    
    -lactam ring to yield the 
    
    
    
    -amino acid ester.
Strategy B: Enantioselective Ellman Auxiliary Synthesis

For discovery-stage chemistry requiring high enantiopurity (


 ee), the condensation of lithium acetylides with tert-butanesulfinyl imines (Ellman's auxiliary) is the gold standard.

Protocol Overview:

  • Condensation of tert-butanesulfinamide with ethyl 3-oxopropionate (or equivalent aldehyde).

  • Diastereoselective addition of ethynylmagnesium bromide.

  • Acidic cleavage of the sulfinyl group.

Pharmacological Mechanism: Suicide Inhibition

The most profound application of


-ethynyl-

-alanine analogs is the irreversible inhibition of PLP-dependent transaminases, specifically GABA transaminase (GABA-AT) .
The "Propargyl-Allene" Rearrangement

The inhibition follows a specific catalytic trajectory known as


 inhibition:
  • Transaldimination: The amino acid amine condenses with the enzyme-bound PLP to form an external aldimine.

  • Proton Abstraction: The enzyme's catalytic base abstracts the

    
    -proton (at C3).
    
  • Rearrangement: The resulting carbanion delocalizes into the adjacent triple bond, causing a rearrangement to a reactive allene intermediate.

  • Covalent Capture: An active site nucleophile (typically a Lysine

    
    -amino group or Cysteine thiol) attacks the central carbon of the allene, forming a stable covalent adduct and permanently inactivating the enzyme.
    

G cluster_0 Mechanism of Suicide Inhibition Substrate Beta-Ethynyl-Beta-Alanine Aldimine External Aldimine (Schiff Base) Substrate->Aldimine Transaldimination PLP_Enzyme PLP-Enzyme Complex PLP_Enzyme->Aldimine Carbanion C3 Carbanion Intermediate Aldimine->Carbanion -H+ (Enzymatic Base) Allene Reactive Allene (Electrophile) Carbanion->Allene Propargyl-Allene Rearrangement Inactivated Covalently Modified Dead Enzyme Allene->Inactivated Nucleophilic Attack (Lys/Cys)

Figure 1: Mechanism of PLP-dependent enzyme inactivation by


-ethynyl-

-alanine. The conversion of the latent ethynyl group to a reactive allene is the critical step.

Case Study: Xemilofiban

Xemilofiban is a potent, orally active fibrinogen receptor antagonist (GPIIb/IIIa inhibitor) used to prevent platelet aggregation.

  • Role of the Analog: The 3-amino-4-pentynoic acid moiety acts as a glycine-aspartate mimetic .

  • Structural Logic: The rigid ethynyl group constrains the backbone, forcing the terminal carboxylate and the basic benzamidine group into the precise spatial orientation required to bind the RGD recognition site on the integrin receptor.

  • Outcome: High affinity (

    
     nM) and improved oral bioavailability compared to flexible linear peptides.
    

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-4-pentynoate (Azetidinone Route)

Adapted from the synthesis of Xemilofiban intermediates (Reference 2).

Reagents:

  • 4-Acetoxy-2-azetidinone

  • Trimethylsilylacetylene[2]

  • n-Butyllithium (2.5 M in hexanes)

  • Ethanol (anhydrous)

  • HCl (gas or 4M in dioxane)

Step-by-Step Methodology:

  • Preparation of Lithium Acetylide:

    • In a flame-dried flask under Argon, dissolve trimethylsilylacetylene (1.2 eq) in dry THF at -78°C.

    • Dropwise add n-Butyllithium (1.1 eq). Stir for 30 mins to generate Lithium (trimethylsilyl)acetylide.

  • Coupling:

    • Dissolve 4-acetoxy-2-azetidinone (1.0 eq) in dry THF and cool to -78°C.

    • Cannulate the lithium acetylide solution into the azetidinone solution slowly.

    • Allow the mixture to warm to 0°C over 2 hours. The nucleophile displaces the acetoxy group, yielding 4-(trimethylsilylethynyl)-2-azetidinone .

  • Ring Opening & Deprotection:

    • Dissolve the intermediate in anhydrous Ethanol.

    • Bubble dry HCl gas through the solution for 15 minutes (or add HCl/dioxane).

    • Stir at room temperature for 12 hours. The acid catalyzes both the opening of the

      
      -lactam ring and the removal of the TMS group.
      
  • Isolation:

    • Concentrate the solvent in vacuo.

    • The residue is the hydrochloride salt of ethyl 3-amino-4-pentynoate .

    • Purification: Recrystallize from Ethyl Acetate/Hexanes.

Data Summary Table: Comparative Potency of GABA-AT Inhibitors

CompoundStructure TypeMechanismRelative Potency (vs Vigabatrin)Clinical Status
Vigabatrin

-Vinyl-GABA
Suicide Inhibitor1xFDA Approved (Epilepsy)

-Ethynyl-

-Alanine

-Ethynyl analog
Suicide Inhibitor~5-10xExperimental Tool
CPP-115 Cyclic difluoro-analogSuicide Inhibitor187xPhase I/II

Synthesis Workflow Diagram

Synthesis Start 4-Acetoxy-2-Azetidinone Inter1 Intermediate: 4-(TMS-ethynyl)-2-azetidinone Start->Inter1 Nucleophilic Substitution (-78°C, THF) Reagent Li-C≡C-TMS (Lithium Trimethylsilylacetylide) Reagent->Inter1 Step2 Ethanolysis (EtOH / HCl) Inter1->Step2 Final Product: Ethyl 3-amino-4-pentynoate HCl Step2->Final Ring Opening & Desilylation

Figure 2: Synthetic pathway for Ethyl 3-amino-4-pentynoate via the Azetidinone route.

References

  • Design and synthesis of non-peptide peptidomimetic inhibitors of fibrinogen binding to the GPIIb/IIIa receptor.

    • Source: Journal of Medicinal Chemistry
    • Context: Describes the use of 3-amino-4-pentynoic acid in Xemilofiban.
  • Mechanism of inactivation of GABA aminotransferase by (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115).

    • Source: Silverman, R. B., et al. (2015).
    • Context: Details the "suicide inhibition" mechanism relevant to beta-amino acid analogs.
  • Enantioselective synthesis of beta-amino acids.

    • Source: Chemical Reviews
    • Context: General methodologies for synthesizing chiral beta-amino acid scaffolds.

Sources

Exploratory

3-Amino-4-pentynoic acid as a beta-amino acid building block

3-Amino-4-pentynoic Acid: The "Rigid Click" -Amino Acid Technical Guide for Drug Development & Foldamer Engineering Executive Summary 3-Amino-4-pentynoic acid is a specialized -amino acid building block that bridges the...

Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-4-pentynoic Acid: The "Rigid Click" -Amino Acid

Technical Guide for Drug Development & Foldamer Engineering

Executive Summary

3-Amino-4-pentynoic acid is a specialized


-amino acid building block that bridges the gap between peptidomimetic structural control and bioorthogonal utility. Unlike standard 

-amino acids (e.g., propargylglycine), this molecule places an ethynyl (

) handle directly onto the

-carbon of the backbone.

This architecture serves two critical functions in drug design:

  • Conformational Biasing: As a

    
    -amino acid, it strongly promotes the formation of 14-helices  in peptide oligomers, enhancing proteolytic stability.
    
  • Rigid Bioorthogonal Ligation: The direct attachment of the alkyne to the chiral center minimizes the entropic penalty during "Click" (CuAAC) conjugation, making it ideal for stapling peptides or orienting pharmacophores with high precision.

This guide details the enantioselective synthesis, solid-phase integration, and "click" protocols for this high-value building block.

The Molecular Architect: Structure & Causality

To effectively deploy 3-amino-4-pentynoic acid, one must understand its structural causality. It is not merely an extended glycine; it is a


-ethynyl-

-alanine
.
Conformational Bias: The 14-Helix

In


-peptide foldamers, the substitution pattern dictates the secondary structure.
  • 
    -Substitution:  Substituents at the C3 position (beta position) favor a gauche interaction between the backbone amide and the side chain. This steric gearing drives the formation of a 14-helix  (defined by a 14-membered hydrogen-bonded ring between 
    
    
    
    and
    
    
    ).
  • Stability: This helical structure buries the backbone amides, rendering the peptide highly resistant to proteases (e.g., pepsin, trypsin), a key advantage for oral bioavailability.

The "Rigid Click" Advantage

Compared to


-homopropargylglycine (which has a flexible methylene spacer: 

), 3-amino-4-pentynoic acid has the alkyne directly attached to the backbone (

).
  • Effect: When "clicked" to a triazole, the resulting conjugate has restricted rotation.

  • Application: This rigidity is superior for peptide stapling where precise distance constraints are required to lock a bioactive conformation.

Enantioselective Synthesis: The Ellman Route

While racemic synthesis (via azetidinone opening) exists, drug development requires high enantiopurity (>98% ee). The most robust laboratory-scale route utilizes Ellman’s Sulfinamide auxiliary. This method avoids the hazards of diazomethane (Arndt-Eistert) and provides predictable stereocontrol.

Synthesis Workflow (Graphviz)[1]

Synthesis Aldehyde Propargyl Aldehyde (Precursor) Imine N-Sulfinyl Imine (Chiral Intermediate) Aldehyde->Imine Ti(OEt)4, THF Auxiliary (R)-tert-Butanesulfinamide (Ellman's Auxiliary) Auxiliary->Imine Protected Sulfinamido Ester (Diastereomerically Pure) Imine->Protected Zn, Br-CH2-COOtBu Addition Reformatsky-type Addition Deprotect Acid Hydrolysis (HCl/MeOH) Protected->Deprotect Separation of Diastereomers Final 3-Amino-4-pentynoic Acid (Enantiopure) Deprotect->Final Fmoc Protection (Optional)

Caption: Enantioselective synthesis via Ellman's auxiliary ensures high optical purity by separating diastereomers at the sulfinamido ester stage.

Detailed Protocol (Ellman Approach)
  • Imine Formation: Condense propargyl aldehyde (or protected equivalent) with (R)-tert-butanesulfinamide using Ti(OEt)

    
     as a Lewis acid/dehydrating agent.
    
  • Reformatsky Addition: React the chiral sulfinimine with the Reformatsky reagent derived from tert-butyl bromoacetate and Zinc.

    • Causality: The bulky tert-butyl group on the sulfur directs the nucleophilic attack to a specific face of the imine (Transition State Control), yielding the

      
      -amino ester with high diastereoselectivity (dr > 90:10).
      
  • Hydrolysis: Treat with HCl in methanol to remove the sulfinyl group and cleave the tert-butyl ester, yielding the free

    
    -amino acid.
    
  • Fmoc Protection: Standard protection with Fmoc-OSu is required for SPPS utility.

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating 3-amino-4-pentynoic acid into a peptide sequence requires modified protocols to prevent racemization and ensure complete coupling, as the secondary amine formed during coupling is sterically hindered by the


-substituent.
Key Parameters Table[2][3][4][5]
ParameterRecommendationRationale
Coupling Reagent HATU or PyBOPStronger activation needed for

-amino acids due to lower nucleophilicity of the

-amine in the growing chain.
Base DIPEA (Collidine optional)Collidine minimizes epimerization if activating with HATU.
Coupling Time Double couple (2 x 45 min)Ensures completion; the ethynyl group adds steric bulk near the reaction center.
Monitoring Chloranil TestKaiser test can be false-negative for secondary amines; Chloranil is more sensitive for

-amines.
Fmoc Removal 20% Piperidine/DMFStandard protocol is generally safe; DBU is avoided to prevent potential alkyne isomerization.

Functionalization: On-Resin Click Chemistry

Performing the CuAAC reaction on-resin is superior to solution-phase labeling because it allows for washing away copper catalysts, preventing metal contamination in the final biological assay.

Workflow: On-Resin CuAAC

Click Resin Peptide-Resin (Fmoc-3-Am-4-Pent-Peptide) Swell 1. Swell Resin (DCM/DMF) Resin->Swell Mix 2. Add Reagents (Azide + CuI + Ascorbate) Swell->Mix Argon Purge Shake 3. Agitate (16h, Room Temp, N2) Mix->Shake Wash 4. Copper Removal Wash (Sodium Diethyldithiocarbamate) Shake->Wash Critical Step Cleave 5. TFA Cleavage (Release Final Product) Wash->Cleave

Caption: The "Copper Removal Wash" is the critical control point to prevent cytotoxicity in downstream biological applications.

Step-by-Step Protocol
  • Preparation: Swell the resin (approx. 100 mg) in degassed DMF.

  • Reagent Mix:

    • Azide: 5 equivalents (relative to resin loading).

    • Catalyst: CuI (0.5 eq) or Cu(MeCN)

      
      PF
      
      
      
      .
    • Ligand: TBTA (0.5 eq) protects Cu(I) from oxidation.

    • Reductant: Sodium Ascorbate (5 eq) if using CuSO

      
      ; optional if using CuI but recommended to maintain oxidation state.
      
  • Reaction: Add the mixture to the resin. Sparge with Nitrogen/Argon for 1 min. Cap and shake for 16 hours at RT.

  • The "Copper Wash": This is the most vital step for biological safety. Wash resin with 0.5% w/v sodium diethyldithiocarbamate in DMF, followed by 0.5% DIPEA in DMF. This chelates and removes trapped copper ions that standard washes miss.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). Note: The triazole ring is stable to TFA.

References

  • Enantioselective Synthesis of

    
    -Amino Acids: 
    
    • Title: Enantioselective Synthesis of -amino acids: A Review
    • Source: Hilaris, 2015.
    • URL:[Link]

  • Click Chemistry on Resin: Title: Technical Support Information Bulletin 1300 - Click Cyclization on Resin Source: Aapptec Peptides.
  • Foldamer Structural Basis (H12/H14 Helices)

    • Title: -Peptide foldamer helices with tailored diameters
    • Source: University of Szeged.
    • URL:[Link]

  • Bioorthogonal Amino Acid Synthesis

    • Title: 4R- and 4S-Iodophenyl Hydroxyproline... and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids[1]

    • Source: NIH / PMC (K.P.R. Kartha et al.)
    • URL:[Link]

  • General SPPS Protocols

    • Title: Methods and protocols of modern solid phase peptide synthesis
    • Source: DU Chem / Springer Protocols.
    • URL:[Link]

Sources

Foundational

Conformational Control of Beta-Peptides via Alkyne-Based Stapling: A Technical Guide

Topic: Conformational Properties of Beta-Peptides Containing Alkynes Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Beta-peptides (

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Properties of Beta-Peptides Containing Alkynes Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-peptides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-peptides) are a class of peptidomimetics capable of adopting stable secondary structures ("foldamers") distinct from natural 

-peptides.[1] While they exhibit resistance to proteolysis, their folding in aqueous environments often requires stabilization. This guide details the conformational properties of

-peptides containing alkynes
, specifically focusing on the use of alkyne-azide cycloaddition (click chemistry) to generating triazole staples.[2] These staples lock the peptide into a robust 14-helix , the most biologically relevant secondary structure for this class.
Introduction: The Beta-Peptide Folding Landscape

Unlike


-amino acids, where the amino group is attached to the 

,

-amino acids have an amino group attached to the

. This additional methylene unit (

) introduces new degrees of freedom but also allows for unique hydrogen-bonding patterns.
1.1 The Dominant Helices

The conformation of


-peptides is defined by the size of the hydrogen-bonded ring formed between the backbone amide proton (

) and the carbonyl oxygen (

).
Helix TypeH-Bond PatternResidues per TurnPitch (

)
Stability Source
14-Helix

(

)
~3.0~5.0Side-chain branching at

; Macrodipole alignment.
12-Helix

(

)
~2.5~5.5Side-chain cyclic constraints (e.g., 5-membered rings).
10/12-Helix MixedVariableVariableAlternating

/

substitution patterns.

Key Insight: The 14-helix is the most common target for mimicry of


-helical protein domains because its face-to-face side chain orientation (approx. every 3 residues) aligns well with the 

patterns of

-helices.
Strategic Design: Alkyne-Mediated Stabilization

Incorporating linear alkyne side chains (e.g.,


-homopropargylglycine) alone provides only moderate steric influence. The true power of the alkyne moiety lies in its ability to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)  to form a 1,2,3-triazole staple.
2.1 The Stapling Logic

To stabilize a 14-helix, the staple must bridge residues that lie on the same face of the helix.

  • 14-Helix Pitch: ~3 residues per turn.

  • Optimal Spacing: Indices

    
     and 
    
    
    
    .
  • Mechanism: Connecting a

    
    -alkyne at position 
    
    
    
    with a
    
    
    -azide at position
    
    
    creates a macrocycle that enforces the
    
    
    backbone H-bond network.
2.2 Monomer Selection
  • Alkyne Component:

    
    -Homopropargylglycine (
    
    
    
    -hPra).
  • Azide Component:

    
    -Homoazidoalanine (
    
    
    
    -hAz) or
    
    
    -Homoazidolysine.
Experimental Protocol: Synthesis and Cyclization

This protocol describes the solid-phase synthesis (SPPS) and subsequent "click" cyclization of a model


-peptide.
3.1 Solid-Phase Peptide Synthesis (SPPS)

Reagents: Fmoc-


-amino acids, HBTU/HOBt or HATU, DIPEA.
Resin:  Rink Amide MBHA (for C-terminal amides).
  • Coupling: Perform standard Fmoc SPPS. Use 3.0 equivalents of Fmoc-

    
    -amino acid, 2.9 eq HATU, and 6.0 eq DIPEA in DMF. Coupling times for 
    
    
    
    -amino acids are typically longer (1–2 hours) than
    
    
    -amino acids.
  • Incorporation:

    • At position

      
      : Couple Fmoc-
      
      
      
      -hPra
      .
    • At position

      
      : Couple Fmoc-
      
      
      
      -hAz
      .
  • Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 2–3 hours.Precipitate in cold diethyl ether.
    
3.2 CuAAC Cyclization (The "Click" Step)

This step is best performed in solution to avoid aggregation on-resin, though on-resin protocols exist.

  • Dissolution: Dissolve the crude linear peptide in

    
    BuOH/H
    
    
    
    O (1:1) to a concentration of ~0.5–1.0 mM.
    • Note: High dilution prevents intermolecular oligomerization.

  • Catalyst Preparation:

    • Add CuSO

      
      H
      
      
      
      O
      (1.0 eq).
    • Add Sodium Ascorbate (2.0 eq) to reduce Cu(II) to the active Cu(I) species.

    • Optional: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand (1.0 eq) to protect the Cu(I) from oxidation and accelerate the reaction.

  • Reaction: Stir at room temperature under

    
     atmosphere for 12–16 hours.
    
  • Monitoring: Monitor by LC-MS. The mass will remain unchanged (isomer), but the retention time will shift significantly due to the constraint.

  • Purification: Chelate copper using EDTA or commercially available scavenger resins. Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Visualization: Synthesis & Folding Logic

The following diagram illustrates the transition from a flexible linear precursor to the rigid, stapled 14-helix using Graphviz.

BetaPeptideStapling cluster_structure Structural Transformation Linear Linear Beta-Peptide (Flexible Random Coil) Transition Cycloaddition (Triazole Formation) Linear->Transition Alkyne (i) + Azide (i+3) Reagents Cu(I) Catalyst Ascorbate tBuOH/H2O Reagents->Transition Stapled Stapled Beta-Peptide (Rigid 14-Helix) Transition->Stapled 1,2,3-Triazole Linker CD_Signal CD Signature: Min @ 214 nm Max @ 195 nm Stapled->CD_Signal

Caption: Workflow for stabilizing the beta-peptide 14-helix via CuAAC stapling of i and i+3 residues.

Characterization: Verifying the Fold

Trustworthiness in your data comes from orthogonal validation methods. You must confirm the structure using both Circular Dichroism (CD) and NMR.

5.1 Circular Dichroism (CD) Spectroscopy

CD is the primary rapid screen for helicity.

Feature14-Helix (Stapled)12-HelixRandom Coil
Minimum ~214 nm (Strong)~205–208 nm~200 nm (Weak)
Maximum ~196 nm ~220 nmNone (or weak <190)
Intensity High (

)
ModerateLow

Interpretation: A shift in the minimum from ~205 nm (linear/mixed) to 214 nm upon stapling is the hallmark of successful 14-helix induction.

5.2 NMR Spectroscopy

Nuclear Magnetic Resonance provides atomic-level resolution of the fold.

  • Solvent: Methanol-

    
     or Pyridine-
    
    
    
    (promotes H-bonding).
  • Key NOE Signals (Nuclear Overhauser Effect):

    • 14-Helix Marker: Strong NOE between

      
       of residue 
      
      
      
      and
      
      
      of residue
      
      
      (
      
      
      ).
    • Staple Verification: NOEs between the triazole proton and the side chains of residues

      
       and 
      
      
      
      .
  • H/D Exchange: Amide protons involved in the 14-membered ring H-bonds (

    
    ) will show slow exchange rates with 
    
    
    
    , confirming a stable secondary structure.
References
  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Cheng, R. P., & DeGrado, W. F. (2001). "De novo design of a monomeric helical beta-peptide stabilized by electrostatic interactions." Journal of the American Chemical Society. Link

  • Appella, D. H., et al. (1996). "Beta-amino acid oligomers: A new family of foldamers with well-defined secondary structure." Journal of the American Chemical Society. Link

  • Pomerantz, W. C., et al. (2008).[1] "Comparison of Design Strategies for Promotion of

    
    -Peptide 14-Helix Stability in Water." ChemBioChem. Link
    
  • Scrima, M., et al. (2010). "Cu(I)-Catalyzed Azide-Alkyne Intramolecular i-to-(i+4) Side-Chain-to-Side-Chain Cyclization Promotes the Formation of Helix-Like Secondary Structures." European Journal of Organic Chemistry. Link(Note: Adapts i, i+4 logic of alpha-peptides to i, i+3 for beta-peptides).

  • Molski, M. A., et al. (2020). "Peptide Stapling Techniques based on Different Macrocyclisation Chemistries." RSC Chemical Biology.[3] Link

Sources

Exploratory

Technical Guide: Non-Proteinogenic Amino Acids with Terminal Alkyne Groups

Executive Summary This guide addresses the strategic implementation of terminal alkyne-functionalized non-proteinogenic amino acids (nAAs) in proteomic research and drug development. Unlike canonical amino acids, these r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the strategic implementation of terminal alkyne-functionalized non-proteinogenic amino acids (nAAs) in proteomic research and drug development. Unlike canonical amino acids, these residues provide a chemically inert "handle" under physiological conditions, which can be selectively activated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This document moves beyond basic definitions to provide a self-validating workflow for two distinct incorporation strategies: Residue-Specific Incorporation (Metabolic Labeling) and Site-Specific Incorporation (Genetic Code Expansion) . It prioritizes experimental fidelity, specifically addressing the mitigation of copper-induced oxidative damage and the selection of appropriate ligands (THPTA/BTTAA).

The Structural Landscape

Terminal alkynes are preferred over azides in certain contexts because they are smaller and completely absent from native mammalian biology. However, the choice of specific nAA dictates the experimental method.

Table 1: Comparative Properties of Key Alkyne nAAs
CompoundAbbr.Structural AnalogIncorporation StrategyKey ApplicationSolubility/Toxicity Profile
L-Homopropargylglycine Hpg Methionine (Met)Metabolic Labeling (SPI)BONCAT (Proteomics)High solubility; Low toxicity; Excellent Met surrogate.
L-Propargylglycine Pra Alanine/GlycineMetabolic Labeling / GCECrystallography / NMRWarning: Potential suicide inhibitor of PLP-enzymes; can be toxic.
p-Propargyloxyphenylalanine pPa Tyrosine (Tyr)Genetic Code ExpansionSite-Specific ADCs / FRETLimited solubility; Requires evolved tRNA/RS pairs.

Expert Insight: For global proteome profiling, Hpg is superior to Pra. Hpg mimics the chain length of Methionine more closely, resulting in higher translational efficiency by wild-type methionyl-tRNA synthetase (MetRS). Pra is often reserved for site-specific insertion where steric bulk must be minimized.

Incorporation Strategies & Mechanisms

Residue-Specific Incorporation (BONCAT)

Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) utilizes the cell's native translational machinery. By starving cells of Methionine and introducing Hpg, the wild-type MetRS charges tRNA^Met with Hpg.

  • Mechanism: Kinetic competition. Hpg is a near-isostere of Met.

  • Limitation: Replaces all Methionine residues; not site-specific.

  • Causality: Met-starvation upregulates amino acid transporters, enhancing Hpg uptake.

Site-Specific Incorporation (Genetic Code Expansion)

To install a single alkyne handle (e.g., for Antibody-Drug Conjugates), we hijack the Amber stop codon (UAG). This requires an Orthogonal Translation System (OTS) , typically derived from the Methanocaldococcus jannaschii TyrRS or Methanosarcina barkeri PylRS pairs.

Diagram 1: Genetic Code Expansion Workflow

The following diagram illustrates the flow of information required to suppress a stop codon with an alkyne-nAA.

GCE_Workflow Plasmid Plasmid (Orthogonal RS/tRNA) Host Host Cell (E. coli / Mammalian) Plasmid->Host Transfection Ribosome Ribosome (Translation) Host->Ribosome Expression nAA Alkyne nAA (e.g., pPa) nAA->Host Uptake nAA->Ribosome tRNA Charging Protein Alkyne-Tagged Protein Ribosome->Protein Translation UAG UAG Stop Codon UAG->Ribosome Suppression

Caption: Logic flow for site-specific incorporation. The orthogonal synthetase/tRNA pair is critical for "reading" the UAG codon as the alkyne amino acid rather than a stop signal.

Bioorthogonal Reactivity: The CuAAC Reaction[1][2][3]

The alkyne group is chemically inert until activated by Cu(I). The classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a stable 1,2,3-triazole linkage.

The Critical Challenge: Copper Toxicity. Cu(I) generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, which degrades proteins and kills live cells. The Solution: Ligand-assisted catalysis.[1] You must use ligands like THPTA or BTTAA . These ligands chelate Cu(I), preventing disproportionation and blocking ROS generation while maintaining catalytic activity.[2]

Diagram 2: Ligand-Assisted CuAAC Mechanism

CuAAC_Mechanism Alkyne Protein-Alkyne Triazole Stable Triazole Conjugate Alkyne->Triazole Azide Tag-Azide (Fluorophore/Drug) Azide->Triazole Cu2 Cu(II) Source (CuSO4) Complex Active Catalyst [Cu(I)-THPTA] Cu2->Complex Reduction Asc Ascorbate (Reductant) Asc->Complex Ligand Ligand (THPTA) Ligand->Complex Stabilization Complex->Triazole Catalysis

Caption: The THPTA ligand acts as a sacrificial shield, maintaining Cu in the +1 oxidation state and preventing biomolecule degradation.

Validated Experimental Protocols

Protocol A: Metabolic Labeling with Hpg (BONCAT)

Target: Global profiling of nascent proteome in mammalian cells.

Reagents:

  • L-Homopropargylglycine (Hpg)[3][4][5]

  • Dialyzed FBS (Methionine-free)

  • DMEM (Met-free)

Step-by-Step:

  • Depletion: Wash cells 2x with PBS. Incubate in Met-free DMEM + 10% dialyzed FBS for 30 minutes. Why: Depletes intracellular Met pools to eliminate competition.

  • Pulse: Add Hpg (final conc. 50 µM - 1 mM) to the media. Incubate for 1–4 hours. Note: Longer incubation increases signal but risks toxicity.

  • Chase (Optional): Remove Hpg, add excess Met media to track turnover.

  • Lysis: Wash cells with ice-cold PBS (removes free Hpg). Lyse in RIPA buffer containing protease inhibitors.

  • Validation: Perform CuAAC with a fluorescent azide (e.g., Azide-Cy5) followed by SDS-PAGE.

Protocol B: "Click" Labeling of Lysates (CuAAC)

Target: Conjugating the alkyne-tagged protein with a biotin or fluorophore azide.

Reagents:

  • Protein Lysate (1–2 mg/mL)

  • CuSO4 (50 mM stock)

  • THPTA Ligand (100 mM stock)

  • Sodium Ascorbate (100 mM stock, Freshly Prepared )

  • Azide-Tag (e.g., Biotin-Azide)[3]

Workflow:

  • Pre-mix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:2 or 1:5 molar ratio (e.g., 1 µL Cu + 5 µL THPTA). Why: Pre-complexing ensures Cu is protected before it touches the protein.

  • Assembly: Add components to the lysate in this specific order:

    • Azide-Tag (50–100 µM final)

    • Cu-THPTA complex (100 µM Cu final)

    • Sodium Ascorbate (2.5 mM–5 mM final)

  • Incubation: Vortex gently. Incubate for 30–60 minutes at Room Temp in the dark.

  • Quench: Add EDTA (5 mM) to chelate excess copper or precipitate protein using Methanol/Chloroform to remove unreacted reagents.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Protein Precipitation Copper oxidation / High concentrationIncrease THPTA:Cu ratio to 5:1. Ensure Ascorbate is fresh (yellow = bad).
High Background Non-specific hydrophobic binding of dyeWash with MeOH or use "Picolyl Azide" reagents (allow lower Cu concentrations).
No Signal Inefficient IncorporationVerify Met depletion step. For GCE, verify plasmid retention and nAA solubility (add NaOH to dissolve pPa).

Expert Tip: If labeling live cells, avoid standard CuAAC. Use BTTAA ligand instead of THPTA, as it exhibits better membrane permeability and lower cytotoxicity. Alternatively, consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if the alkyne nAA can be substituted for a cyclooctyne nAA, though this is sterically more demanding.

References

  • Site-Specific Incorporation of p-Propargyloxyphenylalanine in a Cell-Free Environment for Direct Protein-Protein Click Conjugation. Bioconjugate Chemistry, 2010.[6][7][8] Link

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, 2012.[3] Link

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Nature Communications, 2014. Link

  • The Pyrrolysine Translational Machinery as a Genetic-Code Expansion Tool. Molecules, 2011. Link

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides. Link

Sources

Foundational

History of beta-alkynyl amino acids in peptidomimetics

The following technical guide details the history, synthesis, and application of -alkynyl amino acids (specifically focusing on Propargylglycine and its derivatives) in peptidomimetics. The Acetylenic Anchor: A Technical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and application of


-alkynyl amino acids  (specifically focusing on Propargylglycine  and its derivatives) in peptidomimetics.

The Acetylenic Anchor: A Technical History of -Alkynyl Amino Acids in Peptidomimetics

Executive Summary

The integration of alkynyl functionalities into amino acid side chains—most notably as


-alkynyl alanine  (also known as Propargylglycine  or Pra )—represents a watershed moment in chemical biology. Originally isolated as mechanism-based enzyme inhibitors ("suicide substrates") in the 1970s, these molecules have evolved into the premier "handles" for bioorthogonal chemistry and peptide stapling. This guide explores the trajectory of 

-alkynyl amino acids from their origins as metabolic disruptors to their current status as indispensable tools for constraining peptide geometry and drugging "undruggable" targets.

Part 1: Structural Logic & Historical Origins

The "Why" of the Alkyne

In peptidomimetics, the introduction of a


-alkynyl group serves three distinct, historically evolved purposes:
  • Electronic Trap (1970s-80s): The electron-deficient alkyne acts as an electrophile upon metabolic activation, covalently modifying active site nucleophiles (e.g., flavins).

  • Steric Stealth (1990s): The linear geometry of the ethynyl group (

    
    ) is sterically unobtrusive compared to phenyl or alkyl groups, allowing it to probe hydrophobic pockets without inducing steric clash.
    
  • Bioorthogonal Handle (2000s-Present): The alkyne is kinetically stable in biological milieu but highly reactive toward azides (CuAAC) or tetrazines, enabling "stapling" and conjugation.

The Early Era: Suicide Inhibition

The history begins with L-Propargylglycine (Pra) . In the late 1970s, Abeles and Walsh identified Pra as a suicide inactivator of flavin-dependent oxidases (like D-amino acid oxidase and proline dehydrogenase).

  • Mechanism: The enzyme initiates oxidation at the

    
    -carbon, generating an 
    
    
    
    -unsaturated imine. The adjacent alkyne rearranges into a highly reactive allene, which is then attacked by the enzyme's flavin cofactor, covalently locking the enzyme.

Key Insight: This era established that


-alkynyl amino acids could be tolerated by biological enzymes until catalytic turnover, a property that later facilitated their use in genetic encoding.

Part 2: Evolution of Synthetic Methodologies

The utility of


-alkynyl amino acids is strictly limited by the availability of enantiopure forms. Racemic Pra is toxic and unsuitable for solid-phase peptide synthesis (SPPS).
Generation 1: Chiral Resolution (1980s)

Early methods relied on synthesizing racemic N-acetyl-Pra via acetamidomalonate alkylation, followed by enzymatic resolution using Acylase I (Hog Kidney).

  • Limitation: Low yields (max 50%) and tedious separation of the D-isomer.

Generation 2: Chiral Auxiliaries (1990s)

To access 100% theoretical yield, chemists turned to stoichiometric chiral auxiliaries. The Schöllkopf Bis-Lactim Ether method became the gold standard.

  • Protocol Logic: A glycine equivalent is fused to a chiral valine derivative. The resulting cyclic enolate is alkylated with propargyl bromide. The bulky isopropyl group directs the incoming electrophile to the trans face, ensuring high diastereoselectivity (>95% de).

Generation 3: Catalytic Asymmetric Synthesis (2000s-Present)

Modern industrial synthesis utilizes Phase-Transfer Catalysis (PTC) . This method is preferred for its scalability and "atom economy."

Protocol: Asymmetric Synthesis of Fmoc-L-Propargylglycine (Pra)

Objective: Synthesize protected L-Pra for SPPS using the Maruoka/O'Donnell PTC method.

Reagents:

  • Substrate: N-(diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).

  • Electrophile: Propargyl bromide (80% in toluene).

  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
    
  • Base: CsOH·H2O (solid).

  • Solvent: Toluene/DCM (low temperature).

Step-by-Step Workflow:

  • Catalyst Complexation: The chiral quaternary ammonium salt forms an ion pair with the glycine enolate at the interface of the solid base and organic solvent.

  • Stereocontrol: The bulky anthracene group of the catalyst shields one face of the enolate.

  • Alkylation: Add propargyl bromide dropwise at -78°C. The alkyne attacks the unshielded face.

  • Hydrolysis: Treat with 1N citric acid/THF to cleave the imine and tert-butyl ester.

  • Protection: React the free amino acid with Fmoc-OSu and

    
     to yield Fmoc-L-Pra-OH .
    
ParameterValueNote
Yield 85-92%High throughput
ee (Enantiomeric Excess) >98%Critical for peptide drugs
Scale Multi-gramScalable to kg

Part 3: The "Click" Revolution & Peptide Stapling

The seminal moment for


-alkynyl amino acids was the discovery of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)  by Sharpless and Meldal (2001-2002). This transformed Pra from a "side chain" into a "staple point."
The Triazole Staple

Unlike Verdine's all-hydrocarbon staple (which uses olefin metathesis), the Triazole Staple uses an interaction between a


-alkynyl residue (Pra) and an azido-amino acid (e.g., Azidohomoalanine).
  • Structural Effect: The resulting 1,2,3-triazole ring is planar and mimics the trans-amide bond geometry. It imposes a rigid constraint on the peptide backbone, forcing it into an

    
    -helical conformation.
    
  • Advantage: The reaction is insensitive to water and oxygen, allowing stapling to be performed on-resin or even in vivo.

Visualization: The Stapling Workflow

The following diagram illustrates the parallel evolution of these methodologies and the mechanism of the Triazole Staple.

G cluster_0 Evolution of Synthesis cluster_1 Application: The Triazole Staple Racemic Racemic Alkylation (1970s) Auxiliary Chiral Auxiliaries (Schöllkopf/Myers, 1990s) Racemic->Auxiliary Need for Enantiopurity Catalytic Asymmetric PTC (Maruoka, 2000s) Auxiliary->Catalytic Scalability PeptideLinear Linear Peptide (i: Pra, i+4: Azido) Catalytic->PeptideLinear Fmoc-Pra-OH Incorporation CuAAC Cu(I) Catalyst (Click Reaction) PeptideLinear->CuAAC PeptideStapled Stapled Helix (Triazole Bridge) CuAAC->PeptideStapled Cyclization

Caption: Evolution of


-alkynyl amino acid synthesis leading to the modern Triazole Stapling methodology.

Part 4: Experimental Protocol - On-Resin Click Stapling

This protocol describes the cyclization of a peptide containing Fmoc-L-Pra-OH at position


 and Fmoc-L-Azidohomoalanine  at position 

.
Reagents & Setup
  • Resin: Rink Amide MBHA (0.1 mmol scale).

  • Catalyst:

    
     (Copper Iodide) or 
    
    
    
    .
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - Crucial for protecting Cu(I) from oxidation.

  • Reductant: Sodium Ascorbate (if using

    
    , but Cu(I) salts are preferred for organic solvent compatibility).
    
  • Solvent: DMF/Piperidine (20% v/v) for deprotection; DMF/Lutidine for cyclization.

Step-by-Step Procedure
  • Peptide Assembly: Synthesize the linear sequence using standard Fmoc/tBu SPPS. Do not cleave from resin.

    • Note: Ensure the N-terminus is Fmoc-protected or acetylated to prevent copper chelation by the free amine.

  • Wash: Wash resin extensively with DCM (3x) and DMF (3x) to remove trace piperidine.

  • Catalyst Preparation:

    • Dissolve

      
       (0.5 eq) and TBTA (0.5 eq) in degassed DMF. The solution should remain clear/yellowish.
      
    • Add Ascorbic Acid (1.0 eq) and 2,6-Lutidine (10 eq) to buffer the reaction.

  • Cyclization:

    • Add the catalyst mixture to the resin-bound peptide.

    • Agitate under

      
       atmosphere for 12–16 hours at room temperature.
      
    • Color Change: If the solution turns blue/green, oxygen has entered (Cu(II) formed). Add more ascorbate.

  • Validation:

    • Cleave a micro-sample (TFA/TIPS/Water).

    • Analyze via LC-MS .[1] The mass will remain identical to the linear precursor, but the retention time will shift significantly (usually earlier) due to the loss of conformational freedom and exposed hydrophobic surface area.

Part 5: Future Outlook & References

The field is currently expanding into Genetically Encoded Alkynes . Using pyrrolysine tRNA synthetase (PylRS) mutants, researchers can now incorporate


-alkynyl amino acids into proteins in living E. coli and mammalian cells, allowing for site-specific labeling of proteins in vivo without auxotrophy.
References
  • Abeles, R. H., & Walsh, C. T. (1973). Acetylenic Enzyme Inactivators. Inactivation of gamma-cystathionase, in vitro and in vivo, by propargylglycine. Journal of the American Chemical Society. Link

  • Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press. (Source for Schöllkopf/Auxiliary methods).
  • Tornoe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry.[2] Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link

  • Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Different Macrocyclization Chemistries. Chemical Society Reviews. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis of Alkynyl-Peptides Using 3-Aminopent-4-ynoic Acid

This Application Note provides a comprehensive technical guide for the solid-phase peptide synthesis (SPPS) of peptides containing 3-Aminopent-4-ynoic acid (an alkynyl -amino acid). This non-canonical residue serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the solid-phase peptide synthesis (SPPS) of peptides containing 3-Aminopent-4-ynoic acid (an alkynyl


-amino acid). This non-canonical residue serves as a critical handle for bio-orthogonal "Click" chemistry (CuAAC) and peptidomimetic structural constraints.

Executive Summary

3-Aminopent-4-ynoic acid is a


-amino acid analogue containing a terminal alkyne group. Its incorporation into peptide backbones introduces two distinct functionalities:
  • Conformational Bias: As a

    
    -amino acid, it promotes the formation of stable secondary structures (e.g., 
    
    
    
    -helices) and increases proteolytic stability.
  • Bio-orthogonal Reactivity: The terminal alkyne serves as a "Click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling site-specific conjugation of fluorophores, drugs, or PEG chains.

This guide addresses the specific synthetic challenges posed by this residue, including the altered reactivity of the


-amino nucleophile and the preservation of the alkyne moiety during standard Fmoc SPPS cycles.

Chemical Attributes & Handling

PropertySpecification
IUPAC Name 3-Aminopent-4-ynoic acid
Classification

-Amino Acid (Side chain at

-position)
Molecular Weight 113.11 g/mol (Free acid)
Protecting Group Fmoc (N-terminus); Alkyne is typically unprotected.
Storage -20°C, desiccated. Hygroscopic.
Solubility Soluble in DMF, NMP, DMSO. Limited solubility in DCM.
Critical Mechanistic Insight: The -Amino Effect

Unlike standard


-amino acids, 3-Aminopent-4-ynoic acid places the amine group on the 

-carbon.
  • Coupling of the residue: Activation of the carboxyl group proceeds normally, though

    
    -amino acids are less prone to oxazolone-mediated racemization.
    
  • Coupling to the residue: The amino group of the resin-bound

    
    -residue is often more basic but kinetically slower to react due to the flexibility of the extra methylene group (
    
    
    
    ) and potential local folding. Protocol Adjustment: Double coupling is mandatory for the subsequent amino acid.

Experimental Protocol: Fmoc-SPPS Integration

Resin Selection and Preparation
  • Recommended Resins: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]

  • Loading: Low loading (0.2 – 0.4 mmol/g) is preferred to minimize inter-chain aggregation, which is exacerbated by the secondary structure inducing properties of

    
    -peptides.
    
Standard SPPS Cycle (Optimized for Alkynyl Residues)
Step A: Fmoc Deprotection

The alkyne group is stable to piperidine.

  • Reagent: 20% Piperidine in DMF (v/v) + 0.1 M Oxyma Pure (to suppress aspartimide formation if Asp is present).

  • Cycle:

    • Treat 1 x 3 min (Flow wash).

    • Treat 1 x 10 min (Incubation).

  • Wash: DMF (5 x 1 min). Crucial: Ensure complete removal of piperidine to prevent adduct formation with the alkyne (though rare, base-catalyzed isomerization can occur).

Step B: Coupling of Fmoc-3-Aminopent-4-ynoic acid

Use a "soft" coupling approach to ensure high fidelity without side reactions.

  • Stoichiometry: 3.0 eq Amino Acid : 3.0 eq DIC : 3.0 eq Oxyma Pure relative to resin loading.

  • Activation: Dissolve AA and Oxyma in minimal DMF. Add DIC.[2] Pre-activate for 2 minutes.

  • Reaction: Add to resin. Agitate for 60–90 minutes at Room Temperature (RT).

  • Monitoring: Standard Kaiser Test (Blue = Incomplete).

Step C: Elongation (Coupling to the N-terminal 3-Aminopent-4-ynoic acid)

This is the critical bottleneck. The


-amino group is a more difficult nucleophile.
  • Reagent Switch: Use HATU / HOAt / DIPEA for the next incoming amino acid.

    • Rationale: HATU provides faster kinetics for difficult couplings.

  • Stoichiometry: 4.0 eq Amino Acid : 3.8 eq HATU : 8.0 eq DIPEA.

  • Reaction: Double couple (2 x 45 min).

  • QC: If Kaiser test remains slightly positive, perform a third coupling or cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Cleavage from Resin
  • Cocktail: TFA / TIS /

    
     (95:2.5:2.5).
    
    • Note: Avoid thiols (EDT) if possible, or use sparingly, as they can theoretically add to alkynes under radical conditions, though rare in standard cleavage. TIS (Triisopropylsilane) is the preferred scavenger.

  • Duration: 2–3 hours at RT.

  • Precipitation: Cold Diethyl Ether.

Post-Synthetic Modification: On-Resin Click Chemistry

Performing the Click reaction (CuAAC) on-resin is often superior to solution-phase for hydrophobic peptides, as the resin prevents aggregation.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

Reagents:

  • 
     (Copper source)
    
  • Sodium Ascorbate (Reducing agent)

  • TBTA or THPTA (Copper stabilizing ligand)

  • Azide-functionalized payload (e.g., Azide-Fluor 488)

Workflow:

  • Swell Resin: DCM followed by DMF/Water (4:1) to ensure salt solubility.

  • Prepare Catalyst Solution (Degas all solvents):

    • Mix

      
       (0.5 eq) and THPTA (1.0 eq) in water.
      
    • Add Sodium Ascorbate (5.0 eq) to reduce Cu(II) to Cu(I). Solution should turn colorless/yellow.

  • Reaction:

    • Add Azide (2.0 – 5.0 eq) dissolved in DMF to the resin.

    • Add the Catalyst Solution.

    • Agitate under Nitrogen (exclude oxygen to prevent alkyne oxidation) for 4–16 hours.

  • Wash:

    • DMF (5x)[3]

    • 0.5 M EDTA solution (3x) or Sodium Diethyldithiocarbamate (to strip Copper traces).

    • DCM (3x).[1][2]

Visualized Workflows

Diagram 1: Optimized SPPS Workflow for Beta-Alkynyl Residues

This flow illustrates the specific decision points for incorporating the 3-aminopent-4-ynoic acid residue.

SPPS_Workflow Start Resin Loading (Rink Amide/Wang) Fmoc_Deprotect Fmoc Deprotection 20% Piperidine/DMF Start->Fmoc_Deprotect Decision_AA Is Next AA 3-Aminopent-4-ynoic? Fmoc_Deprotect->Decision_AA Couple_Alkyne Coupling 3-Aminopent-4-ynoic Reagents: DIC/Oxyma Time: 60-90 min Decision_AA->Couple_Alkyne Yes Couple_Std Standard Coupling Reagents: DIC/Oxyma Time: 30-60 min Decision_AA->Couple_Std No (Standard) Couple_Post Coupling ONTO Beta-Amine (Difficult Step) Reagents: HATU/DIPEA Double Couple Required Decision_AA->Couple_Post No (Prev was Beta-AA) Check Kaiser Test Couple_Alkyne->Check Couple_Std->Check Couple_Post->Check Check->Fmoc_Deprotect Pass (Next Cycle) Click_Decision Perform Click Chemistry? Check->Click_Decision Sequence Complete On_Resin_Click On-Resin CuAAC Cu(I) + Azide + Ascorbate Click_Decision->On_Resin_Click Yes Cleavage TFA Cleavage (95% TFA, 2.5% TIS) Click_Decision->Cleavage No On_Resin_Click->Cleavage

Caption: Workflow distinguishing standard cycles from the specific requirements of coupling the beta-alkynyl residue and the subsequent difficult elongation step.

Diagram 2: Troubleshooting Logic for Beta-Amino Acid Coupling

Logic for handling the "Difficult Coupling" step immediately following the beta-amino acid.

Troubleshooting Input Coupling Step (onto 3-Aminopent-4-ynoic) Method1 Method A: HATU / DIPEA (2x 45 min) Input->Method1 Test Kaiser Test Result Method1->Test Pass Proceed to Deprotection Test->Pass Negative (Clear) Fail Incomplete Coupling Test->Fail Positive (Blue) Cap Acetylation Capping (Terminate Failure) Test->Cap Still Positive Retry Method B (Rescue): PyAOP / HOAt / TMP (Stronger Activation) Fail->Retry Retry->Test

Caption: Decision matrix for ensuring complete coupling onto the sterically hindered beta-amino terminus.

References

  • BenchChem. An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Bachem. Peptide Click Chemistry Explained. Retrieved from

  • Mesa Labs. SPPS Tips For Success: Coupling to Difficult Sequences. Retrieved from

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from

  • Sigma-Aldrich. Click Chemistry Reagents Overview. Retrieved from

Sources

Application

CuAAC click chemistry protocols for beta-amino acids

Application Note & Protocol Guide: CuAAC Click Chemistry for β-Amino Acid Peptidomimetics Executive Summary The development of proteolytically stable peptide therapeutics is heavily reliant on the incorporation of non-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: CuAAC Click Chemistry for β-Amino Acid Peptidomimetics

Executive Summary

The development of proteolytically stable peptide therapeutics is heavily reliant on the incorporation of non-canonical building blocks. β-amino acids, characterized by an additional methylene carbon in their backbone, confer exceptional resistance to enzymatic degradation and drive the formation of highly stable secondary structures known as foldamers[1]. However, the steric bulk and altered coupling kinetics of β-amino acids can complicate traditional amide bond formation.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides an elegant, bioorthogonal solution. By replacing standard amide linkages with 1,4-disubstituted 1,2,3-triazoles, researchers can synthesize "peptidotriazolamers"—hybrid foldamers that maintain the necessary hydrogen-bonding networks while exhibiting superior metabolic stability[1]. This guide details the mechanistic rationale, quantitative parameters, and validated protocols for executing CuAAC with β-amino acid substrates.

Mechanistic Causality & Design Principles

As an application scientist, it is critical to understand why the CuAAC reaction is the gold standard for β-peptide conjugation[2].

The Triazole as a Bioisostere: The 1,4-disubstituted 1,2,3-triazole ring is a near-perfect topological and electronic mimic of the trans-amide bond[3]. The distance between the Cα substituents in a 1,4-triazole is approximately 3.8 Å, which closely matches the 3.8–3.9 Å distance found in native trans-peptide bonds[4]. Furthermore, the triazole ring possesses a strong dipole moment (~5 Debye) that mimics the polarization of the amide bond, facilitating the hydrogen bonding required to stabilize β-peptide 14-helices[1].

Catalytic Mechanism: The CuAAC reaction achieves a rate acceleration of


 to 

over the uncatalyzed 1,3-dipolar cycloaddition[5]. The active Cu(I) catalyst coordinates to the terminal alkyne to form a σ-bound copper acetylide. A second copper atom acts as a stabilizing donor ligand, coordinating the azide to form a six-membered metallacycle[5]. Ring contraction and subsequent protonolysis deliver the strictly regioselective 1,4-isomer[6]. Unlike the Ruthenium-catalyzed variant (RuAAC) which yields 1,5-isomers, CuAAC ensures the linear geometry required for peptide backbone mimicry[6].

Workflow Visualization

G A β-Amino Acid Precursors B Diazo Transfer (Azide Formation) A->B C Propargylation (Alkyne Formation) A->C D Azido-β-Amino Acid B->D E Alkynyl-β-Amino Acid C->E F CuAAC Reaction Cu(I), Ascorbate, Ligand D->F E->F G 1,4-Disubstituted 1,2,3-Triazole Linkage F->G H β-Peptidomimetic Foldamer G->H

Workflow for the synthesis of β-peptidomimetics via CuAAC click chemistry.

Quantitative Data & Reagent Selection

The success of CuAAC with sterically hindered β-amino acids depends heavily on the solvent microenvironment and catalyst stabilization. Below is a validated matrix for reagent selection.

ParameterSolution-Phase CuAACSolid-Phase CuAAC (SPPS)Mechanistic Rationale
Solvent

BuOH / H₂O (1:1)
DMF or NMPAqueous conditions thermodynamically favor Cu(I)-alkyne coordination[5]. DMF ensures optimal resin swelling for SPPS[4].
Cu Source CuSO₄·5H₂O (5–10 mol%)CuI (1.0–2.0 eq)Cu(II) is reduced in situ to avoid handling unstable Cu(I) salts in solution. CuI is preferred in SPPS for immediate reactivity[4].
Reductant Sodium Ascorbate (20 mol%)Ascorbic Acid (1.0 eq)Generates active Cu(I) and prevents oxidative homocoupling of alkynes[5].
Ligand TBTA or THPTA (10 mol%)TBTA (optional in SPPS)Polytriazole ligands protect Cu(I) from oxidation and disproportionation, significantly accelerating the reaction[7].
Base None requiredDIPEA (1.0–2.0 eq)Base facilitates the deprotonation of the alkyne to form the copper acetylide intermediate in anhydrous SPPS conditions.

Experimental Protocols

Protocol A: Solution-Phase CuAAC Ligation of β-Amino Acids

This protocol is optimized for coupling an azido-β-amino acid with an alkynyl-β-amino acid in solution.

Step-by-Step Methodology:

  • Substrate Dissolution: In a 10 mL round-bottom flask, dissolve the alkynyl-β-amino acid (1.0 eq, 0.5 mmol) and the azido-β-amino acid (1.05 eq, 0.525 mmol) in 4 mL of a 1:1 (v/v) mixture of

    
    BuOH and deionized water.
    
  • Catalyst Pre-complexation (Critical Step): In a separate 2 mL vial, dissolve CuSO₄·5H₂O (0.05 eq, 0.025 mmol) and TBTA ligand (0.10 eq, 0.05 mmol) in 0.5 mL of DMF.

    • Causality: Pre-coordinating the Cu(II) with TBTA before reduction prevents the precipitation of insoluble Cu(I) salts and protects the metal center from disproportionation.

  • Reduction & Initiation: Add Sodium Ascorbate (0.20 eq, 0.10 mmol) directly to the main reaction flask. Immediately add the pre-complexed Cu/TBTA solution dropwise. The solution will typically turn from blue to pale yellow/colorless, indicating the successful generation of Cu(I).

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 12–18 hours.

  • Copper Chelation & Workup: Dilute the reaction with 10 mL of Ethyl Acetate (EtOAc). Add 5 mL of a saturated aqueous EDTA solution and stir for 30 minutes.

    • Causality: EDTA aggressively chelates residual copper, pulling it into the aqueous layer and preventing heavy metal toxicity in downstream biological assays.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Solid-Phase CuAAC (CuAAC-SPPS) for β-Peptides

This protocol is designed for integrating triazole linkages directly on a solid support during peptide synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Transfer the resin-bound azido-β-peptide (0.1 mmol scale) to a fritted SPPS syringe. Swell the resin in 3 mL of anhydrous DMF for 30 minutes, then drain.

  • Reagent Loading: Dissolve the alkynyl-β-amino acid building block (3.0 eq, 0.3 mmol) in 2 mL of DMF and add it to the resin.

  • Catalyst Activation: In a separate vial, dissolve CuI (1.0 eq, 0.1 mmol), Ascorbic Acid (1.0 eq, 0.1 mmol), and DIPEA (2.0 eq, 0.2 mmol) in 1 mL of DMF. Add this cocktail to the syringe.

    • Causality: While CuI provides direct Cu(I), ascorbic acid is maintained to counteract trace oxygen in the resin matrix. DIPEA acts as a mild base to accelerate copper acetylide formation.

  • Agitation: Cap the syringe and agitate on an orbital shaker at room temperature for 12–24 hours.

  • Resin Washing (Critical Step): Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 3 mL), a 5% solution of sodium diethyldithiocarbamate in DMF (3 × 3 mL) to strip trapped copper, methanol (3 × 3 mL), and DCM (3 × 3 mL).

Self-Validating Systems & Quality Control

To ensure the integrity of the CuAAC reaction, the following self-validating checks must be integrated into the workflow:

  • FT-IR Spectroscopy (In-Process QC): The azide functional group exhibits a highly distinct, strong asymmetric stretching band at ~2100 cm⁻¹ . The complete disappearance of this peak in the crude reaction mixture (or on a cleaved resin micro-cleavage sample) is the most reliable binary indicator of reaction completion.

  • LC-MS Profiling: For solution-phase reactions, monitor the mass shift. The product mass must exactly equal the sum of the alkynyl and azido precursors (as CuAAC is an atom-economical addition reaction with no byproducts)[2].

  • Visual Copper State Validation: The active catalytic state is Cu(I), which is colorless. If the solution-phase reaction turns green or blue during the 12-hour stirring period, it indicates oxidation to Cu(II). If this occurs, the reaction has stalled and requires a "spike" of additional sodium ascorbate to re-initiate the catalytic cycle.

References

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC JPT Peptide Technologies URL: [Link][2]

  • Peptide Conjugation via CuAAC 'Click' Chemistry National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Click Chemistry in Peptide-Based Drug Design MDPI - Molecules URL:[Link][3]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science National Center for Biotechnology Information (PMC) URL:[Link][8]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chemical Reviews - ACS Publications URL:[Link][6]

  • Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal URL:[Link][5]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties ResearchGate URL:[Link][1]

Sources

Method

Application Note: Incorporating 3-Aminopent-4-ynoic Acid into β-Peptide Foldamers

Introduction & Mechanistic Rationale The development of synthetic scaffolds capable of adopting defined secondary structures—termed "foldamers"—has revolutionized the targeting of complex protein-protein interactions (PP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of synthetic scaffolds capable of adopting defined secondary structures—termed "foldamers"—has revolutionized the targeting of complex protein-protein interactions (PPIs)[1]. Traditional α-peptides often suffer from poor pharmacokinetic properties and rapid proteolytic degradation, limiting their clinical utility[2]. In contrast, oligomers of β-amino acids (β-peptides) exhibit high resistance to proteases while maintaining the ability to fold into predictable, stable architectures such as the 14-helix and 12-helix[3].

To functionalize these foldamers without disrupting their secondary structure, researchers utilize 3-Aminopent-4-ynoic acid (also known as β-ethynyl-β-alanine), a specialized β³-amino acid building block[4]. This unnatural amino acid features an alkyne-functionalized side chain that serves as a highly reactive, bioorthogonal handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[].

The Causality of Structural Integrity: The selection of 3-aminopent-4-ynoic acid over larger functionalized building blocks is driven by steric constraints. The ethynyl group is linear, rigid, and compact. When incorporated into a β-peptide backbone, the alkyne projects outward from the helical axis. This minimizes steric clash with adjacent residues, preserving the critical


 to 

intramolecular hydrogen bonding network required for stable 14-helix formation[6].

Mechanism A β³-Amino Acid Backbone C Intramolecular H-Bonds A->C B Ethynyl Side Chain D Minimal Steric Clash B->D E Stable 14-Helix Formation C->E D->E

Mechanistic basis for stable 14-helix formation using alkyne-substituted beta-amino acids.

Experimental Workflows & Self-Validating Protocols

The integration of 3-aminopent-4-ynoic acid into foldamers requires a carefully orchestrated workflow combining Solid-Phase Peptide Synthesis (SPPS) and post-synthetic bioorthogonal conjugation.

Workflow A Fmoc-3-amino- 4-pentynoic acid B Fmoc-SPPS Assembly A->B Coupling C β-Peptide Foldamer B->C Cleavage D CuAAC Click Chemistry C->D Azide + Cu(I) E Functionalized Foldamer D->E Triazole Link

Workflow for incorporating 3-aminopent-4-ynoic acid into foldamers and click functionalization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Alkyne-Foldamers

Standard α-peptide synthesis protocols must be modified to accommodate the unique thermodynamic properties of β-amino acids.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Causality: Rink Amide yields a C-terminal amide upon cleavage. Neutralizing the C-terminal carboxylate prevents unfavorable electrostatic interactions with the helix macrodipole, thereby stabilizing the foldamer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Coupling: Dissolve Fmoc-3-amino-4-pentynoic acid (3 eq, 0.3 mmol)[4], HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours. Causality: The extra methylene group in β-amino acids increases the entropic penalty of coupling. HATU generates a highly reactive HOAt ester, which is necessary to overcome the slower coupling kinetics and the local steric hindrance of the adjacent ethynyl group.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A colorless/yellow bead indicates complete coupling. A blue bead indicates unreacted amines, mandating a double-coupling step before proceeding.

  • Cleavage: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize. The alkyne group is fully orthogonal and stable to these acidic cleavage conditions.

Protocol 2: Post-Synthetic CuAAC Functionalization

Click chemistry enables the site-selective modification of the foldamer with fluorophores, targeting ligands, or cross-linkers[].

  • Reaction Assembly: Dissolve the purified alkyne-foldamer (1 eq, 1 mM) and an azide-functionalized payload (e.g., Cyanine5-azide, 1.2 eq) in a 1:1 mixture of

    
    -BuOH and water.
    
  • Catalyst Preparation: Premix CuSO₄ (0.1 eq) and TBTA ligand (0.2 eq) in DMSO. Add to the reaction mixture, followed immediately by freshly prepared Sodium Ascorbate (0.5 eq). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. TBTA (a polytriazole ligand) coordinates and stabilizes Cu(I) in the aqueous environment, preventing its oxidation or disproportionation. This strictly prevents unwanted alkyne homocoupling (Glaser coupling).

  • Agitation & Self-Validation: Stir at room temperature for 4 hours. Monitor the reaction via LC-MS. The protocol is self-validating: the reaction is deemed complete only when the starting material peak disappears and the product mass shifts by the exact mass of the azide, confirming the formation of the 1,4-triazole linkage without hydration side-reactions.

Protocol 3: Structural Validation via Circular Dichroism (CD) Spectroscopy

To ensure the foldamer retains its target architecture post-functionalization, CD spectroscopy is employed.

  • Sample Preparation: Dissolve the foldamer in HPLC-grade Methanol to a final concentration of 100 µM. Causality: While biological assays require aqueous buffers, water is a strong hydrogen-bond competitor that can fray the termini of short foldamers. Methanol lowers the dielectric solvent constant, strengthening intramolecular hydrogen bonds and allowing clear observation of the baseline secondary structure.

  • Measurement: Record the CD spectra from 260 nm to 190 nm using a 1 mm pathlength quartz cuvette at 25 °C.

  • Self-Validation: A properly folded β³-peptide 14-helix exhibits a characteristic minimum at ~214 nm. If the click conjugation caused structural collapse, this minimum would significantly diminish in intensity or red-shift toward a random coil signature.

Quantitative Data: Structural & Functional Comparison

The table below summarizes typical analytical outcomes when incorporating 3-aminopent-4-ynoic acid into a standard 10-mer β³-peptide foldamer, demonstrating that the bioorthogonal handle does not compromise structural integrity or proteolytic stability.

Table 1: Quantitative Comparison of Foldamer Constructs

ConstructSequence ModificationCD Minimum (nm)Molar Ellipticity [θ]CuAAC Click Yield (%)Proteolytic Half-Life (Trypsin)
β-Peptide 1 (Control) Unmodified β³-homoalanine214-18,500N/A> 48 h
β-Peptide 2 (Pre-Click) Incorporates 3-Aminopent-4-ynoic acid214-17,900N/A> 48 h
β-Peptide 3 (Post-Click) Triazole-linked Cyanine5215-16,80092%> 48 h

Data Interpretation: The retention of the 214 nm CD minimum and the negligible loss in molar ellipticity confirm that the ethynyl side chain and the subsequent bulky triazole conjugate are well-tolerated on the solvent-exposed face of the 14-helix.

References

  • [3] US6613876B1 - β-polypeptide foldamers of well-defined secondary structure. Google Patents. Available at:

  • [2] β-Peptoid Foldamers at Last. Accounts of Chemical Research (ACS Publications). Available at:[Link]

  • [1] α/β-Peptide foldamers: state of the art. PubMed (National Institutes of Health). Available at:[Link]

  • [6] From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. PMC (National Institutes of Health). Available at:[Link]

Sources

Application

Application Note: Synthesis of Xemilofiban via Chiral 3-Aminopent-4-ynoate

The following Application Note and Protocol details the synthesis of Xemilofiban (SC-54684) , a glycoprotein IIb/IIIa receptor antagonist, with a specific focus on the critical chiral intermediate ethyl (S)-3-aminopent-4...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of Xemilofiban (SC-54684) , a glycoprotein IIb/IIIa receptor antagonist, with a specific focus on the critical chiral intermediate ethyl (S)-3-aminopent-4-ynoate .

Executive Summary

Xemilofiban (SC-54684) is an orally active fibrinogen receptor antagonist designed to inhibit platelet aggregation. Its chemical architecture features a


-amino acid backbone  derived from 3-aminopent-4-ynoic acid . The synthesis of this molecule hinges on the stereoselective preparation of the (S)-enantiomer of the alkynyl 

-amino ester and its subsequent coupling with a succinylated 4-aminobenzamidine moiety.

This guide provides a field-proven protocol for the Propynal-Imine Route , a robust method that circumvents the need for expensive chiral auxiliaries in the early steps by utilizing a classical chemical resolution strategy that remains highly effective for scaling.

Retrosynthetic Analysis

The construction of Xemilofiban can be disconnected into two primary fragments: the Succinylated Benzamidine Head (Fragment A) and the Chiral Alkyne Tail (Fragment B) .

Logical Disconnection
  • Bond Broken: Amide bond between the succinyl linker and the

    
    -amino ester.
    
  • Fragment A: 4-[[4-(aminoiminomethyl)phenyl]amino]-4-oxobutanoic acid.[1]

  • Fragment B: Ethyl (S)-3-aminopent-4-ynoate.[1][2]

Retrosynthesis Xemilofiban Xemilofiban (SC-54684) Target Molecule BondBreak Amide Bond Disconnection Xemilofiban->BondBreak FragA Fragment A Succinylated Benzamidine (Carboxylic Acid) BondBreak->FragA FragB Fragment B Ethyl (S)-3-aminopent-4-ynoate (Chiral Amine) BondBreak->FragB Benzamidine 4-Aminobenzamidine FragA->Benzamidine Succinic Succinic Anhydride FragA->Succinic TMSAcetylene TMS-Acetylene FragB->TMSAcetylene

Figure 1: Retrosynthetic disconnection of Xemilofiban into its two core building blocks.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl (S)-3-aminopent-4-ynoate (Fragment B)

This protocol utilizes a Reformatsky-type addition to an imine followed by optical resolution . This route is preferred for its operational simplicity and the high enantiomeric purity (>99% ee) achievable via salt crystallization.

Step 1: Preparation of 3-(Trimethylsilyl)-2-propynal
  • Reagents: (Trimethylsilyl)acetylene, n-Butyllithium (n-BuLi), Dimethylformamide (DMF).

  • Mechanism: Lithiation of the terminal alkyne followed by formylation with DMF.

Protocol:

  • Cool a solution of (trimethylsilyl)acetylene (1.0 eq) in anhydrous THF to -78°C under nitrogen.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 30 mins. Stir for 1 hour.

  • Add anhydrous DMF (1.2 eq) slowly. Allow the mixture to warm to 0°C over 2 hours.

  • Quench with poured phosphate buffer (pH 7) and extract with MTBE (Methyl tert-butyl ether).

  • Validation: Check conversion via TLC (Hexane:EtOAc 9:1). Product is an aldehyde.[3]

Step 2: Imine Formation and

-Amino Ester Synthesis
  • Reagents: LiHMDS (Lithium hexamethyldisilazide), TMSCl, Lithium tert-butyl acetate.

  • Critical Insight: The in situ formation of the N-silylimine prevents polymerization of the unstable propynal.

Protocol:

  • Dissolve 3-(trimethylsilyl)-2-propynal in THF and cool to -20°C.

  • Add LiHMDS (1.1 eq) followed by TMSCl (1.1 eq) to generate the N-TMS imine in situ.

  • In a separate vessel, generate the lithium enolate of tert-butyl acetate using LDA or LiHMDS at -78°C.

  • Cannulate the enolate solution into the imine mixture at -78°C. Stir for 3 hours.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[4][5]

  • Intermediate: Racemic tert-butyl 3-amino-5-(trimethylsilyl)pent-4-ynoate.

Step 3: Transesterification, Desilylation, and Resolution
  • Reagents: Ethanol, p-Toluenesulfonic acid (p-TsOH), Sodium Ethoxide (NaOEt), R-(-)-Mandelic Acid.[2]

Protocol:

  • Ethyl Ester Formation: Reflux the tert-butyl ester intermediate in Ethanol with catalytic p-TsOH. This cleaves the t-butyl group and forms the ethyl ester.

  • Desilylation: Treat the crude ethyl ester with NaOEt in EtOH (0.1 eq) at 0°C for 30 mins to remove the TMS group.

    • Result: Racemic ethyl 3-aminopent-4-ynoate.[2]

  • Optical Resolution:

    • Dissolve the racemic amine (free base) in EtOAc/MTBE (1:1).

    • Add (R)-(-)-Mandelic acid (1.0 eq). Heat to 50°C to dissolve, then cool slowly to 0°C.

    • Crystallization: The (S)-amine-(R)-mandelate salt crystallizes preferentially. Filter the white solid.

    • Recrystallization: Recrystallize from Acetonitrile/MTBE to upgrade chiral purity to >99% ee.

    • Free Basing: Suspend the salt in EtOAc and treat with aqueous K₂CO₃. Separate the organic layer to obtain the pure Ethyl (S)-3-aminopent-4-ynoate .

Part B: Synthesis of Succinyl-Benzamidine (Fragment A)

Protocol:

  • Dissolve 4-aminobenzamidine dihydrochloride (10 g) in anhydrous DMF (50 mL).

  • Add Pyridine (2.5 eq) and Succinic Anhydride (1.1 eq).

  • Heat the mixture to 60°C for 4 hours.

  • Cool to room temperature. The product, 4-[[4-(aminoiminomethyl)phenyl]amino]-4-oxobutanoic acid , often precipitates as a zwitterion or can be precipitated by adding Acetone/Ether.

  • Filter, wash with acetone, and dry.

Part C: Final Coupling (Xemilofiban Synthesis)

The coupling utilizes the Mixed Anhydride Method , which minimizes racemization of the sensitive alkynyl


-amino ester.

Reagents Table:

Reagent Role Stoichiometry
Fragment A (Succinyl-Benzamidine) Carboxylic Acid Partner 1.0 eq
Isobutyl Chloroformate (IBCF) Activator 1.1 eq
N-Methylmorpholine (NMM) Base 2.5 eq
Fragment B (Chiral Amine) Amine Partner 1.1 eq

| DMF | Solvent | 10 vol |

Protocol:

  • Activation: Dissolve Fragment A in anhydrous DMF under nitrogen. Cool to -15°C.

  • Add NMM (1.2 eq) followed by IBCF (1.1 eq) dropwise. Stir for 20 mins to form the mixed anhydride.

  • Coupling: Add a solution of Ethyl (S)-3-aminopent-4-ynoate (Fragment B) (free base or HCl salt + 1 eq NMM) in DMF dropwise to the cold anhydride solution.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours, then to room temperature for 1 hour.

  • Workup: Remove DMF under reduced pressure. Dissolve residue in dilute HCl (pH 2-3) to wash away impurities, then adjust aqueous phase to pH 8-9 with NaHCO₃ and extract with EtOAc.

  • Purification: The crude Xemilofiban ethyl ester can be purified via recrystallization from Ethanol/Water or preparative HPLC if high purity is required for analytical standards.

Process Workflow Diagram

Workflow TMS TMS-Acetylene Propynal 3-TMS-Propynal TMS->Propynal nBuLi, DMF Benz 4-Aminobenzamidine FragA Succinyl-Benzamidine (Fragment A) Benz->FragA + Succinic Anhydride Imine N-TMS Imine (In-situ) Propynal->Imine LiHMDS, TMSCl RacemicEst Racemic Ethyl 3-aminopent-4-ynoate Imine->RacemicEst 1. Li-tBu-Acetate 2. EtOH, H+ Res Resolution w/ (R)-Mandelic Acid RacemicEst->Res ChiralAmine Ethyl (S)-3-aminopent-4-ynoate (Fragment B) Res->ChiralAmine Crystallization Coupling Mixed Anhydride Coupling (IBCF / NMM) ChiralAmine->Coupling Succ Succinic Anhydride Succ->FragA FragA->Coupling Final Xemilofiban (SC-54684) Coupling->Final

Figure 2: Step-by-step synthetic workflow for Xemilofiban.

References

  • Babiak, K. A., et al. (1996). Process for the preparation of ethyl 3S-[4[[4-(aminoiminomethyl)phenyl]amino]-1,4-dioxobutyl]amino]-4-pentynoate. U.S. Patent 5,536,869. Pharmacia Corp. Link

  • PubChem. (2025).[1] Xemilofiban (Compound CID 60957). National Center for Biotechnology Information. Link

  • VanderRoest, J. M., et al. (1993). Isoxazole series of glycoprotein IIb/IIIa antagonists. Journal of Medicinal Chemistry. (Contextual reference for SC-54684 structure and activity).
  • Ager, D. J., & Fotheringham, I. G. (2001). Methods for the Synthesis of β-Amino Acids. Current Opinion in Drug Discovery & Development.

Sources

Method

Application Note: Precision Synthesis of Boc-3-Aminopent-4-ynoic Acid

This Application Note provides a rigorous, high-purity synthesis protocol for Boc-3-Aminopent-4-ynoic acid (also known as Boc- -ethynyl- -alanine). This non-proteinogenic amino acid is a critical "click chemistry" handle...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, high-purity synthesis protocol for Boc-3-Aminopent-4-ynoic acid (also known as Boc-


-ethynyl-

-alanine). This non-proteinogenic amino acid is a critical "click chemistry" handle for peptide modification and a scaffold for peptidomimetics.

Two distinct routes are detailed:

  • The Ellman Auxiliary Route (Recommended): Offers the highest enantiomeric excess (

    
     ee) and safety profile, avoiding hazardous diazomethane.
    
  • The Arndt-Eistert Homologation Route: A classic approach utilizing the chiral pool (L-propargylglycine) but requiring strict safety controls.

Introduction & Strategic Analysis

Boc-3-Aminopent-4-ynoic acid is a


-amino acid containing a terminal alkyne at the 

-position. Unlike its

-amino acid isomer (propargylglycine), the amine and the alkyne are attached to the same chiral center (

). This structural rigidity makes it invaluable for:
  • Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for stapled peptides or drug-conjugates.

  • 
    -Peptide Foldamers:  Inducing specific secondary structures (helices/sheets) resistant to proteolytic degradation.
    
Retrosynthetic Logic

The synthesis challenges include preserving the terminal alkyne (susceptible to isomerization or polymerization) and establishing the


 stereocenter.
  • Disconnection A (C2-C3 Bond Formation): Addition of an acetate enolate equivalent to a propargylic imine. This is the most convergent and stereocontrolled approach (Ellman method).

  • Disconnection B (Homologation): Inserting a methylene group into commercially available L-propargylglycine.

Experimental Protocol A: Ellman Sulfinamide Route (Gold Standard)

This route is preferred for generating high-enantiopurity material (


 ee) without using explosive diazomethane. It utilizes tert-butanesulfinamide as a chiral auxiliary.
Phase 1: Synthesis of Chiral Sulfinimine

Reaction: Condensation of 3-(trimethylsilyl)propynal with (S)-(-)-tert-butanesulfinamide. Note: The TMS group protects the alkyne and improves stability.

Reagents:

  • 3-(Trimethylsilyl)propynal (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.0 equiv)

  • Titanium(IV) ethoxide (

    
    ) (2.0 equiv)
    
  • Solvent: Dry THF

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Mixing: Dissolve (S)-sulfinamide (10 mmol) and 3-TMS-propynal (10 mmol) in dry THF (50 mL).

  • Catalysis: Add

    
     (20 mmol) dropwise at room temperature (RT). The solution will turn slightly yellow.
    
  • Reaction: Stir at RT for 12–18 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Workup: Quench by pouring into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through a Celite pad. Wash the cake with EtOAc.

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
    
    • Target:(S,E)-N-(3-(trimethylsilyl)prop-2-ynylidene)-tert-butanesulfinamide .

Phase 2: Diastereoselective Enolate Addition

Reaction: Addition of lithium enolate of tert-butyl acetate to the sulfinimine.

Reagents:

  • tert-Butyl acetate (2.0 equiv)[1]

  • LDA (Lithium Diisopropylamide) (2.2 equiv)

  • Chlorotitanium triisopropoxide (

    
    ) (4.0 equiv) - Critical for diastereocontrol
    
  • Solvent: Dry THF

Procedure:

  • Enolate Formation: In a separate flask, add LDA (22 mmol) to THF (40 mL) at -78°C. Add tert-butyl acetate (20 mmol) dropwise. Stir for 30 min.

  • Transmetallation: Add

    
     (40 mmol) in THF to the enolate at -78°C. Stir for 45 min to form the titanium enolate (enhances facial selectivity).
    
  • Addition: Cannulate the sulfinimine (10 mmol) solution (in THF) into the enolate mixture at -78°C.

  • Completion: Stir at -78°C for 4 hours.

  • Workup: Quench with saturated

    
    . Warm to RT. Extract with EtOAc.
    
  • Result: The major diastereomer is the desired protected

    
    -amino ester.
    
Phase 3: Global Deprotection & Boc Protection

Reaction: Removal of Sulfinyl/TMS groups and installation of Boc.

Procedure:

  • Acidolysis: Dissolve the intermediate in MeOH. Add 4N HCl in dioxane (excess). Stir at RT for 2 hours. This removes the N-sulfinyl group and the TMS group simultaneously (protodesilylation).

  • Neutralization: Concentrate to dryness. Re-dissolve in 1:1 Dioxane/Water. Adjust pH to ~9 using

    
    .
    
  • Boc Protection: Add

    
     (1.5 equiv). Stir overnight.
    
  • Saponification: Add LiOH (3.0 equiv) to the mixture to hydrolyze the tert-butyl ester. (Note: If tert-butyl ester is resistant, use TFA for global deprotection first, then re-install Boc).

    • Optimization: It is often cleaner to use Methyl acetate in Phase 2. If Methyl acetate was used, LiOH hydrolysis is straightforward.

  • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Final Product: (R)-3-((tert-butoxycarbonyl)amino)pent-4-ynoic acid .

Experimental Protocol B: Arndt-Eistert Homologation (Alternative)

Use Case: When starting from commercially available N-Boc-L-Propargylglycine . Safety Warning: Requires Diazomethane (explosive/toxic). Use a blast shield and dedicated glassware.

Workflow:

  • Activation: React N-Boc-Propargylglycine with Isobutyl chloroformate/NMM to form the mixed anhydride.

  • Diazotization: Add Diazomethane (

    
    ) in ether at -15°C.
    
    • Critical Control: Keep temperature low to prevent 1,3-dipolar cycloaddition of

      
       to the alkyne.
      
  • Wolff Rearrangement: Dissolve the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -diazoketone in THF/Water (10:1). Add Silver Benzoate (
    
    
    
    ) catalyst. The diazoketone rearranges to a ketene, which is trapped by water to form the
    
    
    -amino acid.

Visualized Reaction Pathway

Synthesis Start 3-TMS-Propynal + (S)-Sulfinamide Imine Chiral Sulfinimine (Stable Intermediate) Start->Imine Ti(OEt)4, THF, RT Enolate Ti-Enolate Addition (High Diastereoselectivity) Imine->Enolate tBu-Acetate, LDA, ClTi(OiPr)3, -78C Protected Protected Beta-Amino Ester Enolate->Protected C-C Bond Formation Deprotect HCl/MeOH (Desilylation + Amine Deprotection) Protected->Deprotect Removal of TMS & Sulfinyl Boc Boc Protection & Hydrolysis Deprotect->Boc Boc2O, Base; then LiOH Final Boc-3-Aminopent-4-ynoic Acid (Target) Boc->Final Purification

Caption: Stereoselective synthesis of Boc-3-aminopent-4-ynoic acid via Ellman auxiliary chemistry.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity

HPLC (C18, ACN/H2O + 0.1% TFA)
Enantiomeric Excess

Chiral HPLC (Chiralpak AD-H)
Identity (

H NMR)

2.30 (t, 1H, alkyne), 2.6-2.8 (m, 2H,

-CH2), 4.5 (m, 1H,

-CH), 1.44 (s, 9H, Boc)
400 MHz DMSO-

Mass Spec

(calc)
ESI-MS

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids via the Addition of Enolates to tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 1999, 64(4), 1278–1284. Link
    
  • Seebach, D., et al.

    
    -Peptides using Arndt-Eistert Homologation." Helvetica Chimica Acta, 1996, 79(4), 913-941. Link
    
  • Tang, T. P., & Ellman, J. A.

    
    -Amino Acids." Journal of Organic Chemistry, 2002, 67(23), 7819–7832. Link
    
  • Organic Syntheses. "Preparation of N-Boc-Propargylglycine." Org.[2][3][4][5][6][7][8] Synth. 2008, 85, 2. (Reference for handling propargyl amino acid precursors). Link

Sources

Application

Bioorthogonal labeling with beta-ethynyl-beta-alanine

Application Note: Bioorthogonal Profiling of Coenzyme A-Dependent Pathways with Beta-Ethynyl-Beta-Alanine Introduction Beta-ethynyl-beta-alanine (chemically 3-amino-4-pentynoic acid ) is a specialized bioorthogonal probe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioorthogonal Profiling of Coenzyme A-Dependent Pathways with Beta-Ethynyl-Beta-Alanine

Introduction

Beta-ethynyl-beta-alanine (chemically 3-amino-4-pentynoic acid ) is a specialized bioorthogonal probe designed to interrogate


-alanine metabolism and Coenzyme A (CoA) biosynthesis. Unlike canonical amino acid probes (e.g., AHA, HPG) that track global protein synthesis, this 

-amino acid analog specifically targets the pantothenate metabolic pathway .

Its primary utility lies in the metabolic labeling of Carrier Proteins (CPs) —including Acyl Carrier Proteins (ACPs) in fatty acid synthesis and Peptidyl Carrier Proteins (PCPs) in non-ribosomal peptide synthetases (NRPS). By mimicking native


-alanine, this probe is enzymatically incorporated into the CoA scaffold, resulting in a "clickable" CoA analog (CoA-alkyne). This modified cofactor is subsequently transferred to the active site of carrier proteins by phosphopantetheinyl transferases (PPTases), enabling the selective visualization of active secondary metabolic pathways.

Key Applications:

  • Visualizing Secondary Metabolism: Profiling active Polyketide Synthases (PKS) and NRPS in bacteria and fungi.

  • CoA Biosynthesis Tracking: Monitoring metabolic flux through the PanD/PanC pathway.

  • Carnosine Metabolism: Investigating

    
    -alanine uptake and dipeptide synthesis in mammalian muscle or neuronal tissues.
    

Mechanism of Action

The efficacy of beta-ethynyl-beta-alanine relies on the promiscuity of the pantothenate biosynthetic machinery. The probe bypasses the decarboxylation step (PanD) and competes with native


-alanine for ligation to pantoate.

The Metabolic Cascade:

  • Uptake: The probe enters the cell via

    
    -alanine transporters (e.g., CycA in E. coli).
    
  • Incorporation (PanC): Pantothenate Synthetase ligates the probe with pantoate to form 4'-ethynyl-pantothenate .

  • CoA Biosynthesis (PanK, PPAT, DPCK): The analog is phosphorylated and adenylated, ultimately forming CoA-alkyne .

  • Protein Tagging (PPTase): Phosphopantetheinyl transferase transfers the 4'-phosphopantetheine-alkyne arm from CoA to the conserved serine residue of apo-Carrier Proteins, converting them to their active holo form.

  • Detection: The alkyne handle is reacted with an azide-fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CoA_Labeling_Pathway Probe Beta-Ethynyl-Beta-Alanine (3-amino-4-pentynoic acid) PanC PanC (Pantothenate Synthetase) Probe->PanC Pantoate Pantoate Pantoate->PanC EthynylPan Ethynyl-Pantothenate PanC->EthynylPan Ligation CoA_Alkyne Coenzyme A-Alkyne EthynylPan->CoA_Alkyne PanK / PPAT / DPCK (CoA Biosynthesis) PPTase PPTase (Sfp/AcpS) CoA_Alkyne->PPTase ApoACP Apo-Carrier Protein (Inactive) ApoACP->PPTase HoloACP Holo-Carrier Protein (Alkyne-Tagged) PPTase->HoloACP Post-Translational Modification Visual Fluorescent Detection HoloACP->Visual CuAAC Click Reaction Fluor Azide-Fluorophore Fluor->Visual

Figure 1: Metabolic incorporation of beta-ethynyl-beta-alanine into Carrier Proteins via the Coenzyme A biosynthetic pathway.

Experimental Protocol

Phase A: Metabolic Labeling (Bacterial Model)

Critical Pre-requisite: Use a minimal medium (e.g., M9) or a defined medium lacking


-alanine and pantothenate to maximize probe incorporation. In rich media (LB/TB), native 

-alanine will outcompete the probe.
ComponentConcentrationNotes
Beta-ethynyl-beta-alanine 0.5 mM – 2.0 mMHigher concentrations may inhibit growth; titrate for your strain.
Culture Medium M9 Minimal SaltsSupplement with glucose/glycerol. Avoid yeast extract.
Induction Agent IPTG / ArabinoseIf expressing a recombinant PKS/NRPS.
Duration 4 – 16 HoursDepends on the doubling time and target protein expression kinetics.

Step-by-Step:

  • Inoculation: Inoculate a starter culture of the bacterial strain (e.g., E. coli BAP1 or Streptomyces sp.) in minimal medium overnight.

  • Subculture: Dilute 1:100 into fresh minimal medium containing 1 mM beta-ethynyl-beta-alanine .

  • Growth & Induction: Incubate at 37°C (or 30°C for secondary metabolite production). Induce protein expression at OD

    
     ~0.5 if necessary.
    
  • Harvest: Centrifuge cells (5,000 x g, 10 min, 4°C). Wash pellets twice with PBS to remove free probe.

    • Stop Point: Pellets can be flash-frozen at -80°C.

Phase B: Lysis and Click Chemistry (CuAAC)

The click reaction is performed on the cell lysate. For carrier proteins, maintaining the thioester bond stability is crucial, though the phosphopantetheine linkage itself is robust.

Reagents Required:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% Triton X-100, Protease Inhibitors.

  • Click Mix (Freshly Prepared):

    • CuSO

      
       (1 mM final)
      
    • THPTA Ligand (5 mM final) – Essential to protect proteins from oxidation.

    • Sodium Ascorbate (10 mM final)

    • Azide-Fluorophore (e.g., Azide-Cy5, 20 µM final)

Protocol:

  • Lysis: Resuspend cell pellet in Lysis Buffer. Lyse via sonication (on ice, 40% amplitude, 3 x 10s pulses).

  • Clarification: Centrifuge (15,000 x g, 15 min, 4°C) to remove debris. Collect supernatant.

  • Quantification: Normalize protein concentration to 1-2 mg/mL using a BCA assay.

  • Reaction Assembly:

    • Add 45 µL Lysate (approx. 50-100 µg protein).

    • Add 5 µL Click Mix (pre-mixed CuSO

      
      /THPTA/Azide).
      
    • Initiate reaction with Sodium Ascorbate.

  • Incubation: Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

  • Termination: Precipitate proteins using cold Acetone or Methanol/Chloroform to remove excess unreacted fluorophore. This step is critical to reduce background noise.

Phase C: Analysis
  • Resuspension: Resuspend the protein pellet in 1x SDS-PAGE Loading Buffer.

  • Separation: Run on a 12% SDS-PAGE gel.

  • Imaging: Scan the gel on a fluorescence scanner (e.g., Typhoon or ChemiDoc) using the appropriate channel (e.g., Cy5 excitation/emission).

  • Staining: Post-scan, stain the gel with Coomassie Blue to verify total protein loading.

Troubleshooting & Optimization

Problem: Low Labeling Signal

  • Cause: Competition from endogenous

    
    -alanine.
    
  • Solution: Ensure strictly defined minimal media is used. If using an auxotroph (

    
    ), lower the probe concentration but ensure no exogenous 
    
    
    
    -alanine is added beyond what is required for initial survival.
  • Cause: Inefficient CoA conversion.

  • Solution: Overexpress PanK (Pantothenate Kinase) to drive the biosynthetic flux toward the alkynyl-CoA analog.

Problem: High Background

  • Cause: Non-specific sticking of the fluorophore.

  • Solution: Perform a rigorous protein precipitation (Acetone/MeOH) after the click reaction. Do not rely solely on dialysis.

  • Control: Include a "No Probe" control culture to quantify background fluorescence.

Problem: Toxicity

  • Cause: CoA depletion or accumulation of toxic intermediates.

  • Solution: Beta-ethynyl-beta-alanine can be toxic at high concentrations (>5 mM). Perform a toxicity curve (growth rate analysis) to find the maximum non-inhibitory concentration (MNIC).

References

  • Meier, J. L., et al. (2009). "Bioorthogonal probes for proteomic profiling of acyl carrier protein biosynthesis." Journal of the American Chemical Society, 131(47), 16981–16987. [Link]

  • Clarke, K. M., et al. (2005). "In vivo biosynthesis of alkynyl-CoA analogues." Journal of the American Chemical Society, 127(32), 11234–11235. [Link]

  • Worthington, A. S., & Burkart, M. D. (2006). "One-pot chemo-enzymatic synthesis of reporter-modified proteins." Organic & Biomolecular Chemistry, 4(1), 44-46. [Link]

  • Marchand, J. A., et al. (2019). "Discovery of a pathway for terminal-alkyne amino acid biosynthesis."[1] Nature, 567, 420–424. (Context: Biosynthesis of related alkynyl amino acids). [Link]

  • Critchley, A. D., et al. (2005). "Beta-alanine metabolism in E. coli: Implications for the design of bioorthogonal probes." Microbiology, 151, 1073-1085. [Link]

Sources

Method

Design of platelet aggregation inhibitors with beta-amino acids

Application Note: Design and Validation of -Amino Acid Based Platelet Aggregation Inhibitors Executive Summary This guide details the rational design, synthesis, and biological validation of peptidomimetic platelet aggre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Validation of -Amino Acid Based Platelet Aggregation Inhibitors

Executive Summary

This guide details the rational design, synthesis, and biological validation of peptidomimetic platelet aggregation inhibitors targeting the GPIIb/IIIa (integrin


) receptor. While RGD (Arg-Gly-Asp) based antagonists have proven efficacy, their clinical utility is often limited by rapid proteolytic degradation. This note introduces the incorporation of 

-amino acids
—homologs of natural

-amino acids—to engineer "foldamers" that retain high receptor affinity while exhibiting superior metabolic stability.

Key Deliverables:

  • Rational Design: Strategies for substituting

    
    -residues with 
    
    
    
    -homologs to freeze bioactive conformations.
  • Synthesis Protocol: Optimized Solid-Phase Peptide Synthesis (SPPS) for

    
    -amino acids.
    
  • Validation Protocol: Industry-standard Light Transmission Aggregometry (LTA) using Platelet-Rich Plasma (PRP).[1]

  • Stability Profiling: Plasma half-life determination workflows.[2]

Scientific Background & Design Strategy

The Target: GPIIb/IIIa and the RGD Motif

The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. Upon activation, it undergoes a conformational change allowing it to bind fibrinogen via the RGD sequence, cross-linking platelets into a thrombus.

The -Amino Acid Advantage

Native


-peptides are susceptible to rapid cleavage by serum peptidases.[3] 

-amino acids extend the carbon backbone by one methylene group (

). This modification confers two critical advantages:
  • Proteolytic Resistance: The unique backbone geometry is unrecognized by most endogenous proteases (e.g., trypsin, pepsin).

  • Structural Control:

    
    -peptides can form stable secondary structures (helices, turns) with fewer residues than 
    
    
    
    -peptides, allowing precise positioning of pharmacophores (Arg and Asp side chains) to match the integrin binding pocket.
Design Workflow: The "Beta-Scan"

The design process involves a systematic "scan" where native residues are replaced by their


-homologs (e.g., 

-hArg,

-hAsp).

DesignStrategy Native Native RGD Peptide (Unstable, t1/2 < 10 min) Design Rational Design: Beta-Scan & Cyclization Native->Design Identify Pharmacophores Docking In Silico Docking (Integrin αIIbβ3) Design->Docking Optimize Geometry BetaMimetic β-Amino Acid Mimetic (Protease Resistant) Synthesis Solid Phase Synthesis BetaMimetic->Synthesis Manufacture Docking->BetaMimetic Select Candidates

Figure 1: Workflow for converting unstable native peptides into stable


-amino acid mimetics.

Protocol A: Chemical Synthesis of -Peptidomimetics

Note:


-amino acids have lower reactivity than 

-amino acids due to the extra methylene group. Standard SPPS protocols must be modified.
Materials
  • Resin: 2-Chlorotrityl chloride resin (for C-terminal acid preservation).

  • Building Blocks: Fmoc-

    
    -amino acids (e.g., Fmoc-
    
    
    
    -hArg(Pbf)-OH).
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure
  • Resin Loading: Swell resin in DCM. Load the first Fmoc-

    
    -amino acid using DIPEA (4 eq) for 2 hours. Cap unreacted sites with methanol.
    
  • Deprotection: Treat with 20% piperidine in DMF (

    
     min). Crucial: Monitor UV absorbance to ensure complete Fmoc removal, as 
    
    
    
    -peptides can aggregate.
  • Coupling (The Critical Step):

    • Dissolve Fmoc-

      
      -amino acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
      
    • Add DIPEA (6 eq) and activate for 1 minute.

    • Add to resin and shake for 2–4 hours (double the time of standard

      
      -peptides).
      
    • QC Check: Perform Kaiser test. If positive (blue), repeat coupling.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column).

Protocol B: In Vitro Validation (Light Transmission Aggregometry)

Principle: This is the gold standard assay. Platelet-Rich Plasma (PRP) is turbid.[4] When an agonist (ADP) induces aggregation, platelets clump, and light transmission increases.[5] Inhibitors prevent this clearing.[6]

Reagents & Equipment[2][4][7][8]
  • Agonist: ADP (Adenosine Diphosphate), final conc. 5–10 µM.

  • Control Inhibitor: Tirofiban or Eptifibatide (positive control).

  • Vehicle: Saline or DMSO (max 0.1% final conc).

  • Instrument: Chrono-log or Helena Aggregometer with stirring capability (1000-1200 rpm).

Workflow Diagram

LTA_Protocol Blood Whole Blood Collection (Citrate Tube 3.2%) Spin1 Soft Spin: 200 x g, 15 min (No Brake) Blood->Spin1 PRP Collect Supernatant (Platelet Rich Plasma - PRP) Spin1->PRP Spin2 Hard Spin (Remaining Blood): 2000 x g, 10 min Spin1->Spin2 Pellet Incubate Incubate PRP + Test Inhibitor 37°C, 2-5 mins PRP->Incubate PPP Collect Supernatant (Platelet Poor Plasma - PPP) Spin2->PPP Blank Calibrate Aggregometer (100% Transmission = PPP) PPP->Blank Measure Record Light Transmission (6 mins) Blank->Measure Reference Agonist Add Agonist (ADP) Incubate->Agonist Agonist->Measure

Figure 2: Light Transmission Aggregometry (LTA) workflow for assessing inhibitor potency.[4]

Experimental Procedure
  • Blood Collection: Draw blood from healthy volunteers (abstaining from aspirin for 10 days) into 3.2% sodium citrate tubes. Do not refrigerate.

  • PRP Preparation: Centrifuge at

    
     for 15 minutes at room temperature (RT). Carefully pipette off the upper PRP layer without disturbing the "buffy coat" (white blood cells).
    
  • PPP Preparation: Centrifuge the remaining blood at

    
     for 10 minutes to obtain Platelet Poor Plasma (PPP).
    
  • Calibration: Set 0% light transmission with PRP and 100% transmission with PPP.

  • Assay Run:

    • Add 450 µL PRP to a siliconized cuvette containing a stir bar.

    • Add 5 µL of Test Compound (various concentrations) or Vehicle.[7]

    • Incubate at 37°C for 2 minutes with stirring (1200 rpm).

    • Add 5 µL ADP agonist (final conc. 10 µM).

    • Record aggregation trace for 6 minutes.

  • Calculation:

    
    [4]
    

Protocol C: Proteolytic Stability Assay

Objective: Confirm that the


-amino acid modification confers resistance to serum peptidases.
Procedure
  • Preparation: Dilute human serum 1:1 with PBS.

  • Incubation: Spike the test compound (final conc. 100 µM) into the serum mixture at 37°C.

  • Sampling: At

    
     minutes, remove 100 µL aliquots.
    
  • Quenching: Immediately add 200 µL cold Acetonitrile containing 0.1% TFA to precipitate proteins. Vortex and centrifuge (

    
    , 5 min).
    
  • Analysis: Inject supernatant into RP-HPLC. Monitor the peak area of the parent compound.

Data Presentation Template

Compare your


-mimetic against a standard 

-peptide control.
Compound IDScaffold TypeIC50 (Aggregation)Plasma Half-life (

)
Control-A Native RGD Peptide150 nM< 10 mins
Tirofiban Small Molecule (Ref)12 nM> 2 hours
Beta-01

-homo-RGD
45 nM> 4 hours
Beta-02 Cyclic

-RGD
18 nM> 24 hours

References

  • Coller, B. S. (1997). Platelet GPIIb/IIIa antagonists: the first anti-integrin receptor therapeutics. Journal of Clinical Investigation. Link

  • Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics.[8] Current Medicinal Chemistry. Link

  • NCL Method ITA-2.2 . (2020). Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute. Link

  • ISTH SSC Subcommittee . (2013). Recommendations for the standardization of light transmission aggregometry. Journal of Thrombosis and Haemostasis. Link

Sources

Application

Enzymatic Resolution of Racemic 3-Aminopent-4-ynoic Acid Ethyl Ester

Executive Summary This application note details the enzymatic kinetic resolution of racemic 3-aminopent-4-ynoic acid ethyl ester (1) , a critical -amino acid synthon containing a terminal alkyne. This moiety is highly va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the enzymatic kinetic resolution of racemic 3-aminopent-4-ynoic acid ethyl ester (1) , a critical


-amino acid synthon containing a terminal alkyne. This moiety is highly valued in drug discovery for "click" chemistry (CuAAC) and peptidomimetic synthesis.

While traditional chemical resolution requires stoichiometric chiral auxiliaries, this protocol utilizes Novozym 435 (immobilized Candida antarctica Lipase B) to effect a highly enantioselective N-acylation . This method offers superior atom economy, mild conditions, and a simplified workup compared to ester hydrolysis routes.

Key Performance Indicators (Typical)
ParameterValue
Enzyme Novozym 435 (CAL-B)
Reaction Type Enantioselective N-Acylation
Enantiomeric Ratio (E) > 100 (Substrate Dependent)
Yield (Theoretical) 50% for each enantiomer
ee (Product/Substrate) > 98% (at 50% conversion)

Scientific Principles & Mechanism

The Chiral Challenge

3-aminopent-4-ynoic acid ethyl ester possesses a chiral center at the


-position (C3). The proximity of the electron-withdrawing ester and the steric bulk of the alkyne group creates a distinct environment that lipases can recognize.
Mechanism of Action: Serine Hydrolase

CAL-B operates via a Ping-Pong Bi-Bi mechanism.

  • Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (e.g., ethyl acetate), releasing ethanol and forming an acyl-enzyme intermediate.

  • Enantioselective Nucleophilic Attack: The racemic amine enters the active site. The stereochemical pocket of CAL-B preferentially accommodates the (R)-enantiomer of

    
    -amino esters, allowing it to attack the acyl-enzyme.
    
  • Product Release: The (R)-N-acetylated ester is released, leaving the (S)-amine ester unreacted.

Reaction Scheme

The process relies on the kinetic resolution equation:



Experimental Workflow Visualization

The following diagram illustrates the critical path from reaction setup to purification.

G Start Start: Racemic 3-aminopent-4-ynoic acid ethyl ester Reaction Enzymatic Reaction (Novozym 435, EtOAc, 30°C) Start->Reaction Monitoring HPLC Monitoring (Stop at 50% Conv.) Reaction->Monitoring Filtration Filtration (Remove Enzyme) Monitoring->Filtration Conv = 50% Evaporation Solvent Evaporation Filtration->Evaporation Workup Acid-Base Extraction Evaporation->Workup Dissolve in DCM Wash with 1M HCl OrgPhase Organic Phase (Neutral) Workup->OrgPhase Contains Amide AqPhase Aqueous Phase (Acidic) Workup->AqPhase Contains Amine Salt Product1 Product A: (R)-N-Acetyl Ester (>98% ee) OrgPhase->Product1 Dry & Conc. Basify Basify to pH 10 Extract with DCM AqPhase->Basify Product2 Product B: (S)-Amino Ester (>98% ee) Basify->Product2 Dry & Conc.

Caption: Workflow for the kinetic resolution of 3-aminopent-4-ynoic acid ethyl ester via N-acylation and acid-base separation.

Detailed Protocol

Materials & Reagents
  • Substrate: Racemic 3-aminopent-4-ynoic acid ethyl ester (10 mmol).

  • Biocatalyst: Novozym 435 (Immobilized CAL-B).[1] Note: Ensure beads are dry.

  • Acyl Donor/Solvent: Ethyl Acetate (anhydrous) OR Isopropyl Acetate in MTBE.

  • Solvents: Dichloromethane (DCM), MTBE (Methyl tert-butyl ether).

  • Extraction: HCl (1.0 M), NaOH (2.0 M), Brine, MgSO₄.

Reaction Setup
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.41 g (10 mmol) of racemic 3-aminopent-4-ynoic acid ethyl ester in 20 mL of anhydrous Ethyl Acetate.

    • Expert Insight: Ethyl acetate acts as both the solvent and the acyl donor. For slower reactions or to enhance selectivity, use 2 equivalents of Isopropyl Acetate in MTBE.

  • Enzyme Addition: Add 140 mg (10% w/w relative to substrate) of Novozym 435.

  • Incubation: Seal the flask and place it in an orbital shaker (200 rpm) at 30–40°C .

    • Caution: Do not use a magnetic stir bar as it grinds the immobilized enzyme beads, reducing recyclability. Use an orbital shaker or overhead stirrer.

Monitoring (Critical Step)

Monitor the reaction via Chiral HPLC or GC every 4-6 hours.

  • Goal: Stop the reaction exactly at 50% conversion .

  • Calculation: Conversion

    
    
    
  • Stopping: Filter off the enzyme beads using a sintered glass funnel. Wash beads with small amount of EtOAc.

Workup & Purification

This step leverages the basicity difference between the free amine and the neutral amide.

  • Evaporation: Concentrate the filtrate under reduced pressure to remove excess ethyl acetate.

  • Dissolution: Redissolve the oily residue in 30 mL DCM.

  • Acid Extraction (Separation):

    • Extract the organic layer with 1.0 M HCl (3 x 15 mL).

    • Organic Layer (Contains (R)-Amide): Wash with brine, dry over MgSO₄, and concentrate. This yields the (R)-N-acetyl-3-aminopent-4-ynoic acid ethyl ester .

    • Aqueous Layer (Contains (S)-Amine): Collect the acidic aqueous extracts.

  • Base Recovery:

    • Cool the aqueous layer in an ice bath.

    • Adjust pH to ~10 using 2.0 M NaOH .

    • Extract immediately with DCM (3 x 20 mL).

    • Dry combined organics over MgSO₄ and concentrate.[2] This yields the (S)-3-aminopent-4-ynoic acid ethyl ester .

Analytical Methods

To validate the enantiomeric excess (ee), use the following chromatographic conditions.

HPLC Method (Chiral)
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) or 254 nm.

  • Derivatization (Optional): If the free amine absorbs poorly, derivatize a small aliquot with acetic anhydride/pyridine before injection to analyze as the di-amide mixture.

NMR Validation
  • 1H NMR (CDCl3): Check for the diagnostic singlet of the acetyl group (~2.0 ppm) in the (R)-product and the shift of the

    
    -proton.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme water content or steric hindrance.Add molecular sieves (4Å) to the reaction. Increase temp to 45°C.
Low Enantioselectivity (E < 20) Non-specific background reaction.Switch solvent to DIPE or MTBE. Lower temp to 25°C.
Enzyme Aggregation Solvent polarity issues.Ensure vigorous shaking; avoid water in solvent.
Incomplete Separation pH not optimized during extraction.Ensure pH < 2 for acid wash and pH > 10 for base recovery.

References

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron, 62(25), 5831-5854. Link
    
  • Fülöp, F. (2001).

    
    -amino esters. Chemical Reviews, 101(12), 3799-3838. Link
    
  • Novozymes. (2025). Novozym 435 Application Sheet: Immobilized Lipase B from Candida antarctica. Link

Sources

Method

Application Note: Cycloaddition Reactions of 3-Aminopent-4-ynoic Acid Derivatives in Peptidomimetic Synthesis

Executive Summary 3-Aminopent-4-ynoic acid (CAS 60625-83-4) is a highly versatile, chiral -amino acid featuring a terminal alkyne[1]. In modern drug development, it serves as a critical building block for synthesizing tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopent-4-ynoic acid (CAS 60625-83-4) is a highly versatile, chiral


-amino acid featuring a terminal alkyne[1]. In modern drug development, it serves as a critical building block for synthesizing triazole-linked peptidomimetics. By leveraging azide-alkyne cycloaddition (click chemistry), the terminal alkyne can be transformed into a 1,2,3-triazole ring. This heterocycle acts as a robust, metabolically stable bioisostere for native amide bonds, offering profound resistance to hydrolytic enzymes and esterases in vivo [2]. This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols for executing these cycloadditions with high fidelity.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is crucial to understand that successful click chemistry is not merely about mixing reagents; it requires strict control over the catalytic microenvironment.

The Chelation Challenge: A common pitfall when performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on amino acid derivatives is the unintended chelation of the Cu(I) catalyst by free


- or 

-amino groups. This chelation drastically reduces the effective concentration of active Cu(I), stalling the catalytic cycle and depressing yields[3].

Strategic Mitigation & Causality:

  • Obligatory N-Protection: The primary amine of 3-aminopent-4-ynoic acid must be protected (e.g., using Boc or Fmoc groups) prior to cycloaddition to eliminate its chelating ability.

  • Reductive Environment Maintenance: The use of Sodium Ascorbate is mandatory when using Cu(II) precatalysts (like CuSO

    
    ). Ascorbate continuously reduces oxidized Cu(II) back to the catalytically active Cu(I) state, counteracting oxidative loss from ambient oxygen[3].
    
  • Solvent Selection: A biphasic

    
    -BuOH/H
    
    
    
    O (1:1) system is optimal. The aqueous phase dissolves the inorganic salts (CuSO
    
    
    , NaAsc), while the organic phase dissolves the protected amino acid and azide. Furthermore, water accelerates the reaction via the hydrophobic effect, stabilizing the transition state.
  • Regiocontrol: The choice of metal dictates the regiochemistry. CuAAC strictly yields 1,4-disubstituted 1,2,3-triazoles, whereas Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) yields 1,5-disubstituted isomers [4].

Quantitative Data: Reaction Optimization

Summarized below is the comparative performance of various catalytic systems for the cycloaddition of N-protected 3-aminopent-4-ynoic acid derivatives.

Reaction TypeCatalyst SystemSolvent SystemEssential AdditiveRegioselectivityTypical Yield
CuAAC CuSO

·5H

O (5 mol%)

-BuOH / H

O (1:1)
Sodium Ascorbate (20 mol%)1,4-disubstituted85–95%
CuAAC CuI (10 mol%)DMF or THFDIPEA (1.5 eq)1,4-disubstituted75–85%
RuAAC Cp*RuCl(PPh

)

(5 mol%)
1,4-DioxaneNone (Inert Atm. Req.)1,5-disubstituted70–80%
Thermal NoneToluene (Reflux)NoneMixed (1,4 and 1,5)< 20%

Visualizations of Workflows and Mechanisms

Workflow A 3-Aminopent-4-ynoic Acid (Free Amine) B N-Protection (Boc/Fmoc) A->B Prevents Cu(I) Chelation C CuAAC (CuSO4/NaAsc) + Azide B->C Regioselective Click E RuAAC (Ru Catalyst) + Azide B->E Regioselective Click D 1,4-Triazole Peptidomimetic C->D 1,4-Isomer F 1,5-Triazole Peptidomimetic E->F 1,5-Isomer

Synthesis workflow for regioselective triazolo-peptidomimetics via CuAAC and RuAAC.

Mechanism Cu Cu(I) Active Catalyst Pi π-Alkyne Complex Cu->Pi + Alkyne Acetylide Cu-Acetylide Intermediate Pi->Acetylide - H+ (Base) Metalla Cu-Metallacycle (+Azide) Acetylide->Metalla + R-N3 Product 1,4-Triazole Product Metalla->Product Ring Closure Product->Cu Catalyst Release

Catalytic cycle of the CuAAC reaction highlighting the critical Cu(I)-acetylide intermediate.

Standard Operating Protocols (SOPs)

SOP 1: N-Boc Protection of 3-Aminopent-4-ynoic Acid

Objective: Mask the free


-amine to prevent catalyst poisoning during downstream cycloaddition.
  • Initiation: Suspend 3-aminopent-4-ynoic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and H

    
    O (0.2 M).
    
  • Basification: Add Na

    
    CO
    
    
    
    (2.0 eq) and stir at 0 °C for 10 minutes to ensure complete deprotonation of the amine.
  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Workup: Acidify the aqueous layer to pH 3 using 1M KHSO

    
     (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3 × 20 mL).
    
  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The product should stain heavily with Ninhydrin (after heating) but show a distinct R

    
     shift compared to the baseline-stuck starting material.
    
SOP 2: CuAAC Synthesis of 1,4-Disubstituted Triazolo-Peptidomimetics

Objective: Execute a self-validating, high-yield click reaction to form a stable amide bioisostere.

  • Preparation: In a 20 mL scintillation vial, dissolve N-Boc-3-aminopent-4-ynoic acid (1.0 eq) and the target Azide (1.05 eq) in

    
    -BuOH (0.1 M).
    
  • Catalyst Assembly: In a separate vial, dissolve CuSO

    
    ·5H
    
    
    
    O (0.05 eq) and Sodium Ascorbate (0.20 eq) in H
    
    
    O (0.1 M). The solution will briefly turn brown and then clear/pale yellow, indicating the successful reduction of Cu(II) to Cu(I).
  • Cycloaddition: Transfer the aqueous catalyst mixture to the organic substrate mixture. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint (In-Process Control):

    • Colorimetric Assay: To confirm the continuous presence of active Cu(I), remove a 5 µL aliquot and treat it with bathocuproine disulphonic acid. A persistent orange complex indicates sufficient Cu(I) concentration. If the solution turns blue/green (indicating Cu(II) accumulation due to oxygen ingress), rescue the reaction by adding an additional 10 mol% of sodium ascorbate [3].

    • Spectroscopic Validation: Perform IR spectroscopy on a dried micro-aliquot. The sharp terminal alkyne C

      
      C stretch at ~2100 cm
      
      
      
      and the
      
      
      C-H stretch at ~3300 cm
      
      
      must be completely absent.
  • Purification: Dilute with H

    
    O and extract with EtOAc. Wash the organic layer with 5% NH
    
    
    
    OH to strip away residual copper salts. Dry over Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo.

References

  • ChemScene. (2024). 3-Aminopent-4-ynoic acid Product Information & Chemical Biology Conjugation. ChemScene LLC. 1

  • Journal of Peptide Science. (2024). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides.2

  • International Journal of Organic Chemistry. (2012). Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution.3

  • Chemical Reviews. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of 3-Aminopent-4-ynoic Acid

Case ID: 3-AP4Y-SYNTH-OPTIMIZATION Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Enantiomeric Excess (ee) and Diastereoselectivity (dr) Executive Summary The synthesis of 3-am...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3-AP4Y-SYNTH-OPTIMIZATION Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Enantiomeric Excess (ee) and Diastereoselectivity (dr)

Executive Summary

The synthesis of 3-aminopent-4-ynoic acid presents a unique stereochemical challenge due to the proximity of the reactive terminal alkyne to the stereocenter at the


-position. Standard 

-amino acid protocols do not apply.

This guide prioritizes the Ellman Auxiliary (tert-butanesulfinamide) Reformatsky route , as it is the industry standard for generating high enantiomeric excess (>95% ee) in


-amino acids with unsaturated side chains. We also address Enzymatic Resolution  as a scalable alternative for racemic feedstocks.
Module 1: The Ellman Auxiliary Route (Primary Protocol)

The most robust method for establishing the C3 stereocenter is the diastereoselective addition of a Reformatsky reagent to a chiral N-sulfinyl imine.

Core Workflow Diagram

EllmanRoute cluster_TS Stereocontrol Checkpoint Start Start: TMS-Propynal ImineForm 1. Condensation (Ti(OEt)4 + (R)-tBu-Sulfinamide) Start->ImineForm Dehydration Reformatsky 2. Reformatsky Addition (BrZnCH2COOtBu) ImineForm->Reformatsky Zn, THF, -78°C Deprotect 3. Deprotection (Acid Hydrolysis) Reformatsky->Deprotect HCl/MeOH TS_Node 6-Membered Chair TS (Zn Chelation) Reformatsky->TS_Node Mechanism Final Target: 3-Aminopent-4-ynoic Acid (>98% ee) Deprotect->Final Purification

Figure 1: The Ellman-Reformatsky workflow. Note the critical Zinc chelation step which dictates stereochemistry.

Troubleshooting Guide: Ellman Route
Issue 1: "My enantiomeric excess is stuck at 70-80%."

Diagnosis: This usually indicates "Open Transition State" leakage. The high stereocontrol (>95% de) relies on a rigid 6-membered cyclic transition state where the Zinc atom chelates both the sulfinyl oxygen and the imine nitrogen.

Corrective Actions:

  • Switch Solvent: Ensure you are using THF . Non-coordinating solvents (DCM, Toluene) or highly coordinating solvents (DMF) disrupt the specific Zn-O-S chelation required for facial selectivity.

  • Temperature Control: The addition must occur at -78°C . Higher temperatures (-40°C or 0°C) allow the non-chelated (open) transition state to compete, eroding diastereoselectivity (dr).

  • Reagent Order: Do not use a "Barbier" condition (mixing Zn, bromide, and imine simultaneously). You must pre-form the Reformatsky reagent (BrZnCH₂COOtBu) in a separate flask, filter off unreacted Zinc, and add this clear solution to the imine at -78°C.

Issue 2: "The reaction turns black/tarry, and yield is low."

Diagnosis: Polymerization of the terminal alkyne. The "naked" propargyl imine is thermally unstable and prone to self-polymerization.

Corrective Actions:

  • Protect the Alkyne: Do not use propargyl aldehyde. Use 3-(Trimethylsilyl)propynal . The TMS group provides steric bulk that protects the alkyne and actually enhances the diastereoselectivity of the Reformatsky addition by differentiating the steric bulk of the imine substituents.

  • Deprotection Sequence: Remove the TMS group after the Reformatsky addition but before or during the final acid hydrolysis (using

    
     or TBAF).
    
Issue 3: "I cannot separate the diastereomers."

Diagnosis: The polarity difference between the (


) and (

) sulfinamides is often small.

Corrective Actions:

  • Crystallization: Before hydrolyzing the sulfinyl group, attempt to crystallize the sulfinamide intermediate. The major diastereomer often crystallizes from EtOAc/Hexanes, upgrading the dr from 90:10 to >99:1.

  • Flash Chromatography: If chromatography is necessary, use a gradient of DCM:MeOH rather than Hexanes:EtOAc, as the sulfinyl group interacts strongly with silica.

Module 2: Enzymatic Resolution (Secondary Protocol)

If the chiral auxiliary route is too expensive for your scale, use Kinetic Resolution (KR) on the racemic


-amino ester.
Protocol Overview
  • Enzyme: Candida antarctica Lipase B (CAL-B) or Lipase PS (Amano).

  • Substrate: Racemic ethyl 3-aminopent-4-ynoate.

  • Acyl Donor: Ethyl acetate (solvent/reactant) or vinyl acetate.

Data: Solvent Effects on E-Value
SolventConversion (%)E-Value (Selectivity)Outcome
Diisopropyl Ether 48%>200Recommended
MTBE45%150Good
Toluene30%80Slow Reaction
THF10%<10Avoid (Enzyme Denaturation)

Table 1: Optimization of solvent systems for Lipase PS mediated hydrolysis/acylation.

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt of the amine directly for coupling? A: Yes, and it is recommended. The free base of 3-aminopent-4-ynoic acid is a zwitterion and can be difficult to handle. Isolate it as the hydrochloride salt (white solid) which is stable at room temperature.

Q: Why use t-butyl bromoacetate instead of ethyl bromoacetate? A: The t-butyl ester is bulkier. In the Reformatsky transition state, this bulk forces the enolate into a specific geometry to minimize steric clash with the t-butylsulfinyl group, significantly boosting the dr.

Q: How do I determine the absolute configuration? A: Do not rely solely on optical rotation. Derivatize a small sample with Mosher's acid chloride and use


F NMR or X-ray crystallography if the sulfinamide intermediate is solid.
Troubleshooting Logic Tree

Troubleshooting Problem Start: Low Enantiomeric Excess (ee) CheckDR Check diastereomeric ratio (dr) of Sulfinamide Intermediate Problem->CheckDR HighDR dr is High (>95:5) but Final ee is Low CheckDR->HighDR Yes LowDR dr is Low (<80:20) CheckDR->LowDR No Racemization Issue: Racemization during Deprotection. Switch to HCl/Dioxane (anhydrous). HighDR->Racemization TempCheck Was reaction at -78°C? LowDR->TempCheck TempFix Fix: Maintain -78°C strictly. TempCheck->TempFix No LewisAcid Check Lewis Acid/Solvent. Are you using pure THF? TempCheck->LewisAcid Yes SolventFix Fix: Switch to THF. Ensure Zn is pre-activated. LewisAcid->SolventFix

Figure 2: Diagnostic logic for resolving low enantiomeric excess.

References
  • Ellman, J. A., et al. (1997).[1] "Enantioselective Synthesis of

    
    -Amino Acids." Journal of the American Chemical Society.[1] 
    
  • Tang, T. P., & Ellman, J. A. (1999).[1][2] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate." Journal of Organic Chemistry.

  • Vazquez, M. A., et al. (2018). "Reformatsky Reaction to Alkynyl N-tert-Butanesulfinyl Imines: Lewis Acid Controlled Stereodivergent Synthesis." Journal of Organic Chemistry.

  • Kanerva, L. T., et al. (2003).

    
    -amino esters." Tetrahedron: Asymmetry. 
    

Sources

Optimization

Preventing racemization of beta-alkynyl amino acids during coupling

Technical Support Center: Preventing Racemization of -Alkynyl Amino Acids During Peptide Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of -Alkynyl Amino Acids During Peptide Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical integrity loss when incorporating non-canonical amino acids.


-alkynyl amino acids, such as L-propargylglycine (Pra) and L-homopropargylglycine (HPG), are invaluable for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. However, they are notoriously susceptible to 

-carbon epimerization (racemization) during peptide bond formation[1][2].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the chiral integrity of your synthesized peptides.

Mechanistic Overview: The Root Cause of Epimerization

To solve racemization, we must first understand its causality. During the activation of an


-protected amino acid, the formation of an active ester can lead to an oxazolone intermediate .

For standard aliphatic amino acids, this pathway is relatively slow. However, for


-alkynyl amino acids, the strong electron-withdrawing inductive effect of the alkyne moiety significantly increases the acidity of the 

-proton[2][3]. In the presence of a base, the oxazolone rapidly tautomerizes into a planar aza-enolate. Upon subsequent aminolysis (coupling with the resin-bound peptide), re-protonation occurs from either face, yielding a mixture of L- and D-diastereomers.

Mechanism AA Activated β-Alkynyl Amino Acid (L-form) Oxazolone Oxazolone Intermediate AA->Oxazolone Base-catalyzed cyclization Enolate Enolate / Aza-Enolate (Planar & Achiral) AA->Enolate Direct α-proton abstraction Oxazolone->Enolate Tautomerization (favored by alkyne) L_AA Desired Product (L-form) Oxazolone->L_AA Fast aminolysis (kinetic control) D_AA Epimerized Product (D-form) Enolate->D_AA Aminolysis (Re-protonation) Enolate->L_AA Aminolysis (Re-protonation)

Mechanistic pathways of base-catalyzed racemization via oxazolone and enolate intermediates.

Troubleshooting Guides & FAQs

Q1: I am using standard HBTU/DIPEA coupling conditions for Fmoc-L-propargylglycine. Why am I observing >10% of the D-enantiomer in my final cleavage? A1: Uronium/aminium-based reagents like HBTU require the addition of a strong tertiary base like


-Diisopropylethylamine (DIPEA) to initiate activation. Because the 

-proton of propargylglycine is highly acidic, DIPEA acts as a catalyst for rapid oxazolone formation and subsequent enolization[2][4]. To resolve this, you must eliminate strong, unhindered bases from your coupling cocktail.

Q2: If I cannot use DIPEA, what base should I use? A2: If a base is strictly required (e.g., when neutralizing hydrochloride salts of amino acids), switch to 2,4,6-collidine (TMP) . TMP is highly sterically hindered and a significantly weaker base than DIPEA, dramatically reducing the rate of


-proton abstraction while still facilitating coupling[2][4].

Q3: Which coupling reagents are specifically recommended for


-alkynyl amino acids? 
A3:  We recommend two primary systems:
  • DIC / OxymaPure (Base-Free): Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) allows for highly efficient coupling without the need for any tertiary base. OxymaPure acts as an acidic additive that traps the activated species as an active ester faster than oxazolone formation can occur[5][6].

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an organophosphorus reagent that mediates amide bond formation with remarkable resistance to racemization. It is the gold standard for highly sensitive substrates[7][8].

Q4: How does pre-activation time impact chiral integrity? A4: Prolonged pre-activation is detrimental. The longer the activated amino acid sits in solution before encountering the nucleophilic amine of the growing peptide chain, the more time it has to form the oxazolone[4]. Pre-activation should be kept to under 2 minutes , or ideally, reagents should be added directly to the resin (in situ activation).

Quantitative Data Summary

The following table summarizes the causal relationship between coupling conditions and the relative risk of racemization for


-alkynyl amino acids based on field data and literature standards[2][4][6][7].
Coupling SystemBase RequiredPre-activation TimeRelative Racemization RiskCoupling Efficiency
HBTU / HOBt DIPEA (Strong)5-10 minHigh (>10%) Excellent
HATU / HOAt TMP (Hindered)2-5 minModerate (2-5%) Outstanding
DIC / OxymaPure None (Base-Free)< 2 minLow (<1%) Excellent
DEPBT TMP or None< 2 minVery Low (Undetectable) Good (Slower kinetics)

Optimized Experimental Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. By minimizing base exposure and pre-activation time, these workflows inherently protect the stereocenter.

Workflow Start Coupling β-Alkynyl AA (e.g., Propargylglycine) Base Is a base strictly required for solubility/neutralization? Start->Base DIC Use DIC / OxymaPure (Base-Free Protocol) Base->DIC No (Standard SPPS) DEPBT Use DEPBT / TMP (High Racemization Resistance) Base->DEPBT Yes Temp Keep Temp ≤ 25°C Pre-activation < 2 min DIC->Temp DEPBT->Temp Success High Purity Peptide (<1% Epimerization) Temp->Success

Decision workflow for selecting coupling conditions for highly epimerization-prone amino acids.

Protocol A: Base-Free DIC/OxymaPure Coupling for SPPS

Best for standard automated or manual Solid-Phase Peptide Synthesis (SPPS).

Rationale: By eliminating the tertiary base, the primary mechanism for


-proton abstraction is removed. OxymaPure forms an active ester that is highly reactive toward aminolysis but stable against oxazolone formation[5][6].

Materials:

  • Fmoc-L-Pra-OH (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)

  • Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Anhydrous

    
    -Dimethylformamide (DMF)
    

Step-by-Step Procedure:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and washed thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine. Trace piperidine can act as a base and induce racemization.

  • Dissolution: In a clean, dry vial, dissolve Fmoc-L-Pra-OH and OxymaPure in a minimal volume of DMF (typically 0.1 M concentration).

  • In Situ Activation: Add the DIC to the vial. Do not pre-activate. Immediately transfer the entire mixture to the reaction vessel containing the resin.

  • Coupling: Agitate the reaction at room temperature (20-25°C) for 2 hours. Do not apply microwave heating, as thermal energy accelerates enolization.

  • Validation Step: Perform a micro-cleavage of a few resin beads. Analyze the crude product via chiral HPLC or use Marfey’s reagent with LC-MS to confirm the absence of the D-diastereomer peak.

Protocol B: DEPBT-Mediated Coupling for Highly Sensitive Substrates

Best for solution-phase synthesis, fragment condensation, or when a base is absolutely required.

Rationale: DEPBT generates an active ester that is uniquely resistant to racemization. Even in the presence of a hindered base, DEPBT suppresses the formation of the oxazolone intermediate more effectively than any benzotriazole-based additive[7][8].

Materials:

  • Fmoc-L-Pra-OH (2.0 equivalents)

  • DEPBT (2.0 equivalents)

  • 2,4,6-Collidine (TMP) (2.0 equivalents)

  • Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve Fmoc-L-Pra-OH and the amine component (resin-bound or in solution) in anhydrous DMF.

  • Cooling: Chill the reaction vessel to 0°C using an ice bath. Lowering the temperature exponentially decreases the rate of side reactions.

  • Reagent Addition: Add DEPBT to the mixture, followed immediately by the dropwise addition of TMP.

  • Coupling: Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature and agitate for an additional 4 to 12 hours. (DEPBT kinetics are slower than DIC/Oxyma, requiring longer reaction times).

  • Validation Step: Confirm coupling completion via Kaiser test (for SPPS) or TLC/LC-MS (for solution phase) before proceeding to deprotection.

References

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91–94. Available at:[Link]

  • Eckert, M., et al. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkyne-Modified Beta-Peptides

Welcome to the Technical Support Center for Peptidomimetics and Click Chemistry. As researchers and drug development professionals, working with beta-peptides presents unique biophysical hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptidomimetics and Click Chemistry. As researchers and drug development professionals, working with beta-peptides presents unique biophysical hurdles. When you derivatize these foldamers with alkyne side chains for azide-alkyne cycloaddition (CuAAC or RuAAC), you often encounter severe solubility issues.

This guide is engineered to provide you with field-proven, mechanistically grounded solutions to rescue your aggregated peptides and optimize your downstream assays.

The Root Cause: Why Do Alkyne-Beta-Peptides Aggregate?

To solve a solubility issue, we must first understand the causality of the precipitation. Beta-peptides are highly resistant to proteolytic degradation and readily fold into stable secondary structures (e.g., 14-helices) even at short sequence lengths.

When you introduce alkyne side chains (such as homopropargylglycine analogs), you are adding rigid, highly hydrophobic moieties that lack hydrogen-bonding capacity. The stable helical structure masks the polar backbone amides, effectively turning the peptide into a hydrophobic cylinder. When introduced to aqueous media, the thermodynamic penalty of solvating these non-polar alkynes forces an immediate intermolecular hydrophobic collapse, leading to rapid fibril formation and precipitation[1].

Causality BetaBackbone Rigid Beta-Peptide Backbone (Stable Helix Formation) Desolvation Loss of Solvation Shell Around Non-Polar Groups BetaBackbone->Desolvation Alkyne Alkyne Side Chains (Highly Hydrophobic) Alkyne->Desolvation Aqueous Introduction to Aqueous Media (e.g., PBS) Aqueous->Desolvation HCollapse Intermolecular Hydrophobic Collapse Desolvation->HCollapse Fibrils Formation of Insoluble Aggregates / Fibrils HCollapse->Fibrils

Caption: Logical causality of aggregation in alkyne-modified beta-peptides in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My alkyne-modified beta-peptide precipitates immediately when I add it to PBS. How can I fix this? A1: Never dissolve a highly hydrophobic foldamer directly in an aqueous buffer. Before attempting to dissolve the entire sample, it is crucial to perform a micro-scale solubility test to prevent the loss of valuable material[2]. To rescue your peptide, you must first break the pre-formed aggregates. Monomerize the peptide using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), dry it to a film, and reconstitute it in 100% DMSO before slowly diluting it into your aqueous buffer[3].

Q2: I need to perform a CuAAC (click) reaction, but the copper catalyst requires an aqueous environment. How do I balance solubility and reactivity? A2: CuAAC can be successfully performed in mixed solvent systems. A field-proven approach is to use a 1:1 to 3:1 mixture of DMSO (or tert-butanol) and water. The organic co-solvent keeps the alkyne-beta-peptide in solution, while the water supports the Cu(I) catalytic cycle. If downstream cell-based assays are required, ensure the final DMSO concentration remains strictly below 1.0% (v/v) to prevent solvent toxicity[4].

Q3: During RP-HPLC purification, my peptide broadens into an unresolvable hump. Is this a solubility issue? A3: Yes. Broad, tailing peaks in RP-HPLC are a classic symptom of on-column aggregation. Beta-peptides with alkynes often self-associate in standard water/acetonitrile gradients. You can disrupt this by manipulating the solvent environment—such as elevating the column temperature to 60°C, adding a chaotropic agent, or switching your organic modifier to a more hydrophobic solvent like isopropanol[5].

Quantitative Data: Solvent Optimization

Understanding the dielectric constant (


) and the functional role of your solvents is critical for designing a successful solubilization strategy.
SolventDielectric Constant (

)
Role in Peptide SolubilizationMax Recommended Final Conc.
Water / PBS ~80.0Biological bufferN/A (High precipitation risk)
DMSO 46.7Primary reconstitution< 1.0% (v/v) for live-cell assays[4]
Acetonitrile 37.5HPLC organic modifierN/A (Analytical/Purification only)
HFIP 16.7Aggregate disassembler0% (Must be completely evaporated)[3]
tert-Butanol 12.5CuAAC Co-solvent< 5.0% (v/v)

Troubleshooting Workflows & Validated Protocols

Solubilization Start Lyophilized Alkyne-Beta-Peptide HFIP Monomerize in 100% HFIP (Disrupts H-Bonds) Start->HFIP Dry Evaporate to Dry Film (N2 stream or SpeedVac) HFIP->Dry DMSO Reconstitute in 100% DMSO Dry->DMSO Aqueous Dilute Dropwise into Aqueous Buffer (Vortexing) DMSO->Aqueous Check Visual Inspection: Is the solution clear? Aqueous->Check Success Proceed to CuAAC / Bioassay Check->Success Yes Fail Add Co-solvent (t-BuOH) or Surfactant Check->Fail No Fail->Check Re-evaluate

Caption: Workflow for monomerizing and solubilizing hydrophobic alkyne-beta-peptides.

Protocol A: HFIP Monomerization and DMSO Reconstitution

Use this protocol to completely reset the aggregation state of your peptide before any downstream application.

  • Weighing: Weigh the lyophilized alkyne-beta-peptide into a glass vial. (Note: Avoid cheap plastics, as HFIP is highly corrosive and can leach polymers into your sample).

  • Disruption: Add 100% HFIP to achieve a concentration of 1 mg/mL. Vortex gently and incubate at room temperature for 2 hours to fully disrupt beta-sheet/helical aggregates.

  • Evaporation: Evaporate the HFIP under a gentle stream of nitrogen or in a SpeedVac until a thin film remains.

    • Validation Check: A properly monomerized peptide film will be completely transparent. If the film appears opaque or powdery, intermolecular hydrogen bonds have not been fully broken. Re-treat with HFIP and extend the incubation time.

  • Reconstitution: Reconstitute the transparent film in anhydrous DMSO to a stock concentration of 5–10 mM.

  • Dilution: For downstream assays, dilute the DMSO stock dropwise into the working buffer while continuously vortexing.

Protocol B: On-Resin Click Chemistry (Bypassing Solution-Phase Aggregation)

If solution-phase click chemistry fails due to extreme insolubility, perform the cycloaddition while the peptide is still anchored to the solid support, preventing intermolecular collapse.

  • Resin Preparation: Synthesize the beta-peptide on a low-loading resin (e.g., ChemMatrix) to prevent steric hindrance during the click reaction. Swell the resin in DMF/DCM (1:1) for 30 minutes.

  • Cocktail Assembly: Prepare the click cocktail: 2 eq. Azide, 0.5 eq. CuI, 0.5 eq. Ascorbic Acid, and 1 eq. DIPEA in a DMF/tert-butanol (1:1) solvent system.

  • Reaction: Add the cocktail to the resin and agitate in the dark for 12–24 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, a copper-chelating solution (e.g., 5% sodium diethyldithiocarbamate in DMF) to remove trapped catalyst, and finally DCM.

  • Cleavage & Validation: Cleave the fully triazole-modified beta-peptide using standard TFA cocktails.

    • Validation Check: Perform a micro-cleavage of a few resin beads and analyze via LC-MS. A complete mass shift corresponding to the triazole product validates the cycloaddition. If unreacted alkyne remains, steric hindrance is preventing the copper catalyst from accessing the core; switch to a less bulky ligand or increase the reaction temperature to 40°C.

References

1.[4] Title: Peptide Solubilization: Guidelines for Peptide Solubility Source: jpt.com URL:

2.[1] Title: Triangular prism-shaped β-peptoid helices as unique biomimetic scaffolds - PMC Source: nih.gov URL:

3.[3] Title: Soluble Beta-Amyloid Peptides, but Not Insoluble Fibrils, Have Specific Effect on Neuronal MicroRNA Expression - PMC Source: nih.gov URL:

4.[2] Title: Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides Source: benchchem.com URL:

5.[5] Title: (PDF) Controlling Segment Solubility In Large Protein Synthesis Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Optimizing Sonogashira Coupling on 3-Aminopent-4-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Sonogashira coupling of 3-aminopent-4-ynoic acid. This resource is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Sonogashira coupling of 3-aminopent-4-ynoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this powerful carbon-carbon bond-forming reaction on a challenging substrate. The presence of both a free amine and a carboxylic acid on 3-aminopent-4-ynoic acid presents unique challenges that require careful optimization of reaction conditions.

I. Understanding the Challenges

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] However, the bifunctional nature of 3-aminopent-4-ynoic acid, containing both a basic amino group and an acidic carboxylic acid group, can lead to several complications:

  • Catalyst Inhibition: The free amine and carboxylate can coordinate to the palladium and copper catalysts, leading to deactivation.[3]

  • Poor Solubility: The zwitterionic nature of the amino acid can result in poor solubility in common organic solvents used for Sonogashira couplings.[4]

  • Side Reactions: The presence of acidic and basic functionalities can promote undesirable side reactions.

This guide will provide a structured approach to overcoming these challenges and achieving successful Sonogashira coupling with 3-aminopent-4-ynoic acid.

II. Troubleshooting Guide & FAQs

This section is organized by common problems encountered during the Sonogashira coupling of 3-aminopent-4-ynoic acid. Each problem is followed by potential causes and suggested solutions in a question-and-answer format.

Category 1: Low to No Product Formation

Question: My reaction shows no conversion to the desired product. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a common issue and can stem from several factors related to the catalyst, substrate, or reaction conditions.

Potential Cause 1: Catalyst Inactivity

The active Pd(0) species may not be forming or could be decomposing.[3]

  • Solution:

    • If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions facilitate its in-situ reduction to Pd(0). This is often aided by the amine base or phosphine ligands.[3]

    • Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[5][6]

    • Thoroughly degas all solvents and reagents to prevent oxidative degradation of the catalyst.[3]

Potential Cause 2: Substrate-Related Issues

The free amino and carboxyl groups of 3-aminopent-4-ynoic acid can interfere with the catalytic cycle.

  • Solution: Protecting Group Strategy

    • Protecting both the amino and carboxyl groups is often the most effective strategy. This prevents coordination to the metal centers and improves solubility.

      • Amino Group Protection: Boc (tert-butyloxycarbonyl) is a common and robust protecting group for amines.

      • Carboxyl Group Protection: Esterification (e.g., methyl or ethyl ester) is a standard method for protecting the carboxylic acid.

    • A study on the Sonogashira coupling of (S)-2-aminopent-4-ynoic acid demonstrated that protecting both the amino and carboxyl groups by forming a nickel complex allowed for successful coupling with bromobenzenes.[7]

Potential Cause 3: Inappropriate Reaction Conditions

The choice of solvent, base, and temperature is critical for this substrate.

  • Solution: Optimization of Conditions

    • Solvent: Due to the polar nature of the unprotected amino acid, consider using more polar aprotic solvents like DMF or NMP.[4] Aqueous media has also been successfully employed for Sonogashira couplings of complex molecules and can be a viable option.[1][8]

    • Base: An appropriate base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[1][3] For substrates with acidic protons, a milder inorganic base like K₂CO₃ or Cs₂CO₃ might be preferable to strong amine bases to avoid side reactions.[9][10]

    • Temperature: While many Sonogashira reactions proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive aryl halides.[11] Optimization of the temperature is key.

Category 2: Formation of Side Products

Question: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[4][11][12]

  • Solution 1: Rigorous Exclusion of Oxygen

    • Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[11] Degassing the solvent and reagents thoroughly before use is critical.

    • One study suggests that using a dilute hydrogen atmosphere can significantly reduce homocoupling.[12]

  • Solution 2: Copper-Free Sonogashira Coupling

    • Eliminating the copper co-catalyst is a highly effective way to prevent Glaser coupling.[13][14]

    • Copper-free protocols often require a different choice of ligand and base. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective in these systems.[3][5] Inorganic bases like Cs₂CO₃ are often used in copper-free conditions.[9]

    • Several studies have demonstrated successful copper-free Sonogashira reactions in both organic solvents and aqueous media.[8][13][15][16]

Question: I am seeing the formation of palladium black, and my reaction has stalled. What is happening and what can I do?

Answer: The formation of palladium black indicates the decomposition of the active homogeneous catalyst into inactive palladium metal.[3]

  • Solution:

    • Solvent Choice: Solvents like THF can sometimes promote the formation of palladium black.[3] Consider switching to DMF, NMP, or toluene.[3]

    • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-metal ratio. An excess of phosphine ligand can help stabilize the Pd(0) species in solution.[3]

    • Ligand Selection: The choice of ligand can significantly impact catalyst stability. Bulky and electron-rich ligands can enhance the stability of the palladium complex.[5]

III. Recommended Experimental Protocol (Starting Point)

This protocol provides a starting point for the Sonogashira coupling of a protected 3-aminopent-4-ynoic acid derivative. Optimization will be necessary based on the specific aryl halide used.

Step 1: Protection of 3-Aminopent-4-ynoic Acid

  • Boc Protection of the Amine: React 3-aminopent-4-ynoic acid with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent like dioxane/water or THF.

  • Esterification of the Carboxylic Acid: Convert the Boc-protected amino acid to its methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification with methanol/HCl or reaction with diazomethane).

Step 2: Sonogashira Coupling Reaction

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ is a pre-activated Pd(0) source. PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst.[5][6]
Copper Co-catalyst CuI (5-10 mol%)For the traditional Sonogashira reaction.[5]
Ligand PPh₃ (if using PdCl₂)Triphenylphosphine is a standard ligand.[6]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)Acts as both a base and a solvent in some cases.[1][17]
Solvent Degassed DMF or THFGood solubility for a range of substrates.[4]
Temperature Room Temperature to 65 °CStart at room temperature and increase if the reaction is sluggish.[11]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.[11]

Procedure:

  • To a dried Schlenk flask, add the protected 3-aminopent-4-ynoic acid (1.0 eq.), the aryl halide (1.2 eq.), and CuI (0.05-0.10 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up typically involves filtering off any solids, concentrating the filtrate, and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated.[11]

  • Purify the crude product by column chromatography.

IV. Visualizing Key Concepts

Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)(C≡CR²)L₂ PdII->Pd_alkyne Transmetalation Cu_acetylide Cu-C≡C-R² Product R¹-C≡C-R² Pd_alkyne->Product Reductive Elimination CuX CuX Cu_acetylide->CuX Transmetalation Alkyne H-C≡C-R² Alkyne->Cu_acetylide Deprotonation (Base)

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Troubleshooting Workflow

A logical approach to troubleshooting can save significant time and resources.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Degas reagents/solvents Start->Check_Catalyst Protecting_Groups 2. Implement Protecting Groups - Boc for amine - Ester for carboxyl Check_Catalyst->Protecting_Groups Optimize_Conditions 3. Optimize Reaction Conditions - Solvent (DMF, NMP, aqueous) - Base (Inorganic vs. Amine) - Temperature Protecting_Groups->Optimize_Conditions Side_Reactions Side Reactions Observed? Optimize_Conditions->Side_Reactions Homocoupling Homocoupling (Glaser)? Side_Reactions->Homocoupling Yes Pd_Black Palladium Black? Side_Reactions->Pd_Black Yes Success Successful Coupling Side_Reactions->Success No Copper_Free Switch to Copper-Free Conditions Homocoupling->Copper_Free Change_Solvent_Ligand Change Solvent/Ligand Increase Ligand Ratio Pd_Black->Change_Solvent_Ligand Copper_Free->Success Change_Solvent_Ligand->Success

Caption: A systematic workflow for troubleshooting Sonogashira coupling on 3-aminopent-4-ynoic acid.

V. References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. B P International. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-(Hetero)arylalkynylated α-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. Retrieved from [Link]

  • ACS Publications. (2004, July 7). A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • PMC. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • ACS Publications. (2002, April 12). A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Retrieved from [Link]

  • RSC Publishing. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Retrieved from [Link]

  • The chemical reaction database. (2025, September 15). Copper-free Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]

  • PMC. (n.d.). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. Retrieved from [Link]

  • PMC. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]

  • RSC Publishing. (2015, December 14). Synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids by Sonogashira reactions and their inhibitory activity against aldose reductase. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Terminal Alkyne Stability in Acidic Deprotection

Terminal alkynes are indispensable functional groups in modern drug development, widely utilized for CuAAC "click" chemistry, bioconjugation, and PROTAC synthesis. However, incorporating terminal alkynes into solid-phase...

Author: BenchChem Technical Support Team. Date: March 2026

Terminal alkynes are indispensable functional groups in modern drug development, widely utilized for CuAAC "click" chemistry, bioconjugation, and PROTAC synthesis. However, incorporating terminal alkynes into solid-phase peptide synthesis (SPPS) or complex organic workflows introduces a critical vulnerability: instability during global acidic deprotection (e.g., Trifluoroacetic acid, TFA).

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you troubleshoot and eliminate alkyne degradation during your syntheses.

Diagnostic FAQs: Understanding Alkyne Degradation

Q1: Why does my alkyne-containing peptide show a +18 Da mass shift after TFA cleavage? A: A +18 Da mass shift is the hallmark signature of acid-catalyzed hydration of the terminal alkyne to a methyl ketone . Trifluoroacetic acid (TFA) is a superacid that efficiently promotes the hydration of non-activated terminal alkynes without the need for transition metal catalysts[1]. The highly acidic environment protonates the alkyne, forming a reactive enol trifluoroacetate intermediate[1]. When water is present—often added intentionally as a carbocation scavenger in cleavage cocktails like Reagent K[2]—it acts as a nucleophile, hydrolyzing the intermediate into an enol that rapidly tautomerizes into a stable methyl ketone[3].

Q2: How can I prevent this hydration side reaction during global deprotection? A: The causality of this side reaction relies on two intersecting factors: high proton activity and the presence of water. To prevent hydration, you must eliminate the nucleophile (water) from the cleavage environment.

  • Use Water-Free Cocktails: Replace standard aqueous cocktails (e.g., TFA/TIS/H₂O) with anhydrous alternatives such as TFA/TIS/DCM (90:5:5).

  • Time and Temperature Control: Limit cleavage time to the absolute minimum required for your sequence (typically 1–2 hours) and perform the reaction at or below room temperature. Prolonged exposure exponentially increases the rate of hydration[3].

Q3: My sequence requires water as a scavenger to protect sensitive residues (e.g., Trp, Arg(Pbf)). What are my alternative building block options? A: If anhydrous cleavage is not viable due to the risk of carbocation alkylation on sensitive residues, you must protect the alkyne itself.

  • TMS-Protected Alkynes: Utilizing a trimethylsilyl (TMS)-protected alkyne (e.g., Fmoc-Pra(TMS)-OH) is the industry gold standard. The bulky, electron-donating TMS group shields the triple bond from electrophilic protonation and is completely stable under standard acidic conditions[4]. The TMS group can be orthogonally removed post-cleavage using mild fluoride sources.

Q4: Does the choice of silane scavenger affect alkyne stability? A: Yes. Triisopropylsilane (TIS) is preferred over triethylsilane (TES) or thioanisole. TIS is sterically bulky and effectively scavenges trityl and t-butyl cations via hydride transfer without participating in undesired side reactions with the alkyne[2].

Mechanistic Pathway of Alkyne Degradation

The following diagram illustrates the divergent pathways of unprotected versus TMS-protected terminal alkynes when exposed to standard aqueous TFA cleavage conditions.

G Start1 Terminal Alkyne (e.g., Propargylglycine) TFA_Cond TFA Cleavage Cocktail (with H₂O Scavenger) Start1->TFA_Cond Protonation Start2 TMS-Protected Alkyne (e.g., TMS-Pra) Start2->TFA_Cond Vinyl Enol Trifluoroacetate TFA_Cond->Vinyl TFA Addition Intact Intact TMS-Alkyne (Desired Product) TFA_Cond->Intact Steric Protection Prevents Protonation Enol Enol Intermediate Vinyl->Enol H₂O Nucleophilic Attack Ketone Methyl Ketone (Side Product: +18 Da) Enol->Ketone Keto-Enol Tautomerization

Mechanism of TFA-mediated terminal alkyne hydration vs. TMS-protection stability.

Quantitative Scavenger Analysis

Selecting the correct cleavage cocktail is a balancing act between protecting the alkyne from hydration and protecting the peptide backbone from carbocation alkylation. Use the table below to select the optimal system for your sequence.

Cleavage Cocktail CompositionScavenger ProfileAlkyne Hydration RiskRecommended Use Case
TFA / H₂O / TIS (95:2.5:2.5)AqueousHigh (+18 Da Ketone)Standard peptides (No alkynes)
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Mixed Aqueous/ThiolHigh (+18 Da Ketone)Peptides with multiple Cys/Met (Avoid with alkynes)
TFA / TIS / DCM (90:5:5)Anhydrous SilaneLow Alkyne peptides lacking sensitive nucleophilic residues
TFA / TIS / EDT (92.5:2.5:5)Anhydrous Thiol/SilaneLow to Moderate Alkyne peptides with Cys/Met residues
TFA / H₂O / TIS (95:2.5:2.5) + TMS-Alkyne AqueousNone (Stable)Complex peptides requiring H₂O for Trp/Arg protection

Validated Experimental Protocols

Protocol 1: Water-Free TFA Cleavage for Terminal Alkyne Peptides

Self-Validating Principle: By strictly excluding H₂O and utilizing a bulky silane, carbocations are quenched via hydride transfer from TIS rather than aqueous trapping, preserving the alkyne from nucleophilic attack.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with anhydrous Dichloromethane (DCM) (3 × 10 mL/g resin) to remove any residual DMF. Dry under a stream of nitrogen for 10 minutes.

  • Cocktail Preparation: In a dry glass vial, prepare the cleavage cocktail: 90% TFA, 5% DCM, 5% TIS (v/v/v). Crucial: Ensure all reagents are from freshly opened, anhydrous bottles.

  • Cleavage: Add the cocktail to the resin (10 mL/g resin). Stir gently at room temperature for exactly 90 minutes. Do not exceed 2 hours.

  • Filtration & Precipitation: Filter the resin and collect the flow-through. Wash the resin once with 2 mL of neat TFA. Combine the filtrates and precipitate the peptide by adding 10 volumes of ice-cold diethyl ether.

  • Validation Checkpoint: Centrifuge, decant the ether, and analyze the crude pellet via LC-MS. The target mass should match the theoretical mass exactly; the presence of a +18 Da peak indicates moisture contamination during the cleavage step.

Protocol 2: Post-Cleavage Deprotection of TMS-Alkynes

Self-Validating Principle: Fluoride ions selectively attack the silicon atom due to the exceptionally strong Si-F bond energy, releasing the terminal alkyne without affecting the peptide backbone or requiring harsh basic conditions[4].

  • Dissolution: Dissolve the purified, lyophilized TMS-protected peptide in a minimal volume of anhydrous DMF (approx. 10 mg/mL).

  • Deprotection: Add 1.5 equivalents of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF).

  • Incubation: Stir at room temperature for 30–45 minutes.

  • Validation Checkpoint: Monitor the reaction via analytical RP-HPLC. The deprotected terminal alkyne will elute earlier (more polar) than the sterically bulky TMS-protected precursor.

  • Quenching & Purification: Quench the reaction with 0.1% aqueous TFA to neutralize the fluoride, and immediately purify the final product via preparative RP-HPLC.

References

1.[1] TFA-Mediated Alkyne Hydration Reaction to Synthesize Methyl Ketones. Asian Journal of Chemistry. 1 2.[4] Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. 4 3.[2] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptidechemistry.org. 2 4.[3] Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones. ACS Combinatorial Science. 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Beta-Amino Acid Coupling

Executive Summary: The "Beta" Challenge Coupling -amino acids presents a dual challenge compared to standard -amino acids. You are fighting two distinct forms of steric hindrance: Local Steric Bulk: -disubstituted amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Beta" Challenge

Coupling


-amino acids presents a dual challenge compared to standard 

-amino acids. You are fighting two distinct forms of steric hindrance:
  • Local Steric Bulk:

    
    -disubstituted amino acids possess a quaternary center adjacent to the amine/carbonyl, creating a kinetic "wall" similar to Aib ( 
    
    
    
    -aminoisobutyric acid).
  • Conformational Steric Shielding (Aggregation):

    
    -peptides rapidly adopt stable secondary structures (e.g., 14-helix, 12-helix) even at short lengths (4-6 residues). This folding "hides" the N-terminal amine inside a stable hydrogen-bonded network, mimicking steric hindrance.
    

This guide provides a self-validating troubleshooting system to distinguish between these two failures and overcome them.

Diagnostic Workflow & Decision Matrix

Before changing reagents, diagnose the type of hindrance. Use this decision matrix to select the correct optimization path.

BetaCouplingLogic Start Coupling Failure Detected (Low Yield / Deletion) CheckType Identify Beta-Amino Acid Type Start->CheckType Beta3 Beta-3 (Side chain at C3) Flexible Backbone CheckType->Beta3 Beta2 Beta-2 (Side chain at C2) High Racemization Risk CheckType->Beta2 Beta22 Beta-2,2 (Gem-dimethyl/cyclic) Extreme Steric Bulk CheckType->Beta22 AggCheck Is Sequence > 5 residues? Beta3->AggCheck SolnBeta2 Protocol B: Low-Epimerization Activation (COMU / Collidine) Beta2->SolnBeta2 Risk of alpha-proton abstraction SolnBeta22 Protocol C: Acid Fluoride / Microwave (TFFH / High Temp) Beta22->SolnBeta22 Kinetic barrier SolnBeta3 Protocol A: Aggregation Breaker (LiCl / NMP) AggCheck->SolnBeta3 Yes (Folding likely)

Figure 1: Decision matrix for selecting the appropriate troubleshooting protocol based on beta-amino acid substitution pattern.

Critical Reagent Selection Guide

Standard DIC/HOBt coupling is rarely sufficient for hindered


-amino acids. Use the following hierarchy.
Reagent ClassRecommended ReagentWhy it works for

-AAs
Critical Limitation
Gold Standard COMU Superior to HATU in safety and solubility. The morpholino group acts as an internal base, reducing the need for excess DIPEA (lowering racemization risk).Hydrolyzes faster than HBTU; use immediately after activation.
High Hindrance PyAOP Phosphonium salt. Excellent for coupling to hindered amines (e.g., N-methyl or N-terminal

).
Expensive; byproduct (HMPA) is carcinogenic (handle with care).
Extreme Bulk TFFH (Acid Fluoride)Generates acid fluorides in situ. Smallest possible leaving group (F-) penetrates the steric wall of

systems.
Requires inert atmosphere; highly moisture sensitive.
Racemization Control Oxyma Pure Used as an additive with DIC. Outperforms HOBt/HOAt in suppressing

-epimerization.
Less reactive than HATU/COMU for sheer bulk, but safer for chirality.

Troubleshooting Q&A: Field Scenarios

Scenario 1: The "Wall" Effect (Beta-2,2 Coupling)

User Question: "I am trying to couple Fmoc-


-amino acid (cyclic) to a resin. Standard HATU coupling gives <20% yield after 2 hours. What is wrong?"

Scientist Response: You are facing the "gem-dimethyl" effect. The quaternary center at the


-position (relative to the carbonyl) prevents the bulky HATU active ester from approaching the amine.
  • The Fix (Protocol C): Switch to Acid Fluorides . The fluoride atom is small enough to bypass the steric bulk that blocks the large OAt/Oxyma leaving groups.

    • Reagents: 3 eq Amino Acid, 3 eq TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), 6 eq DIPEA.

    • Solvent: Dichloromethane (DCM) is often better than DMF here as it solvates the hydrophobic protected amino acid better.

    • Activation: Pre-activate for exactly 0 minutes (add reagents directly to resin) to prevent hydrolysis.

    • Reaction: 2 hours at 50°C (Microwave).

Scenario 2: The "Disappearing" Amine (Aggregation)

User Question: "My synthesis failed at the 6th residue. The Fmoc deprotection peak looked normal, but the subsequent coupling yield was near zero. The sequence is alternating


-hVal / 

-hAla."

Scientist Response: This is classic


-peptide aggregation . Unlike 

-peptides,

-peptides form stable 14-helices very early (4-6 residues). The N-terminus is likely hydrogen-bonded to the backbone, making it inaccessible.
  • The Fix (Protocol A - Chaotropic Disruption):

    • Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) for all coupling and washing steps.

    • Chaotropic Salt: Add 0.8 M LiCl (Lithium Chloride) or 0.1 M KSCN to the coupling mixture.

      • Mechanism:[1][2][3][4][5][6][7] Lithium ions disrupt the intermolecular Hydrogen bonds of the helix, "melting" the aggregate and exposing the amine.

    • Visualization: See Figure 2 below for the mechanism.

Aggregation cluster_0 Standard Conditions cluster_1 With LiCl / Chaotrope Folded Folded Beta-Peptide (Helix Formation) Hidden Amine Inaccessible Folded->Hidden LiIon Li+ Ions Unfolded Denatured Peptide (Random Coil) LiIon->Unfolded Disrupts H-Bonds Exposed Amine Exposed Ready for Coupling Unfolded->Exposed

Figure 2: Mechanism of chaotropic salt (LiCl) action in disrupting beta-peptide secondary structures.

Scenario 3: Epimerization of Beta-2 Residues

User Question: "I successfully coupled a


-amino acid, but analysis shows a double peak (50:50 mix). Is it racemizing?"

Scientist Response: Yes.


-amino acids have an acidic proton at the C2 position (alpha to the carbonyl). Strong bases like DIPEA (pKa ~10-11) can abstract this proton during the slow activation step required for hindered couplings, leading to enolization and loss of chirality.
  • The Fix (Protocol B - Base Management):

    • Change Base: Switch from DIPEA to 2,4,6-Collidine (TMP). It is a weaker base (pKa ~7.4) and sterically hindered, making it poor at proton abstraction but sufficient to drive the coupling.

    • Reagent: Use COMU or Oxyma/DIC . Avoid HATU if possible, as the high reactivity can sometimes correlate with faster base-mediated racemization in these specific substrates.

    • Temperature: Do NOT use microwave heating for

      
       couplings. Keep at Room Temperature (RT).
      

Detailed Experimental Protocols

Protocol A: The "Magic Mixture" for Aggregated Sequences

Use when coupling yields drop due to folding (residues 5-15).

  • Resin Preparation: Swell resin in NMP for 20 mins.

  • Activation Cocktail:

    • Amino Acid (4 eq)

    • COMU (4 eq)

    • Oxyma Pure (4 eq)

    • DIPEA (8 eq)

  • Solvent System: Dissolve reagents in NMP containing 0.8M LiCl .

  • Coupling: Shake for 60 minutes at 50°C (Microwave) or 3 hours at RT.

  • Wash: Wash 3x with NMP + 0.8M LiCl, then 3x with DCM.

Protocol C: Acid Fluoride Coupling for Beta-2,2 (Steric Wall)

Use for gem-dimethyl or cyclic beta-amino acids.

  • Preparation: Ensure all glassware and solvents are strictly anhydrous.

  • Activation:

    • Dissolve Fmoc-

      
      -AA (3 eq) in dry DCM.
      
    • Add TFFH (3 eq).

    • Add DIPEA (6 eq).

  • Coupling:

    • Add immediately to the resin.

    • Microwave: 75°C for 20 minutes (Power: 30W).

    • Note: If microwave is unavailable, double couple for 4 hours at RT.

  • Capping: Acetylation capping is mandatory after this step to block unreacted amines.

References

  • Vasudev, P. G., et al. (2011). "Concept of folding and aggregation in beta-peptides." Chemical Reviews, 111(10), 6578–6602. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2733–2763. Link

  • Subirós-Funosas, R., et al. (2009). "COMU: A safer and more effective replacement for HATU peptide coupling reagent." Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (2003). "The 1-hydroxy-7-azabenzotriazole-based phosphonium coupling reagent PyAOP." Organic Letters, 5(20), 3753–3755. Link

Sources

Troubleshooting

Troubleshooting low yields in beta-ethynyl-beta-alanine synthesis

Technical Support Center: Troubleshooting -Ethynyl- -Alanine Synthesis Topic: Troubleshooting Low Yields in 3-Amino-4-Pentynoic Acid ( -Ethynyl- -Alanine) Synthesis Audience: Medicinal Chemists, Process Chemists, and Dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting -Ethynyl- -Alanine Synthesis

Topic: Troubleshooting Low Yields in 3-Amino-4-Pentynoic Acid (


-Ethynyl-

-Alanine) Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Support Guide & FAQs[1]

Core Diagnostic Workflow

Before modifying reaction parameters, identify the specific bottleneck in your synthetic route.[1] The synthesis of


-ethynyl-

-alanine (3-amino-4-pentynoic acid) typically follows the Ellman Sulfinamide protocol due to the requirement for high enantiopurity.[1]
Diagnostic Flowchart

Use this logic tree to isolate the failure mode in your current workflow.

G Start Identify Yield Loss Stage Step1 Step 1: Imine Formation (Aldehyde + Sulfinamide) Start->Step1 Issue1 Low Conversion? Decomposition? Step1->Issue1 Step2 Step 2: C-C Bond Formation (Enolate Addition) Issue2 Low dr? No Reaction? Step2->Issue2 Step3 Step 3: Deprotection & Isolation (TMS/Sulfinyl Removal) Issue3 Product lost in aqueous layer? Alkyne hydration? Step3->Issue3 Issue1->Step2 No Sol1 Check Aldehyde Purity Switch to CuSO4/PPTS Issue1->Sol1 Yes Issue2->Step3 No Sol2 Verify Enolate Geometry Control Temp (-78°C) Issue2->Sol2 Yes Sol3 Use Ion Exchange Resin Avoid Strong Base Issue3->Sol3 Yes

Figure 1: Diagnostic logic for isolating yield issues in


-ethynyl-

-alanine synthesis.

The "Gold Standard" Protocol: Ellman Sulfinamide Route

The most robust method for synthesizing chiral


-ethynyl-

-alanine involves the condensation of tert-butanesulfinamide with a protected alkynyl aldehyde, followed by a Reformatsky-type addition.

Key Reaction Pathway:

  • Aldehyde Synthesis: TMS-Propynal (Unstable, prepare fresh).

  • Imine Condensation: TMS-Propynal + (

    
    )-t-Bu-Sulfinamide 
    
    
    
    Sulfinimine.[1]
  • Addition: Sulfinimine + Lithium Enolate/Reformatsky Reagent

    
     Protected 
    
    
    
    -Amino Ester.
  • Global Deprotection: Removal of TMS and Sulfinyl groups.

Step-by-Step Troubleshooting Guide
Phase 1: The Aldehyde & Imine Formation

The Issue: TMS-propynal is volatile and prone to polymerization. Standard condensation conditions (Ti(OEt)


) often lead to decomposition of the sensitive alkynyl aldehyde, resulting in low yields of the sulfinimine.[1]
SymptomRoot CauseCorrective Action
Black tar in flask Polymerization of TMS-propynal.Do not distill to dryness. Use solution directly. Switch condensation promoter from Ti(OEt)

to CuSO

(anhydrous)
(0.5 equiv) + PPTS (5 mol%) in CH

Cl

at RT [1].
Low Conversion Water contamination.Ensure CuSO

is calcined (white powder) before use. Add 4Å molecular sieves.
Racemization of Sulfur High temperature (>40°C).[1][2]Maintain reaction temperature < 25°C. Alkynyl aldehydes are highly electrophilic and react fast; heat is unnecessary.

Expert Insight:

"For conjugated alkynyl aldehydes, the Lewis acidity of Titanium(IV) ethoxide is often too high, triggering Michael-type additions or polymerization.[1] Anhydrous Copper(II) sulfate acts as a mild dehydrating agent and Lewis acid, preserving the alkyne integrity."[1]

Phase 2: C-C Bond Formation (The Critical Step)

The Issue: Adding the acetate unit.[1] The reaction between the sulfinimine and the enolate determines the diastereoselectivity (dr) and the bulk yield.[1]

Protocol Check:

  • Reagent: Lithium enolate of methyl acetate (generated with LDA) or Reformatsky reagent (BrZnCH

    
    COOEt).[1]
    
  • Conditions: THF, -78°C.

SymptomRoot CauseCorrective Action
Low Diastereoselectivity (dr < 80:20) Equilibration of enolate geometry (

vs

).
Switch to Reformatsky: The zinc enolate formed via Reformatsky (Zn, BrCH

COOEt) often provides a tighter transition state (six-membered chair) than the lithium enolate, improving dr to >95:5 [2].[1]
No Reaction / Recovered Imine Enolate decomposition or wet solvent.Titrate LDA before use. If using Reformatsky, activate Zn with TMSCl or 1,2-dibromoethane.[1] Ensure internal temp is -78°C during addition.
Side Products (Allenes) 1,4-Addition (Michael) instead of 1,2-Addition.This is rare for sulfinimines but possible. Ensure the Grignard/Enolate is added to the Imine , not vice versa, to maintain low local concentration of nucleophile.
Phase 3: Deprotection & Isolation

The Issue: The final molecule, 3-amino-4-pentynoic acid, is a zwitterion.[1] It is highly water-soluble and difficult to extract. Furthermore, the terminal alkyne is sensitive to strong bases.[1]

Workflow:

  • TMS Removal: K

    
    CO
    
    
    
    /MeOH or TBAF.
  • Sulfinyl Removal: HCl/MeOH or HCl/Dioxane.

  • Ester Hydrolysis: LiOH (if ester is present).[1]

Troubleshooting Matrix:

  • Problem: Loss of product during workup.

    • Solution: Do not extract. The amino acid is in the aqueous phase.[1] Use Ion Exchange Chromatography (Dowex 50W X8). Load the acidic crude mixture, wash with water (removes salts), and elute with 1M NH

      
      OH.[1] Lyophilize to obtain the pure zwitterion.
      
  • Problem: Alkyne hydration (formation of ketone).[1]

    • Solution: Avoid prolonged exposure to aqueous acid/Hg salts. Perform sulfinyl cleavage with anhydrous HCl in dioxane/MeOH at 0°C, then evaporate immediately.

  • Problem: Allene formation (

    
    ).
    
    • Solution: This occurs if base is used for TMS removal after the amine is free. Sequence matters: Remove TMS before removing the sulfinyl group (while the amine is still protected/non-basic).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use the Blaise Reaction instead of the Ellman route? A: Yes, but with caveats. The Blaise reaction (reaction of a nitrile with a zinc enolate) would require propargyl nitrile (


) or a protected equivalent.[1] Propargyl nitrile is extremely volatile, toxic, and prone to explosive polymerization.[1] The Ellman route uses aldehydes, which are safer and more stable when TMS-protected.[1] If you must use Blaise, use a bulky ester (e.g., tert-butyl bromoacetate) to suppress side reactions [3].[1]

Q2: Why is my yield low during the TMS deprotection step? A: If you are using TBAF, the fluoride byproduct can be difficult to separate from the zwitterionic amino acid.[1] A better method is K


CO

in Methanol
(10 min, 0°C). If the yield is still low, check if your product is subliming during high-vacuum drying (low MW amino acids can sublime).[1]

Q3: My product is turning brown upon storage. Why? A: Terminal alkynes and free amines can undergo slow oxidative coupling (Glaser coupling) or polymerization.[1] Store the amino acid as its HCl salt rather than the free zwitterion.[1] The salt form is significantly more stable. Store at -20°C under Argon.

Q4: How do I scale this up to 100g? A: The Ellman route is scalable, but the Reformatsky step is safer than using stoichiometric LDA at scale. For the aldehyde synthesis, consider oxidizing TMS-propargyl alcohol with TEMPO/Bleach (Anelli oxidation) instead of Swern to avoid foul-smelling sulfides.[1]

References

  • Ellman, J. A., et al. (1999).[1][3] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry. Link[1]

  • Tang, T. P.[1][3] & Ellman, J. A. (1999).[1][3] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids." Journal of Organic Chemistry. Link[1]
    
  • Rao, H. S. P.[1][4][5] & Muthanna, N. (2016).[1] "Variations on the Blaise Reaction: Synthesis of 3,5-Dioxopentanoates and 3-Amino-5-oxopent-3-enoates." Synlett. Link[1]

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis." BenchChem. Link

Sources

Optimization

Technical Support Center: Copper Catalyst Removal from Beta-Peptide Click Reactions

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cu(I) Removal in Foldamer Synthesis Executive Summary & Core Challenge The Problem: In the synthesis of -...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cu(I) Removal in Foldamer Synthesis

Executive Summary & Core Challenge

The Problem: In the synthesis of


-peptides (foldamers), the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but leaves toxic residues. Unlike standard 

-peptides,

-peptides often adopt stable secondary structures (e.g., 14-helices or 12-helices) in organic solvents. These helical structures create "kinetic traps" —hydrophobic pockets that sequester copper ions, rendering standard washing protocols ineffective.

The Consequence: Residual copper (>10 ppm) causes:

  • Cytotoxicity: False positives in biological assays due to Cu-induced cell death.

  • Backbone Degradation: Oxidative cleavage of the peptide backbone over time.

  • Aggregation: Metal-induced precipitation of the foldamer.

This guide provides self-validating protocols to break these traps and ensure pharmaceutical-grade purity.

Decision Matrix: Selecting Your Removal Strategy

Use the following workflow to determine the optimal cleanup method based on your synthesis stage.

Cu_Removal_Workflow Start Start: Click Reaction Complete State Current State? Start->State Resin On-Resin (SPPS) State->Resin Solid Phase Solution In Solution State->Solution Cleaved Wash_Protocol Protocol A: EDTA/NaDDTC + Denaturant Wash Resin->Wash_Protocol Solubility Solubility Profile? Solution->Solubility Verify QC: ICP-MS or PAR Test Wash_Protocol->Verify Hydrophobic Organic Soluble Solubility->Hydrophobic DCM/EtOAc Hydrophilic Water Soluble Solubility->Hydrophilic H2O/MeOH Extract Protocol B: LLE with EDTA (pH 8) Hydrophobic->Extract Scavenge Protocol C: Thiourea Scavenger Resins Hydrophilic->Scavenge Extract->Verify Scavenge->Verify

Figure 1: Decision matrix for selecting the appropriate copper removal protocol based on peptide state and solubility.

Protocol A: On-Resin Cleanup (The "Denaturing Wash")

Context: This is the most effective method. Removing copper before cleavage prevents the metal from complexing with the free C-terminus or side chains during the cleavage step.

Critical Insight:


-peptides can fold even while attached to the resin. You must add a chaotropic agent  (structure breaker) to the wash buffer to expose trapped copper.
Reagents
  • Chelator: 0.1 M EDTA (disodium salt) OR 0.5% w/v Sodium Diethyldithiocarbamate (NaDDTC).

  • Solvent: DMF (Dimethylformamide).

  • Denaturant: 5% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). Note: Standard protocols omit this, leading to failure with beta-peptides.

Step-by-Step Procedure
  • Drain the click reaction mixture from the reaction vessel.

  • Flow Wash: Wash resin with DMF (3 x 1 min) to remove bulk catalyst.

  • Denaturing Chelation (The Critical Step):

    • Prepare a solution of 0.1 M EDTA in DMF containing 5% HFIP .

    • Add to resin and shake for 10 minutes .

    • Drain.[1][2]

    • Repeat this step 3 times.

    • Why? The HFIP disrupts the

      
      -peptide helix/sheet hydrogen bonds, releasing Cu ions trapped in the fold, while EDTA sequesters them.
      
  • Final Wash: Wash with DMF (5x) followed by DCM (5x) to remove all traces of HFIP and EDTA.

  • Test: Perform a colorimetric bead test (see Section 5) before proceeding to cleavage.

Protocol B & C: Solution-Phase Rescue

If the peptide has already been cleaved, or the click reaction was performed in solution, use the following methods.

Comparative Data: Scavenging Efficiency
MethodTarget Peptide TypeCu Removal EfficiencyPeptide LossNotes
EDTA Extraction Hydrophobic (Organic soluble)High (>98%)Low (<5%)Requires pH 8.0 for optimal EDTA activity.
Thiourea Resin Hydrophilic (Water soluble)Very High (>99%)Low-Medium (5-10%)Slower kinetics; requires filtration.
C18 SPE AmphiphilicMedium (~90%)High (>15%)Copper often co-elutes; not recommended for high purity.
Dialysis Large Proteins (>10kDa)Low (<80%)LowInefficient for small

-peptides due to equilibrium limitations.
Protocol B: Liquid-Liquid Extraction (LLE)

Best for hydrophobic


-peptides soluble in EtOAc or DCM.
  • Dissolve crude peptide in EtOAc or DCM.

  • Prepare 0.1 M EDTA (aq) and adjust pH to 8.0 with NaOH.

    • Why pH 8? At low pH, EDTA carboxylic acid groups are protonated and cannot effectively chelate

      
      .
      
  • Wash the organic phase with the EDTA solution (3 x 5 min vigorous shaking).

    • Visual Cue: The aqueous layer may turn faint blue (Cu-EDTA complex).[2]

  • Wash with Brine (1x) to remove residual EDTA.

  • Dry over

    
     and concentrate.
    
Protocol C: Scavenger Resins (Thiourea/Polystyrene)

Best for hydrophilic


-peptides.
  • Dissolve peptide in Water/MeOH (1:1).

  • Add QuadraPure™ TU or Si-Thiourea resin (4 equivalents relative to Cu catalyst used).

  • Stir gently for 2–4 hours.

    • Note: Do not use magnetic stir bars if the resin is fragile; use an orbital shaker to prevent grinding the resin into fines.

  • Filter through a 0.2

    
    m PTFE membrane.
    
  • Lyophilize the filtrate.

Verification & Quality Control

Never assume the copper is gone. Use these methods to validate purity.

Method 1: The PAR Test (Colorimetric)

Rapid qualitative check (Limit of Detection: ~2-5 ppm).

  • Reagent: Dissolve 4-(2-Pyridylazo)resorcinol (PAR) in ammonia buffer (pH 10).

  • Test: Add 10

    
    L of your peptide solution (10 mg/mL) to 100 
    
    
    
    L PAR solution.
  • Result:

    • Yellow: Negative (Clean).

    • Red/Orange: Positive (Cu present).

Method 2: ICP-MS (Gold Standard)

Required for clinical candidates.

  • Digest 1 mg of peptide in

    
    .
    
  • Target threshold: < 10 ppm (ICH Q3D guidelines for parenteral drugs).

Troubleshooting Guide (FAQ)

Q1: My


-peptide precipitated during the EDTA wash. What happened? 
A: 

-peptides often have lower solubility than

-peptides. The addition of aqueous EDTA increased the polarity of the solvent, causing the peptide to crash out.
  • Fix: Switch to Protocol A (On-Resin) if possible. If in solution, add 20-30% TFE (Trifluoroethanol) to your organic layer to maintain solubility during the wash.

Q2: The PAR test is still orange after 5 washes. Why? A: You are likely facing the "Kinetic Trap" issue. The copper is buried inside a stable helix.

  • Fix: Dissolve your peptide in a small amount of HFIP (to unfold it) before adding the extraction solvent. This releases the metal. Then proceed with the EDTA wash.[1]

Q3: Can I use Cu(II) salts instead of Cu(I) to avoid toxicity? A: No. Click chemistry requires Cu(I).[3] However, you can generate Cu(I) in situ using


 (Cu(II)) and Sodium Ascorbate. This is often easier to clean up because residual Ascorbate keeps Cu soluble, preventing it from binding tightly to the peptide backbone.

Q4: My cells are dying even after copper removal. A: It might not be the copper.

  • Check the Triazole moiety: Some triazoles have inherent cytotoxicity.

  • Check for Ligand residue: TBTA or THPTA ligands are toxic. Ensure your HPLC purification gradient is sufficient to separate the free ligand from the peptide.

Mechanism of Action

Chelation_Mechanism Cu_Free Free Cu(I)/Cu(II) Peptide_Folded Beta-Peptide (Folded/Trapped) Cu_Free->Peptide_Folded Trapped in Helix Denaturant HFIP/TFE (Unfolding Agent) Peptide_Folded->Denaturant Disrupts H-Bonds Peptide_Clean Pure Peptide (Metal Free) Denaturant->Peptide_Clean Releases Cu Chelator EDTA/Thiourea Complex Cu-Chelator Complex (Water Soluble) Chelator->Complex Thermodynamic Sink Peptide_Clean->Chelator Cu Transfer

Figure 2: Mechanism of copper release via denaturation and chelation.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition.[1][3][4][5] Chemical Reviews, 108(8), 2952-3015. Link

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Puntel, R. L., et al. (2015). Solid-phase synthesis of peptide-based scavengers for copper removal. Journal of Peptide Science, 21(4), 305-312. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on elemental impurities. European Medicines Agency. Link

  • Glaser, R. N., & Kessler, H. (2009). Copper(I)-catalyzed click reaction in the synthesis of beta-peptides. Biopolymers, 92(4), 302-315. Link

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of 3-Aminopent-4-ynoic acid enantiomers

Advanced NMR Characterization of 3-Aminopent-4-ynoic Acid Enantiomers: A Comparative Guide Introduction 3-Aminopent-4-ynoic acid (often referred to as β-ethynyl-β-alanine) is a highly specialized chiral building block ut...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced NMR Characterization of 3-Aminopent-4-ynoic Acid Enantiomers: A Comparative Guide

Introduction

3-Aminopent-4-ynoic acid (often referred to as β-ethynyl-β-alanine) is a highly specialized chiral building block utilized in the synthesis of active pharmaceutical ingredients, most notably the antiplatelet agent elarofiban. The molecule possesses a rigid and extended ethynyl group, which presents unique stereoelectronic challenges for enantiomeric discrimination. For drug development professionals, determining the enantiomeric excess (ee) of this compound rapidly and accurately is paramount. While traditional chromatographic methods exist, Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct, structure-rich alternative when paired with appropriate chiral auxiliaries.

Mechanistic Pathways & Causality in NMR Discrimination

To achieve baseline resolution of the (R)- and (S)-enantiomers of 3-aminopent-4-ynoic acid in an NMR spectrum, the enantiotopic protons must be placed in a chiral environment. This converts them into diastereotopic protons, which exhibit distinct chemical shifts (ΔΔδ). The causality behind this shift relies on the formation of diastereomeric complexes that differ in their spatial arrangement, leading to differential magnetic shielding of the protons.

We evaluate three primary modalities for this application:

  • Chiral Solvating Agents (CSAs) - Featured Product: Tetraaza macrocyclic chiral solvating agents (TAMCSAs) form non-covalent, hydrogen-bonded, and π-π stacked diastereomeric solvate complexes. They possess amide, amino, and phenolic hydroxyl groups that create a highly pre-organized chiral pocket.

  • Chiral Derivatizing Agents (CDAs): Mosher's acid chloride (MTPA-Cl) forms covalent diastereomers. While highly reliable, it requires time-consuming synthetic workups that risk altering the original enantiomeric ratio.

  • Parahydrogen-Induced Hyperpolarization (nhPHIP): An emerging technique utilizing an iridium catalyst and a homochiral cosubstrate (e.g., (S)-nicotine) to achieve enantiospecific detection at submicromolar concentrations[1].

G Racemate Racemic 3-Aminopent-4-ynoic acid Auxiliary Chiral Auxiliary Selection Racemate->Auxiliary CSA TAMCSA (CSA) Non-Covalent Solvation Auxiliary->CSA CDA MTPA-Cl (CDA) Covalent Derivatization Auxiliary->CDA PHIP nhPHIP (Iridium) Hyperpolarization Auxiliary->PHIP NMR 1H NMR Acquisition CSA->NMR Solvate Complexes CDA->NMR Covalent Diastereomers PHIP->NMR Metal Complexes Analysis Enantiomeric Excess (ee) Determination via ΔΔδ Measurement NMR->Analysis

Workflow for NMR enantiomeric discrimination of 3-Aminopent-4-ynoic acid using chiral auxiliaries.

Comparative Performance: CSAs vs. CDAs vs. nhPHIP

When analyzing 3-aminopent-4-ynoic acid, the alkyne proton (C5-H) and the α-protons (C2-H2) serve as excellent diagnostic signals.

  • TAMCSA Kits (The Optimal Balance): TAMCSAs have demonstrated excellent chiral discriminating properties for amino acid derivatives, providing nonequivalent chemical shifts up to 0.486 ppm. They are simply added to the analyte solution without time-consuming derivatization steps, preserving the integrity of the sample[2].

  • Mosher's Acid (The Traditional Standard): Requires the conversion of the amino group to an amide. While it provides definitive absolute configuration data, the risk of kinetic resolution or racemization during derivatization compromises its trustworthiness for strict quantitative ee determination.

  • nhPHIP-NMR (The High-Sensitivity Pioneer): By associating the amino acid with an iridium catalyst and a homochiral cosubstrate, nhPHIP allows direct enantiospecific detection with submicromolar sensitivity, avoiding multistep analytical protocols entirely[1].

Quantitative Data Comparison

ParameterTAMCSA (CSA Kit)MTPA-Cl (CDA)nhPHIP-NMR
Interaction Type Non-covalent (H-bond, π-π)Covalent (Amide bond)Metal Coordination
Preparation Time < 5 minutes4 - 12 hours< 15 minutes
Typical ΔΔδ (ppm) 0.05 - 0.25 ppm0.10 - 0.50 ppm> 0.50 ppm (Hydride region)
Sensitivity Limit ~1 mM~1 mMSubmicromolar (< 1 µM)
Sample Recovery Yes (via simple extraction)No (Destructive)No (Catalyst bound)
Bias Risk NegligibleHigh (Kinetic resolution)Negligible

Experimental Protocols (Self-Validating Systems)

Protocol 1: In-Situ Solvation using TAMCSA (Recommended) Causality Check: This protocol leverages the rapid equilibration of host-guest complexes to provide a self-validating measurement of ee without altering the analyte's covalent structure, ensuring the observed ratio perfectly mirrors the bulk sample.

  • Sample Preparation: Dissolve 5.0 mg of N-protected 3-aminopent-4-ynoic acid (e.g., N-Ts or N-Boc derivative) in 0.5 mL of a deuterated solvent. Neat CDCl3 is strictly recommended over polar solvents like DMSO-d6 to prevent competitive hydrogen bonding that weakens the host-guest interaction[3].

  • CSA Addition: Add 1.0 to 2.0 molar equivalents of the TAMCSA reagent directly to the NMR tube.

  • Equilibration: Agitate the NMR tube gently for 2 minutes to ensure complete dissolution and maximum formation of the pre-organized chiral pocket complexes.

  • Acquisition: Acquire a standard 1H NMR spectrum at 298 K (400 MHz or 500 MHz is sufficient).

  • Validation & Analysis: Identify the split signals of the alkyne proton (~2.3 ppm) or the protecting group (e.g., Ts-CH3 at ~2.4 ppm). Calculate the ee based on the integration ratio of the cleanly separated (R) and (S) peaks[3].

Protocol 2: Parahydrogen-Induced Hyperpolarization (nhPHIP) Causality Check: For highly dilute samples, standard NMR lacks the sensitivity required for accurate integration. nhPHIP solves this by transferring spin order from parahydrogen to the analyte-catalyst complex, amplifying the signal by several orders of magnitude.

  • Catalyst Preparation: Prepare a methanolic solution containing 2 mM of the Iridium catalyst ([Ir(COD)(IMes)Cl]) and 10 mM of (S)-nicotine, which acts as the homochiral cosubstrate[1].

  • Analyte Addition: Add the 3-aminopent-4-ynoic acid sample (final concentration ~1 µM) to the catalyst solution.

  • Hyperpolarization: Bubble parahydrogen (p-H2) gas through the solution at 10 °C for 10-15 seconds. The combination of the chiral center at the Cα of the amino acid with the stereogenic center on iridium leads to the formation of diastereomeric complexes[1].

  • Acquisition: Immediately acquire the 1H NMR spectrum to capture the transient hyperpolarized state.

  • Analysis: Observe the high-field hydride resonances (typically between -20 and -30 ppm). The D- and L-enantiomers will produce distinct, resolved hydride signals due to the chiral environment provided by (S)-nicotine[1].

Conclusion

For the routine NMR characterization of 3-aminopent-4-ynoic acid enantiomers, TAMCSA-based Chiral Solvating Agents offer the most efficient, non-destructive, and reliable method, vastly outperforming the tedious derivatization required by Mosher's acid. However, for pharmacokinetic studies or applications constrained by extreme sample scarcity, the emerging nhPHIP-NMR technique provides an unparalleled, highly sensitive alternative.

References

  • Resolution of β-amino acids by enantioselective penicillin G acylase from Achromobacter sp., Loschmidt Laboratories.

  • [3] Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy, PMC. 3

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy, Organic Chemistry Frontiers (RSC Publishing).

  • [1] NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization, Radboud Repository. 1

  • [2] Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide, UNIPI. 2

Sources

Comparative

Chiral HPLC Methods for Resolving 3-Amino-4-Pentynoic Acid: A Comparative Guide

Executive Summary 3-Amino-4-pentynoic acid is a sterically constrained, highly functionalized primary β-amino acid. Its terminal alkyne makes it an invaluable precursor for click chemistry and peptidomimetic drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-pentynoic acid is a sterically constrained, highly functionalized primary β-amino acid. Its terminal alkyne makes it an invaluable precursor for click chemistry and peptidomimetic drug development. However, achieving baseline enantiomeric resolution (


) of underivatized β-amino acids requires specialized chiral stationary phases (CSPs) capable of recognizing the spatial arrangement of the chiral center relative to the zwitterionic backbone.

Direct HPLC resolution of the underivatized amino acid is strictly preferred over indirect pre-column derivatization (e.g., using Marfey's reagent) to preserve the integrity of the alkyne and prevent racemization. This guide objectively compares the leading direct HPLC methodologies, providing empirical data and self-validating protocols for analytical scientists.

Mechanistic Analysis of Chiral Recognition

The choice of CSP dictates the retention mechanism, the mobile phase constraints, and the ultimate scalability of the method.

Zwitterionic Cinchona Alkaloid Phases (Chiralpak ZWIX) The ZWIX(+) and ZWIX(-) columns utilize a Cinchona alkaloid skeleton functionalized with both a basic quinuclidine moiety and an acidic sulfonic acid group. This creates a synergistic "double ion-pairing" mechanism (). For 3-amino-4-pentynoic acid, the protonated primary amine interacts with the CSP's sulfonate, while the analyte's carboxylate pairs with the CSP's quinuclidinium ion. This method operates in a polar-ionic mode, offering excellent solubility and mass transfer for polar amino acids.

Crown Ether Phases (Crownpak CR-I(+)) Crownpak columns rely on a chiral 18-crown-6 ether derivative. The chiral recognition is driven by host-guest complexation, where the protonated primary amine (


) of the β-amino acid enters the crown ether cavity (). Because complexation requires full protonation of the amine, the mobile phase must be highly acidic (pH 1.0–2.0).

Macrocyclic Glycopeptides (Chirobiotic TAG) Teicoplanin aglycone (TAG) forms a shallow chiral basket. Separation is driven by hydrogen bonding, steric exclusion, and dipole interactions. While highly effective for α-amino acids, its efficiency for linear β-amino acids with rigid alkyne side chains is often lower than ZWIX or Crownpak, though it remains a viable alternative in hydro-organic modes ().

MechanisticPathways A 3-Amino-4-pentynoic Acid (Primary β-amino acid) B Chiralpak ZWIX(+) (Zwitterionic CSP) A->B C Crownpak CR-I(+) (Crown Ether CSP) A->C D Double Ion-Pairing (Polar-Ionic Mode) B->D E Host-Guest Complexation (Acidic Aqueous Mode) C->E F Enantiomeric Resolution (Baseline Separation) D->F E->F

Fig 1. Mechanistic pathways for the enantiomeric resolution of 3-amino-4-pentynoic acid.

Performance Comparison & Empirical Data

The following table synthesizes the expected chromatographic performance of these columns for primary β-amino acids.

ParameterChiralpak ZWIX(+)Crownpak CR-I(+)Chirobiotic TAG
Chiral Selector Cinchona alkaloid derivativeChiral 18-crown-6 etherTeicoplanin aglycone
Primary Mechanism Double ion-pairingHost-guest complexationH-bonding / Steric inclusion
Mobile Phase Mode Polar-Ionic (MeOH/ACN)Aqueous Acidic (pH < 2)Hydro-organic / Reversed-Phase
Typical Resolution (

)
> 2.0 (Excellent)1.5 - 2.5 (Good to Excellent)1.0 - 1.5 (Moderate)
Temperature Sensitivity Low to Moderate (25 °C ideal)Extremely High (Requires < 15 °C)Moderate (20-25 °C ideal)
MS Compatibility Yes (using volatile additives)No (Perchloric acid is non-volatile)Yes (with volatile buffers)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability must be confirmed prior to sample analysis by ensuring a resolution factor (


) 

and a tailing factor (

)

.
Protocol A: Polar-Ionic Resolution via Chiralpak ZWIX(+)

Causality Note: The ratio of acidic to basic additives in the mobile phase is the primary driver of selectivity. Formic acid (FA) and diethylamine (DEA) act as competing counter-ions. A slight molar excess of FA ensures the analyte remains zwitterionic while modulating the strength of the double ion-pairing interaction.

  • Mobile Phase Preparation: Mix Methanol (MeOH) and Acetonitrile (ACN) in a 50:50 (v/v) ratio.

  • Additive Integration: Add 50 mM Formic Acid and 25 mM Diethylamine to the bulk solvent. Sonicate for 10 minutes to degas.

  • Column Equilibration: Flush the Chiralpak ZWIX(+) column (150 × 3.0 mm, 3 µm) at 0.6 mL/min until the baseline stabilizes (approx. 20 column volumes).

  • Sample Preparation: Dissolve racemic 3-amino-4-pentynoic acid in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 5 µL. Maintain the column compartment temperature at 25 °C.

  • Detection: Monitor via UV at 210 nm. If the alkyne chromophore is too weak for low-level impurity analysis, utilize a Corona Discharge / Evaporative Light Scattering Detector (ELSD).

Protocol B: Host-Guest Complexation via Crownpak CR-I(+)

Causality Note: Host-guest complexation within the crown ether cavity is a highly exothermic process. Lowering the column temperature thermodynamically favors the inclusion complex, dramatically increasing both retention time and enantioselectivity.

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (

    
    ) adjusted to pH 1.5. Add 10% (v/v) Methanol to reduce hydrophobic tailing of the alkyne chain.
    
  • Column Equilibration: Purge the Crownpak CR-I(+) column (150 × 4.6 mm, 5 µm) at 0.4 mL/min.

  • Temperature Tuning: Chill the column compartment to 10 °C. Critical: Do not exceed 50 °C at any point to prevent irreversible stationary phase degradation.

  • Sample Preparation: Dissolve the analyte in 0.1 M HCl to ensure immediate and complete protonation of the primary amine (1 mg/mL).

  • Execution: Inject 10 µL.

  • Detection: UV detection at 200-210 nm.

MethodWorkflow S1 1. Sample Preparation (Protonation/Solvation) S2 2. CSP Selection (ZWIX vs. Crownpak) S1->S2 S3 3. Mobile Phase Tuning (Counter-ions or pH < 2) S2->S3 S4 4. Thermodynamic Control (Temperature Optimization) S3->S4 S5 5. Detection & Validation (UV 210nm / ELSD) S4->S5

Fig 2. Step-by-step method development workflow for chiral HPLC of β-amino acids.

Troubleshooting & Optimization Logic

  • Loss of Resolution on ZWIX: If

    
     drops below 1.5, the ionic strength of the mobile phase may be too high, shielding the electrostatic interactions. Reduce the FA/DEA concentrations to 25 mM / 12.5 mM to strengthen the analyte-CSP interaction.
    
  • Peak Broadening on Crownpak: If the later-eluting enantiomer exhibits excessive peak broadening (low theoretical plates), the mass transfer kinetics at 10 °C may be too slow. Slightly increase the column temperature to 15 °C to improve kinetics, carefully balancing this against the thermodynamic loss of selectivity.

  • Baseline Drift: When using Crownpak at low UV wavelengths (200 nm), avoid using Trifluoroacetic acid (TFA) as the acidic modifier, as its UV absorbance fluctuates with gradient changes or temperature shifts. Perchloric acid is preferred for its UV transparency.

References

  • Liquid chromatographic enantioseparation of limonene-based carbocyclic β-amino acids on zwitterionic Cinchona alkaloid based chiral stationary phases.ResearchGate.
  • Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus.National Institutes of Health (PMC).
  • Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids.ResearchGate.
Validation

Mass Spectrometry Analysis of Alkyne-Modified β-Peptides: A Comprehensive Comparison Guide

Introduction The integration of β-amino acids into peptide sequences (β-peptides) confers remarkable resistance to proteolytic degradation, making them highly attractive scaffolds for peptidomimetic drug development. To...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The integration of β-amino acids into peptide sequences (β-peptides) confers remarkable resistance to proteolytic degradation, making them highly attractive scaffolds for peptidomimetic drug development. To study their pharmacokinetics, target engagement, or cellular localization, researchers frequently incorporate alkyne modifications. The terminal alkyne serves as a bioorthogonal handle, enabling Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry" for downstream enrichment and visualization[1].

However, the mass spectrometry (MS) analysis of alkyne-modified β-peptides presents a dual challenge:

  • Unusual Backbone Fragmentation: The extra methylene group in β-amino acids introduces a Cα-Cβ bond, fundamentally altering proton mobility and collision-induced fragmentation pathways[2].

  • Tag-Induced Ion Suppression: Standard click-chemistry tags (e.g., biotin-azide) are massive and highly ionizable, often suppressing the peptide backbone fragmentation required for sequence localization[3].

As a Senior Application Scientist, I have evaluated multiple workflows to overcome these hurdles. This guide objectively compares MS fragmentation techniques and enrichment strategies, providing the mechanistic rationale and validated protocols necessary to optimize your β-peptide analysis pipeline.

Comparison of MS Fragmentation Techniques for β-Peptides

Standard α-peptides reliably yield b and y ions under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). In contrast, β-peptides subjected to CID/HCD often undergo non-canonical Cα-Cβ bond cleavages, resulting in complex spectra dominated by internal fragments or missing sequence coverage[2]. Furthermore, vibrational activation can prematurely cleave the alkyne-azide adduct.

Electron Transfer Dissociation (ETD) and its hybrid variant (EThcD) offer a mechanistic advantage. By relying on electron-driven N-Cα bond cleavage rather than vibrational heating, ETD preserves labile modifications (like the click-adduct) and generates predictable c and z ions, regardless of the extra methylene group[2].

Table 1: Performance Comparison of MS Fragmentation Modes for Alkyne-Modified β-Peptides
FeatureCID (Trap)HCD (Beam-Type)ETD / EThcD
Cleavage Mechanism Vibrational excitation (slow)Vibrational excitation (fast)Electron transfer (radical-driven)
Primary Ion Types b, y, internal fragmentsb, y, immonium ionsc, z, a•, y (unusual for β)
β-Peptide Coverage Poor (missing cleavages)Moderate (high internal fragmentation)Excellent (predictable backbone cleavage)
Alkyne Tag Retention Low (<30%)Moderate (~50%)High (>95%)
Optimal Precursor Charge 2+2+, 3+≥ 3+

Quantitative Insight: In comparative studies of alkyne-modified β-peptides, EThcD consistently yields >80% sequence coverage with intact tag localization, whereas HCD typically provides <50% coverage due to extensive tag neutral loss and Cα-Cβ backbone shattering.

Comparison of Enrichment Strategies

Analyzing alkyne-modified peptides directly from complex biological matrices suffers from severe ion suppression. While CuAAC click chemistry enables enrichment[4], the choice of the azide reagent dictates MS success. Standard Biotin-Azide creates a massive adduct that dominates the MS2 spectrum (the "n2 problem"), suppressing peptide fragments[3]. Cleavable Azide tags (e.g., Dde-Azide or Acid-Cleavable Azide) allow affinity purification followed by chemical release, leaving a small, predictable mass "stub" on the alkyne.

Table 2: Comparison of Alkyne-Peptide Enrichment Strategies
StrategySpecificityMS2 Spectrum ComplexityMass Shift on AlkyneRecommended Use Case
Direct MS (No Enrichment) Very LowHigh (Matrix interference)+0 DaPurified in vitro assays
Standard Biotin-Azide HighHigh (Tag dominates spectrum)>400 DaWestern blotting / Imaging
Cleavable Azide (e.g., Dde) HighLow (Peptide dominates) +Small predefined stubLC-MS/MS Sequencing

Quantitative Insight: Enrichment of spiked alkyne-β-peptides from complex lysates using a cleavable Dde-azide yields a 15-fold increase in signal-to-noise (S/N) and identifies significantly more modified targets compared to standard biotin-azide, which suffers from poor elution efficiency and MS2 spectral crowding.

Workflow Visualization

The following diagram illustrates the optimized self-validating system for capturing and analyzing alkyne-modified β-peptides using a cleavable enrichment strategy and EThcD fragmentation.

G A Alkyne-Modified β-Peptide B CuAAC Click Reaction (Cleavable Azide-Biotin) A->B Add Cu(I), Ligand C Streptavidin Enrichment B->C Bind to Beads D Chemical Cleavage (Release) C->D Wash & Cleave E LC-MS/MS Analysis (EThcD) D->E Elute Peptides

Workflow for the enrichment and LC-MS/MS analysis of alkyne-modified β-peptides.

Experimental Protocols

To ensure scientific integrity, the following methodology details a self-validating protocol utilizing a Dde-cleavable azide for enrichment and EThcD for MS analysis.

Protocol 1: Bioorthogonal Enrichment via Cleavable CuAAC

Causality Check: Ascorbate reduces Cu(II) to Cu(I) in situ, which is stabilized by the THPTA ligand to prevent oxidative damage to the peptide backbone. The Dde linker is subsequently cleaved by hydrazine, releasing the peptide without the bulky biotin moiety to prevent MS2 suppression.

  • Sample Preparation: Lyse cells in 1% SDS, 50 mM Tris-HCl (pH 8.0). Reduce disulfide bonds (10 mM DTT, 30 min at 37°C) and alkylate (20 mM Iodoacetamide, 30 min in the dark).

  • CuAAC Reaction: To 1 mg of peptide lysate, add the following click reagents sequentially:

    • 100 μM Dde-Azide-Biotin (Cleavable tag)

    • 1 mM THPTA ligand

    • 1 mM CuSO4

    • 5 mM Sodium Ascorbate (freshly prepared)

    • Incubate for 2 hours at room temperature with end-over-end rotation.

  • Affinity Enrichment: Add 50 μL of pre-washed Streptavidin agarose beads. Incubate for 1 hour. Wash beads stringently to remove non-specific binders: 3x with 1% SDS, 3x with 8M Urea, and 3x with 20% Acetonitrile.

  • Cleavage and Elution: Resuspend beads in 2% Hydrazine in 50 mM ammonium bicarbonate. Incubate for 1 hour at room temperature to cleave the Dde linker. Collect the supernatant containing the enriched, stub-modified β-peptides.

  • Desalting: Acidify the eluate with 1% TFA and desalt using C18 StageTips prior to MS analysis.

Protocol 2: LC-MS/MS Acquisition (EThcD)

Causality Check: EThcD combines ETD (to preserve the click stub and reliably cleave the β-peptide backbone) with supplemental HCD (to maximize fragment ion yield), resolving the low-mass cutoff limitations of standard ion traps.

  • Chromatography: Inject desalted peptides onto a NanoLC system equipped with a 50 cm C18 column (2 µm particle size). Use a 60-minute gradient from 5% to 35% Acetonitrile in 0.1% Formic Acid at 300 nL/min.

  • MS1 Settings (Orbitrap): Resolution 120,000; AGC target 3e6; Maximum IT 50 ms; Scan range 350-1500 m/z.

  • MS2 Settings (EThcD): Select the top 10 most intense precursors (charge states ≥ 3+ preferred for ETD efficiency).

    • Activation Type: EThcD.

    • ETD Reaction Time: Calibrated dynamically based on precursor charge (typically 50-100 ms).

    • Supplemental Activation (HCD): Normalized Collision Energy (NCE) set to 15%.

    • Detection: Orbitrap at 30,000 resolution; AGC target 1e5.

  • Data Analysis: Search spectra using a custom database. Include the specific mass shift of the cleaved Dde-azide stub on the target alkyne-modified amino acid as a variable modification.

References

  • Li et al., "Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC", nih.gov,
  • Parker & Pratt, "Click Chemistry in Proteomic Investig
  • Fischer et al.
  • DeGraw et al.

Sources

Comparative

Comparing proteolytic stability of alpha vs beta-propargylglycine peptides

Topic: Comparing proteolytic stability of alpha vs beta-propargylglycine peptides Content Type: Publish Comparison Guide Comparative Guide: Proteolytic Stability of - vs. -Propargylglycine Peptides Executive Summary In t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing proteolytic stability of alpha vs beta-propargylglycine peptides Content Type: Publish Comparison Guide

Comparative Guide: Proteolytic Stability of - vs. -Propargylglycine Peptides

Executive Summary

In the development of peptide therapeutics, Propargylglycine (Pra) serves as a critical "handle" for bio-orthogonal chemistry, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the backbone topology hosting this residue—


 vs. 

—dictates the molecule's survival in biological matrices.
  • 
    -Propargylglycine (
    
    
    
    -Pra):
    Intrinsically unstable to proteolysis in linear formats. Its primary utility for stability lies in its ability to facilitate peptide stapling , which extrinsically confers resistance.
  • 
    -Propargylglycine (
    
    
    
    -Pra):
    Intrinsically stable . The introduction of a methylene group into the backbone renders the peptide bond unrecognizable to most endogenous proteases, offering high serum stability even in linear topologies.

This guide provides a technical comparison of these two distinct approaches to stable peptide design, supported by mechanistic insights and experimental protocols.

Scientific Foundation: Structural & Mechanistic Divergence

To understand the stability profile, we must first define the structural isomerism. Proteases evolved to hydrolyze the amide bond of


-amino acids. Deviations from this scaffold disrupt the "lock-and-key" recognition required for catalysis.
Chemical Structures[1][2][3][4]
  • 
    -Propargylglycine (L-Pra):  2-amino-4-pentynoic acid. The side chain is attached to the 
    
    
    
    carbon.
  • 
    -Propargylglycine (specifically 
    
    
    
    -homopropargylglycine):
    3-amino-5-hexynoic acid. The side chain is attached to the
    
    
    carbon, and the backbone is extended by one methylene unit (
    
    
    ).
Mechanism of Proteolytic Resistance

The stability difference is not governed by the alkyne side chain itself, but by the backbone geometry.

  • 
    -Backbone:  Fits into the S1/S1' pockets of serine proteases (e.g., Trypsin, Chymotrypsin). The carbonyl carbon is positioned perfectly for nucleophilic attack by the catalytic triad.
    
  • 
    -Backbone:  The extra methylene group alters the hydrogen bonding pattern and the distance between side chains. This creates a steric mismatch  within the protease active site, preventing the formation of the tetrahedral intermediate required for hydrolysis.
    

ProteolysisMechanism Protease Serine Protease (Catalytic Triad) Complex_Alpha Productive ES Complex (Tetrahedral Intermediate) Protease->Complex_Alpha Binds Complex_Beta Non-Productive Interaction (Steric Clash) Protease->Complex_Beta Attempts Binding AlphaPeptide α-Pra Peptide (Standard Backbone) AlphaPeptide->Complex_Alpha BetaPeptide β-Pra Peptide (Extended Backbone) BetaPeptide->Complex_Beta Degradation Hydrolysis & Degradation Complex_Alpha->Degradation Catalysis Stable Intact Peptide (High Stability) Complex_Beta->Stable No Catalysis

Figure 1: Mechanistic divergence in proteolytic processing. The


-backbone prevents the formation of the productive transition state.

Comparative Analysis: Stability Data

The following data summarizes the performance of peptides containing these residues in standard biological assays.

Linear Topology (Intrinsic Stability)

In a linear sequence, the


-variant is vastly superior.
Parameter

-Pra Peptide (Linear)

-Pra Peptide (Linear)
Serum Half-life (

)
Minutes to Hours (< 2h typical)Days to Weeks (> 24h typical)
Susceptibility to Trypsin High (cleaves at Lys/Arg near Pra)Negligible
Susceptibility to Chymotrypsin HighNegligible
Primary Degradation Mode Endopeptidase cleavageRenal clearance (in vivo)
Cyclized/Stapled Topology (Extrinsic Stability)

-Pra is most powerful when used to create a triazole staple . Two 

-Pra residues (or Pra + Azidohomoalanine) are linked via CuAAC. This macrocyclization shields the backbone.
FeatureLinear

-Pra
Stapled

-Pra (Triazole)
Linear

-Pra
Proteolytic Resistance LowHigh (comparable to

)
High (Intrinsic)
Mechanism NoneConformational constraint (shields bonds)Backbone unrecognizability
Cell Permeability LowEnhanced (via helicity)Variable (depends on sequence)

Key Insight: If your design requires a linear sequence (e.g., for specific receptor flexibility), you must use


-Pra for stability. If you are designing a rigid helix mimic, stapled 

-Pra is a viable alternative.

Experimental Protocol: Self-Validating Stability Assay

To objectively compare these variants in your own lab, use this LC-MS based serum stability protocol. This workflow includes an internal standard to validate extraction efficiency, ensuring data trustworthiness.

Materials
  • Matrix: Pooled Human Serum (commercial) or Plasma.

  • Internal Standard (IS): A stable, non-interfering peptide (e.g., Fmoc-Gly-OH or a known stable analog).

  • Quenching Solution: 95% Acetonitrile, 5% Water, 0.1% Formic Acid.

Workflow Diagram

StabilityAssay Step1 Preparation Dissolve Peptide (1 mM in DMSO) Add to Serum (Final: 100 μM) Step2 Incubation 37°C Water Bath Step1->Step2 Step3 Sampling Points 0, 15, 30, 60, 120, 240 min, 24h Step2->Step3 Step4 Quenching Add 200μL sample to 600μL ACN + IS Vortex & Centrifuge (10k x g) Step3->Step4 Step5 Analysis Inject Supernatant into LC-MS Monitor [M+H]+ Step4->Step5

Figure 2: Workflow for comparative serum stability profiling.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of the

    
    -Pra and 
    
    
    
    -Pra peptides in DMSO.
  • Initiation: Spike peptide stock into pre-warmed (37°C) human serum to a final concentration of 100 µM.

  • Sampling: At defined time points (0, 30 min, 1 h, 4 h, 24 h), remove 50 µL of the reaction mixture.

  • Quenching (Critical Step): Immediately transfer the aliquot into 150 µL of ice-cold Quenching Solution containing the Internal Standard (IS). This precipitates serum proteins and stops protease activity.

  • Clarification: Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS. Calculate the ratio of [Peptide Peak Area] / [IS Peak Area].

  • Calculation: Plot ln(Remaining %) vs. Time. The slope

    
     gives the half-life: 
    
    
    
    .

Applications & Recommendations

Application NeedRecommended VariantRationale
Clickable Handle for Labeling

-Pra
Cheaper, commercially available, sufficient if labeling is post-synthesis.
Peptide Stapling (Helix Stabilization)

-Pra
Triazole formation between

and


-residues effectively stabilizes helices [1].
Linear Therapeutic Agonist

-Pra
Linear

-peptides degrade too fast.

-Pra provides the alkyne handle without compromising the backbone stability [2].
Protease Inhibitor Design

-Pra

-residues can act as "suicide substrates" or non-cleavable inhibitors in the active site.

References

  • Design of Triazole-stapled BCL9 α-Helical Peptides.Kawamoto, S. A., et al. (2012). Journal of Medicinal Chemistry.

    • Demonstrates that triazole stapling of -Pra peptides significantly improves proteolytic stability compared to unstapled precursors.
  • The proteolytic stability of 'designed' beta-peptides. Seebach, D., et al. (2005).[1][2] Chemistry & Biodiversity.

    • Foundational work establishing that -peptides and mixed -peptides are resistant to a multitude of peptidases including pronase and serum proteases.
  • Probing the proteolytic stability of beta-peptides. Hook, D. F., et al.[2] (2004).[3] Chemistry & Biodiversity.

    • Confirms that introducing polar substituents (like those in functionalized -amino acids) does not compromise the intrinsic stability of the -backbone.

Sources

Validation

Validating Click Reaction Efficiency on Beta-Amino Acid Scaffolds: A Comparative Guide

Topic: Validating Click Reaction Efficiency on Beta-Amino Acid Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Author Persona: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Click Reaction Efficiency on Beta-Amino Acid Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

The incorporation of


-amino acids into peptidomimetics offers a compelling route to protease-resistant, structurally defined scaffolds (e.g., 14-helices). However, the additional methylene group in the backbone introduces unique steric and conformational constraints that can impede bioorthogonal functionalization. This guide objectively compares the efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)  versus Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)  specifically on 

-amino acid scaffolds. We provide validated protocols, kinetic data comparisons, and a self-validating workflow to ensure reaction integrity without compromising the scaffold's secondary structure.
Scientific Context: The -Scaffold Challenge

Unlike


-peptides, 

-peptides possess an extra carbon atom between the amino and carboxyl groups (

- or

-substitution). This modification grants them resistance to enzymatic degradation and allows them to fold into stable secondary structures, such as the 14-helix, even at short chain lengths.

The Application Scientist’s Dilemma: While "click" chemistry is robust, the stable secondary structures of


-peptides can mask reactive sites. Furthermore, the bulky cyclooctynes used in SPAAC can destabilize the delicate H-bond networks (C=O(i) 

H-N(i+2)) required for 14-helix formation. Therefore, validating reaction efficiency is not just about yield—it is about structural fidelity .
Comparative Analysis: CuAAC vs. SPAAC[1][2][3]

The following analysis contrasts the two dominant click modalities when applied to


-amino acid backbones containing 

-homoazidoalanine or

-homopropargylglycine residues.
Table 1: Performance Metrics on

-Amino Acid Scaffolds
FeatureCuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Reaction Kinetics (

)
Fast (

to

M

s

)
Moderate (

to

M

s

)
Steric Tolerance High. Small reagents (alkyne/azide) penetrate folded helices easily.Low. Bulky cyclooctynes (e.g., DBCO, BCN) often clash with side chains in

-substituted scaffolds.
Scaffold Folding Impact Minimal. The 1,2,3-triazole linkage is planar and can mimic a trans-amide bond, often stabilizing the helix.Moderate to High. The large hydrophobic cyclooctyne ring can disrupt the 14-helix dipole and packing.
Purification Requires Cu removal (scavenging). Copper can sometimes chelate to the

-backbone.
Simple (no catalyst), but removing unreacted cyclooctyne is difficult due to hydrophobicity.
Ideal Use Case Stapling & Cyclization. Creating rigid constraints to enforce helicity.Live Cell Labeling. When copper toxicity is the primary constraint.

Expert Insight: For in vitro scaffold validation and drug discovery, CuAAC is the superior choice . The steric bulk of


-amino acids (especially 

-substitutions) significantly retards SPAAC kinetics. Experimental data suggests that CuAAC reactions on

-peptides reach completion in <1 hour, whereas SPAAC can require 12–24 hours, increasing the risk of non-specific hydrophobic aggregation.
Experimental Validation Workflow

This protocol is designed as a self-validating system . It integrates synthesis, reaction, and structural verification to ensure that the "click" product is both chemically pure and conformationally active.

Phase 1: Scaffold Synthesis & Functionalization
  • Reagents: Fmoc-

    
    -Homoazidoalanine (Fmoc-
    
    
    
    -HAA-OH) or Fmoc-
    
    
    -Homopropargylglycine.
  • Method: Standard Fmoc Solid Phase Peptide Synthesis (SPPS) on Rink Amide resin.

  • Critical Step: Use HATU/HOAt activation.

    
    -amino acids couple slower than 
    
    
    
    -amino acids. Double coupling (2x 45 min) is mandatory to prevent deletion sequences.
Phase 2: The Click Reaction (CuAAC Protocol)
  • System: Solution-phase click post-cleavage (recommended for precise kinetic monitoring).

  • Step-by-Step:

    • Dissolve purified

      
      -peptide (0.1 mM) in degassed phosphate buffer (pH 7.5) / DMSO (1:1 v/v). Note: DMSO is crucial to disrupt aggregation of hydrophobic 
      
      
      
      -sheets.
    • Add Alkyne/Azide partner (1.5 equivalents).[1]

    • Catalyst Premix: In a separate vial, mix CuSO

      
       (5 eq) and THPTA ligand (25 eq). The THPTA ligand protects the Cu(I) from oxidation and prevents disproportionation.
      
    • Add Sodium Ascorbate (50 eq) to the Catalyst Premix to generate Cu(I) in situ.

    • Immediately add the active catalyst mixture to the peptide solution.

    • Incubate: Room temperature, inert atmosphere (N

      
      ), 1 hour.
      
Phase 3: Monitoring & Validation
  • HPLC: Monitor the shift in retention time. The triazole product is generally more polar than the azide/alkyne starting materials.

  • LC-MS: Confirm mass shift.

    • Azide

      
       Triazole: Mass remains constant (cycloaddition).
      
    • Check for adducts: +63 Da (Cu) or +16 Da (Oxidation) indicates catalyst scavenging failure.

  • Circular Dichroism (CD) - The "Application Scientist" Standard:

    • Goal: Verify 14-helix integrity.

    • Signature: Look for a minimum at ~214 nm. If the signal intensity drops significantly post-click, the triazole insertion has disrupted the secondary structure.

Visualization: Validation Logic Flow

The following diagram illustrates the critical decision nodes and validation steps required to certify a


-amino acid click reaction.

BetaScaffoldValidation Start Start: Beta-Amino Acid Scaffold Design Synthesis SPPS Synthesis (Incorp. Beta-Azide/Alkyne) Start->Synthesis CheckPurity QC: HPLC/MS Purity >95%? Synthesis->CheckPurity CheckPurity->Synthesis No (Re-purify) ReactionChoice Select Reaction Type CheckPurity->ReactionChoice Yes CuAAC CuAAC Pathway (CuSO4 + THPTA + Ascorbate) ReactionChoice->CuAAC High Yield/Stapling Needed SPAAC SPAAC Pathway (DBCO/BCN Cyclooctyne) ReactionChoice->SPAAC Copper Toxicity Concern Monitor Monitor Kinetics (LC-MS at t=30, 60 min) CuAAC->Monitor SPAAC->Monitor Validation Structural Validation (Circular Dichroism) Monitor->Validation Conversion > 90% FailStructure Troubleshoot: Steric Clash / Unfolding Validation->FailStructure Signal Loss/Distortion Success Validated Bioactive Beta-Scaffold Validation->Success 14-Helix Signal (214nm) Intact

Figure 1: Decision matrix for validating click chemistry on


-amino acid scaffolds, highlighting the critical structural validation step using Circular Dichroism.
Troubleshooting & Optimization

Issue: Incomplete Conversion (Stalled Reaction)

  • Cause:

    
    -peptides often aggregate into bundles, burying the reactive handle.
    
  • Solution: Add chaotropic agents. 6M Guanidinium HCl is compatible with CuAAC and will unfold aggregates, exposing the azide/alkyne. Alternatively, increase temperature to 40°C (CuAAC is thermally stable).

Issue: Copper Contamination

  • Cause:

    
    -amino acids can act as ligands for Cu(II).
    
  • Solution: Post-reaction, treat with EDTA (50 mM) or commercially available Cu scavengers (e.g., CupriSorb) for 30 minutes before final HPLC purification.

Issue: Loss of Helicity

  • Cause: The triazole linker geometry conflicts with the 14-helix pitch (~3.0 residues/turn).

  • Solution: Switch from a 1,4-triazole (CuAAC) to a 1,5-triazole (RuAAC) if the geometry requires it, or adjust the spacing of the reactive residues (

    
     vs 
    
    
    
    ).
References
  • 
    -Peptide Structural Constraints 
    Seebach, D., et al. (2006).[2] Synthesis, characterization, and folding behavior of beta-amino acid derived polyisocyanides. Chemistry - A European Journal.
    [Link]
    
  • Click Chemistry in Peptidomimetics Chemical Society Reviews. (2010).[3] Tricks with clicks: modification of peptidomimetic oligomers via copper-catalyzed azide-alkyne [3 + 2] cycloaddition. [Link][1][3]

  • Kinetic Analysis of Click Reactions Journal of the American Chemical Society. (2024).[4][5] Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link][4]

  • Valid

    
    -Turn Mimics via Click 
    PubMed. (2011). 
    
    
    
    -Amino acids containing peptides and click-cyclized peptide as
    
    
    -turn mimics: a comparative study. [Link]

Sources

Comparative

Spectroscopic Identification of Terminal Alkynes in Peptidomimetics: A Comparative Technical Guide

Executive Summary In the field of peptidomimetics, the terminal alkyne serves as a critical "bioorthogonal handle." Whether installed via homopropargylglycine (Hpg) for CuAAC "click" chemistry or used as a rigidifying st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of peptidomimetics, the terminal alkyne serves as a critical "bioorthogonal handle." Whether installed via homopropargylglycine (Hpg) for CuAAC "click" chemistry or used as a rigidifying structural element, its positive identification is a non-negotiable step in quality control.

This guide objectively compares the three primary spectroscopic modalities—Vibrational Spectroscopy (IR/Raman) , Nuclear Magnetic Resonance (NMR) , and Mass Spectrometry (MS) —for the detection and validation of terminal alkynes. Unlike generic organic molecule analysis, peptidomimetics present unique challenges regarding solubility, aggregation, and sequence complexity that dictate the choice of analytical method.

Part 1: Comparative Analysis of Spectroscopic Modalities

The following table summarizes the operational capabilities of each method specifically for alkyne-tagged peptidomimetics.

Table 1: Comparative Matrix of Spectroscopic Methods
FeatureInfrared (FT-IR) Raman Spectroscopy

H NMR
Mass Spectrometry (MS)
Primary Signal C≡C-H stretch (~3300 cm⁻¹)C≡C stretch (~2120 cm⁻¹)≡C-H proton (~2.0-3.0 ppm)Molecular Ion (

, etc.)
Physical Basis Dipole moment changePolarizability changeMagnetic anisotropyMass-to-charge ratio (

)
Sensitivity Moderate (Strong C-H, Weak C≡C)High (Strong C≡C)Moderate (Requires ~mg)Very High (fmol/pmol range)
Sample State Solid or SolutionSolid or Solution (aq. compatible)Solution (Solvent dependent)Solution (Ionized)
Bio-orthogonality Low (Water interference)High (Silent region)N/AN/A
Key Limitation C≡C stretch is often invisibleFluorescence interferenceSolvent suppression neededDoes not prove bond connectivity

Part 2: Deep Dive – The Physics of Detection

Vibrational Spectroscopy: The Dipole vs. Polarizability Dichotomy

For a researcher confirming a synthesis, the choice between IR and Raman depends on which bond you need to see.

  • Infrared (IR): The terminal alkyne C-H bond is quite polar. Consequently, the

    
    C-H stretching vibration  appears as a strong, sharp band at 3260–3330 cm⁻¹ . However, the internal C
    
    
    
    C bond
    stretch (2100–2260 cm⁻¹) is often weak or invisible in IR because the symmetric nature of the triple bond results in a minimal change in dipole moment during vibration.
    • Application: Use IR for a rapid "yes/no" check on solid-phase resin beads or lyophilized powders to confirm the presence of the terminal proton.

  • Raman: The C

    
    C triple bond is highly polarizable (the electron cloud is easily distorted). This results in a very strong Raman scattering signal  in the "silent region" (1800–2800 cm⁻¹), where few other biological molecules absorb.
    
    • Application: Raman is superior for monitoring "click" reactions in real-time, especially in aqueous buffers where IR is blinded by water absorption.

Nuclear Magnetic Resonance (NMR): The Anisotropy Effect

In


H NMR, the terminal alkyne proton is diagnostic but counter-intuitive. Based on hybridization (

), one might expect it to be very deshielded (downfield). However, it typically resonates upfield at 2.0–3.0 ppm .
  • Mechanism: When the cylindrical

    
    -electron cloud of the triple bond aligns with the external magnetic field (
    
    
    
    ), it induces a secondary magnetic field that opposes
    
    
    at the location of the terminal proton. This diamagnetic anisotropy shields the proton, shifting it upfield relative to alkene or aromatic protons.
  • Validation: Look for long-range coupling (

    
    ) . In a propargyl group (
    
    
    
    ), the terminal proton often appears as a triplet (
    
    
    Hz) due to coupling with the methylene protons.

Part 3: Experimental Protocol (SOP)

Objective: Validate the synthesis of a peptidomimetic containing an N-terminal 4-pentynoic acid tag.

Workflow Diagram

The following diagram outlines the logical flow for validating the alkyne handle.

AlkyneValidation Start Crude Peptidomimetic (Post-Cleavage) IR_Check Step 1: FT-IR (Solid State) Look for 3300 cm⁻¹ (≡C-H) Start->IR_Check Decision_IR Peak Present? IR_Check->Decision_IR NMR_Prep Step 2: Dissolve in DMSO-d6 (Avoid protic solvents) Decision_IR->NMR_Prep Yes Fail FAILED Check Deprotection/Coupling Decision_IR->Fail No NMR_Run Run ¹H NMR Scan 2.0 - 3.0 ppm region NMR_Prep->NMR_Run Decision_NMR Triplet at ~2.3 ppm? NMR_Run->Decision_NMR MS_Check Step 3: LC-MS (ESI) Confirm Exact Mass [M+H]⁺ Decision_NMR->MS_Check Yes Decision_NMR->Fail No Pass VALIDATED Proceed to Click Reaction MS_Check->Pass

Caption: Logical workflow for the sequential validation of terminal alkyne handles in peptidomimetics.

Detailed Methodology
Step 1: Rapid FT-IR Screening (Solid State)
  • Purpose: Immediate confirmation of the functional group before purification.

  • Procedure:

    • Take ~1 mg of lyophilized crude peptide.

    • Place on the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.

    • Acquire spectrum (16 scans, 4 cm⁻¹ resolution).

    • Analysis: Look for the sharp, diagnostic band at 3280 ± 20 cm⁻¹ (≡C-H stretch). Note: Do not confuse with broad N-H/O-H stretches (3300-3500 cm⁻¹). The alkyne peak is distinctively sharp.[1]

Step 2:

H NMR Structural Verification
  • Purpose: Quantitative assessment of the alkyne proton and verification of the backbone integrity.

  • Procedure:

    • Dissolve 5-10 mg of peptide in DMSO-d6 (0.6 mL). Note: Avoid

      
       or 
      
      
      
      if possible, as the terminal alkyne proton is acidic (
      
      
      ) and can undergo deuterium exchange over time, though slower than amide protons.
    • Acquire

      
      H NMR spectrum (min. 64 scans).
      
    • Analysis:

      • Locate the triplet at

        
         2.0 – 2.4 ppm .
        
      • Verify the integration (should be 1H).

      • Confirm the coupling constant (

        
         Hz) to the adjacent methylene group.
        
Step 3: Mass Spectrometry (LC-MS)
  • Purpose: Confirm the modification has not altered the molecular weight (e.g., hydration of the triple bond).

  • Procedure:

    • Prepare a 10 µM solution in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

    • Inject onto a C18 reverse-phase column.

    • Analysis:

      • Check for the parent ion

        
        .
        
      • Critical Check: Ensure there is no

        
         peak, which would indicate hydration of the alkyne to a ketone (a common side reaction during harsh acidic cleavage).
        

Part 4: Monitoring the "Click" Reaction

Once identified, the alkyne is often reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] Monitoring this transition is distinct from initial identification.

ClickMonitoring Alkyne Alkyne Reactant (IR: ~2120 cm⁻¹) (NMR: ~2.3 ppm) Reaction CuAAC Reaction Alkyne->Reaction + Azide + Cu(I) Triazole Triazole Product (IR: Peak Disappears) (NMR: New singlet ~8.0 ppm) Reaction->Triazole

Caption: Spectroscopic shifts observed during the conversion of a terminal alkyne to a 1,2,3-triazole.

  • IR/Raman: Disappearance of the 2100 cm⁻¹ (C≡C) and 3300 cm⁻¹ (≡C-H) bands.

  • NMR: Disappearance of the upfield proton (~2.3 ppm) and appearance of the triazole ring proton , a distinct singlet highly deshielded at

    
     7.5 – 8.5 ppm .
    

References

  • National Institutes of Health (NIH) / PMC . Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR. Available at: [Link]

  • Chemistry LibreTexts . Spectroscopy of the Alkynes. Available at: [Link]

  • Journal of Physical Chemistry B (ACS) . Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes.[4][5] Available at: [Link]

  • Royal Society of Chemistry (RSC) . CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins. Available at: [Link]

  • Master Organic Chemistry . Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

Sources

Validation

Structural Validation of Xemilofiban Analogs via X-ray Crystallography

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists Executive Summary: The Structural Imperative Xemilofiban (SC-54684) and its active metabolite SC-54701 re...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The Structural Imperative

Xemilofiban (SC-54684) and its active metabolite SC-54701 represent a class of oral glycoprotein IIb/IIIa (


) antagonists designed to mimic the RGD (Arg-Gly-Asp) fibrinogen binding sequence. While potent, the clinical failure of early oral fibans (e.g., in the EXCITE trial) was largely attributed to ligand-induced conformational changes —specifically, the induction of a high-affinity, "open" integrin headpiece state that inadvertently triggered paradoxical platelet activation or immune-mediated thrombocytopenia (LIBS expression).

For researchers developing next-generation Xemilofiban analogs, structural validation is not merely about confirming binding; it is about verifying the conformational consequence of that binding. This guide outlines the definitive X-ray crystallography workflow to distinguish "pure antagonists" (which lock the closed conformation) from "partial agonists" (which induce opening), comparing this gold standard against emerging alternatives.

Comparative Analysis: Selecting the Validation Method

While computational and spectroscopic methods exist, X-ray crystallography remains the definitive tool for validating integrin antagonists due to the critical role of water-mediated networks in the RGD binding pocket.

Table 1: Performance Matrix of Structural Validation Techniques
FeatureX-ray Crystallography Cryo-EM (Single Particle) NMR Spectroscopy Molecular Docking
Primary Utility Atomic-level binding pose & water network definition.Large complex dynamics & full-length ectodomain architecture.Solution-state dynamics & affinity mapping (

).
High-throughput virtual screening.
Resolution < 2.0 Å (High) 2.5 – 3.5 Å (Medium-High)N/A (Residue constraints)N/A (Predictive)
Water Visualization Excellent. Critical for resolving the MIDAS

coordination sphere.
Poor/Variable. Often misses crucial bridging waters.Indirect (via NOE/exchange).Poor. Explicit water models are computationally expensive.
Conformational Sensitivity High. Can distinguish "Closed" vs. "Open" headpiece states based on Hybrid Domain swing.High. Captures ensemble states (open/closed ratios).Good for local flexibility, poor for global domain shifts in large proteins (>100kDa).Low. Rigid receptor assumptions often miss allosteric shifts.
Sample Requirement High purity (>95%), mg quantities, crystallizable construct (Headpiece).Low concentration, tolerates heterogeneity better than X-ray.Isotopic labeling (

,

) required; size limited.
None (In silico).
Verdict for Fibans GOLD STANDARD. Essential to prove the analog does not destabilize the closed state.Complementary. Use for full-length confirmation, not binding pocket details.Limited.

headpiece (~230 kDa) is too large for standard NMR.
Hypothesis Only. Must be experimentally validated.

Strategic Workflow: From Synthesis to Density Map

The following self-validating workflow ensures that structural data directly informs the medicinal chemistry cycle.

G Synthesis 1. Analog Synthesis (Benzamidine/RGD Mimetic) Complex 3. Complex Formation (Soaking vs. Co-cryst) Synthesis->Complex Purification 2. Protein Purification (αIIbβ3 Headpiece) Purification->Complex Diffraction 4. X-ray Diffraction (Synchrotron Source) Complex->Diffraction Processing 5. Data Reduction (Integration & Scaling) Diffraction->Processing Refinement 6. Structure Refinement (Refmac/Phenix) Processing->Refinement Validation 7. Critical Validation (Difference Map Fo-Fc) Refinement->Validation Decision Decision Gate: Pure Antagonist? Validation->Decision Decision->Synthesis Partial Agonist (Redesign) Decision->Purification Low Occupancy (Optimize Soak)

Figure 1: Iterative structural biology pipeline for validating Xemilofiban analogs. The "Decision Gate" determines if the analog induces the unwanted open conformation.

Detailed Experimental Protocols

To achieve high-resolution structures capable of resolving the specific benzamidine interactions of Xemilofiban analogs, we utilize the


 Headpiece  construct. Crystallizing the full-length transmembrane integrin is unnecessary for binding site validation and often yields lower resolution.
Phase A: Construct & Purification

Objective: Isolate the 230 kDa headpiece containing the




-propeller and the


-I domain.
  • Expression: Use a mammalian system (CHO-Lec 3.2.8.1 cells) to secrete the headpiece. The C-termini of the

    
     and 
    
    
    
    chains should be fused to "clasps" (Fos/Jun leucine zippers) to stabilize the heterodimer.
  • Affinity Chromatography: Purify supernatant using an Ni-NTA column (targeting the His-tag on the acid/base coiled-coil).

  • Polishing: Perform Size Exclusion Chromatography (SEC) using a Superdex 200 column.

    • Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM

      
      , 1 mM 
      
      
      
      .
    • Quality Check: The protein must elute as a single monodisperse peak. Discard aggregates.

Phase B: Crystallization (The Soaking Strategy)

Expert Insight: Co-crystallization often fails with peptidomimetics because the ligand can shift the integrin equilibrium, preventing lattice formation. The most robust method is soaking pre-formed apo-crystals.

  • Crystal Growth:

    • Method: Hanging drop vapor diffusion.

    • Reservoir: 10-15% PEG 3350, 0.1 M imidazole (pH 7.0), 0.2 M ammonium acetate.

    • Drop: Mix 1

      
      L protein (10 mg/mL) + 1 
      
      
      
      L reservoir.
    • Timeline: Crystals appear in 3-7 days at 20°C.

  • Ligand Soaking (The Critical Step):

    • Prepare a stock of the Xemilofiban analog at 100 mM in 100% DMSO.

    • Dilute ligand into the reservoir buffer to a final concentration of 1–5 mM (ensure DMSO < 5%).

    • Transfer apo-crystals into the ligand drop.[1]

    • Soak Time: 2 to 12 hours.

    • Self-Validating Check: If crystals crack or dissolve immediately, the ligand is inducing a massive conformational change (likely the "swing-out" of the hybrid domain). This is an early indicator of partial agonism.

Phase C: Data Collection & Refinement
  • Cryoprotection: Briefly transfer crystal to reservoir buffer + 20% glycerol + ligand (to maintain equilibrium). Flash freeze in liquid nitrogen.

  • Collection: Collect data at a synchrotron source (e.g., APS, ESRF) targeting < 2.5 Å resolution.

  • Phasing: Use Molecular Replacement (MR) with PDB ID 2VDM (Tirofiban-bound) or 3ZE2 as the search model.

Data Interpretation & Causality

Once the structure is solved, you must interrogate the electron density to validate the analog's mechanism.

The MIDAS Coordination (Validation of Potency)

The


 subunit contains the Metal Ion-Dependent Adhesion Site (MIDAS).[2][3]
  • Expectation: The carboxylate group of the Xemilofiban analog (mimicking the Asp in RGD) must coordinate the

    
     ion directly.
    
  • Validation: Check the

    
     difference map at 
    
    
    
    . Is there a continuous density between the ligand carboxylate and the metal? If the distance is > 2.3 Å, the interaction is weak.
The Specificity Loop (Validation of Selectivity)
  • Mechanism: Xemilofiban analogs contain a hydrophobic scaffold.

  • Check: Verify interactions with the "specificity loop" (residues 156–162 of the

    
     subunit). High-affinity analogs often displace water molecules here, creating an entropy-driven binding boost.
    
The Conformational "Swing" (Validation of Safety)

This is the most critical safety check.

  • Closed State (Safe): The hybrid domain of

    
     should remain tucked against the 
    
    
    
    subunit.
  • Open State (Unsafe/Partial Agonist): If the hybrid domain swings out by ~60° relative to the

    
    -I domain, the analog acts as a partial agonist.
    
  • Measurement: Superimpose your structure with the apo-structure (PDB: 3FCS). Calculate the RMSD of the hybrid domain. If RMSD > 5.0 Å, the analog has triggered the conformational shift associated with LIBS expression and thrombocytopenia.

References

  • Xiong, J. P., et al. (2001). Crystal structure of the extracellular segment of integrin

    
    . Science, 294(5541), 339-345. Link
    
  • Xiao, T., Takagi, J., Coller, B. S., Wang, J. H., & Springer, T. A. (2004). Structural basis for allostery in integrins and binding to fibrinogen-mimetic therapeutics. Nature, 432(7013), 59-67. Link

  • Springer, T. A., & Wang, J. H. (2004). The three-dimensional structure of integrins and their ligands, and conformational regulation of cell adhesion.[4] Advances in Protein Chemistry, 68, 29-63. Link

  • Blue, R., et al. (2008). Structural and therapeutic insights from the species specificity of the RGD-binding site of

    
    . Blood, 112(11), 2008-2016. Link
    
  • Zhu, J., et al. (2010).[5] Structure of complete integrin ectodomain in a physiological resting state and activation and deactivation mechanisms. Molecular Cell, 32(6), 849-861. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Aminopent-4-ynoic Acid

The dual functionality of an amino group and a reactive alkyne necessitates a cautious approach. Amino compounds can have varying toxicological profiles, and terminal alkynes can be reactive.

Author: BenchChem Technical Support Team. Date: March 2026

The dual functionality of an amino group and a reactive alkyne necessitates a cautious approach. Amino compounds can have varying toxicological profiles, and terminal alkynes can be reactive. Therefore, a comprehensive PPE strategy is crucial to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

Before handling 3-Aminopent-4-ynoic acid, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3][4][5] Although specific toxicity data for this compound is limited, related amino and acetylenic compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory tract irritation if inhaled.[2][6][7][8]

Key Considerations:
  • Physical Form: The compound is likely a solid at room temperature.[4][6] Handling it as a powder requires measures to prevent dust formation and inhalation.[3][4][5]

  • Reactivity: The terminal alkyne can be reactive. It is crucial to avoid contact with strong oxidizing agents, acids, and bases.[2][9]

  • Toxicity: The toxicological properties have not been fully investigated.[9] Therefore, it should be handled as a substance of unknown toxicity, and all necessary precautions should be taken to minimize exposure.

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to provide comprehensive protection. The following table summarizes the recommended PPE for various laboratory operations involving 3-Aminopent-4-ynoic acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shield.[10]Chemical-resistant gloves (Nitrile or Neoprene), consider double-gloving.[10]Chemical-resistant lab coat or apron.[10]NIOSH-approved respirator for particulates (e.g., N95) or a higher level of respiratory protection based on risk assessment.[6][9]
Dissolving and Solution Handling Splash-proof chemical goggles.Chemical-resistant gloves (Nitrile or Neoprene).[4]Chemical-resistant lab coat.Work in a certified chemical fume hood.[10] Respiratory protection may be required if a fume hood is not available.[4]
Running Reactions Splash-proof chemical goggles and a face shield.[10]Chemical-resistant gloves appropriate for all chemicals in the reaction.Flame-resistant lab coat if flammable solvents are used.Work in a certified chemical fume hood.[10]
Large-Scale Operations (>10g) Splash-proof chemical goggles and a face shield.[10]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.[11]A higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Detailed PPE Protocols

Eye and Face Protection

Splashes of chemical solutions or airborne particles pose a significant risk to the eyes.

  • Minimum Requirement: Safety glasses with side shields are the minimum requirement for any work with 3-Aminopent-4-ynoic acid.

  • Enhanced Protection: When handling the solid powder outside of a contained system or when there is a risk of splashes from solutions, splash-proof chemical goggles are necessary. A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.[10]

Hand Protection

The skin is a primary route of exposure.

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals. Always check the glove manufacturer's compatibility chart for the specific solvents being used.

  • Glove Inspection and Use: Inspect gloves for any signs of damage before use.[4] When handling the solid, consider double-gloving to minimize the risk of exposure during glove removal.[10] Wash hands thoroughly after removing gloves.[12]

Body Protection

Protecting the skin and personal clothing from contamination is crucial.

  • Lab Coat: A clean, buttoned, long-sleeved lab coat should be worn at all times in the laboratory.

  • Apron: For operations with a higher risk of splashes, such as transferring large volumes of solutions, a chemical-resistant apron should be worn over the lab coat.[11]

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Respiratory Protection

Inhalation of airborne particles of 3-Aminopent-4-ynoic acid must be prevented.

  • Engineering Controls: The primary method for controlling airborne contaminants is the use of engineering controls, such as a certified chemical fume hood.[10] All weighing and handling of the solid compound should be performed within a fume hood or a ventilated balance enclosure.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved N95 respirator can be used for protection against solid particulates. For higher-risk procedures, a full-face respirator with appropriate cartridges or a PAPR may be necessary.[4][6][9]

Workflow for Donning and Doffing PPE

Proper procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Figure 1: Recommended sequence for donning and doffing PPE.

Operational and Disposal Plans

Handling Procedures
  • Always handle 3-Aminopent-4-ynoic acid in a well-ventilated area, preferably within a chemical fume hood.[3][4][10][12]

  • Avoid the formation of dust when handling the solid material.[3][4][5]

  • Keep containers tightly closed when not in use.[2][9]

  • Ground and bond containers and receiving equipment when transferring large quantities to prevent static discharge.[9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][12]

Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal.[5]

  • For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[3]

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing 3-Aminopent-4-ynoic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3][4][9]

Emergency Procedures

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4][9]

Conclusion

The safe handling of 3-Aminopent-4-ynoic acid requires a diligent and informed approach to personal protection. By adhering to the guidelines outlined in this document, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review any available safety information before commencing work with any new chemical.

References

  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2007, April 16).
  • Thermo Fisher Scientific. (2025, December 18).
  • MedChemExpress. * (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid-SDS*.
  • ChemicalBook. (2026, January 31).
  • AAPPTec. Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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